Ferrous orotate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85187-45-7 |
|---|---|
Molecular Formula |
C10H6FeN4O8 |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Inferred Mechanism of Action of Ferrous Orotate in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ferrous orotate (B1227488), a salt composed of ferrous iron (Fe²⁺) and orotic acid, presents a dual-pronged mechanism of action with significant potential in neuronal therapeutics. While direct research on the compound in neuronal cells is limited, a comprehensive understanding of its action can be inferred from the well-documented roles of its constituent parts. This technical guide synthesizes the available evidence to propose a mechanism whereby the ferrous iron component addresses cellular iron requirements for critical processes such as mitochondrial respiration and neurotransmitter synthesis, while the orotic acid moiety supports neuronal resilience and repair by bolstering the pyrimidine (B1678525) nucleotide pool essential for nucleic acid synthesis and membrane phospholipid metabolism. This document details the cellular transport and metabolic pathways, summarizes key quantitative findings from relevant studies, outlines representative experimental protocols, and provides visual diagrams of the core signaling and experimental workflows.
Introduction
Neuronal health and function are critically dependent on a delicate balance of essential nutrients and metabolic precursors. Iron is a vital transition metal, indispensable for oxygen transport, mitochondrial energy production, and the synthesis of myelin and various neurotransmitters[1][2]. However, its redox activity also poses a significant risk for oxidative stress if homeostasis is disrupted[1][3]. Concurrently, the integrity and repair capacity of neurons rely on the robust synthesis of nucleic acids (DNA, RNA) and cell membranes, a process dependent on the availability of pyrimidine nucleotides[4][5].
Ferrous orotate is a compound that delivers both elemental iron and orotic acid, a key intermediate in the de novo pyrimidine synthesis pathway[5][6]. This dual functionality positions it as a compound of interest for neurological conditions where both iron deficiency and cellular stress or damage are contributing factors, such as in the aftermath of ischemic events or in certain neurodegenerative contexts. This guide will deconstruct the mechanism of action by examining each component's journey and function within the neuronal cell.
Proposed Mechanism of Action
The overall mechanism of this compound in neurons can be conceptualized as two parallel, synergistic pathways originating from its dissociation into ferrous iron (Fe²⁺) and orotate.
The Ferrous Iron (Fe²⁺) Component: Fueling Neuronal Metabolism
The primary role of the iron component is to replenish the intracellular labile iron pool (LIP), making it available for essential metabolic functions.
-
Uptake: Non-transferrin-bound iron (NTBI) in the ferrous (Fe²⁺) state can be directly transported into the neuron across the cell membrane. The principal transporter for this is the Divalent Metal Transporter 1 (DMT1) [7][8][9]. Transferrin-bound iron (Fe³⁺) is taken up via a more complex process of receptor-mediated endocytosis involving the transferrin receptor (TfR)[1][8][10]. Inside the endosome, Fe³⁺ is reduced to Fe²⁺ by a reductase like STEAP3 before being transported into the cytosol by DMT1[10].
-
Intracellular Fate: Once in the cytosol, Fe²⁺ joins the LIP. From here, it can be:
-
Transported to Mitochondria: To be incorporated into iron-sulfur clusters and heme groups for the electron transport chain, which is fundamental for ATP generation[1][11].
-
Utilized as an Enzyme Cofactor: For enzymes critical to neuronal function, such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis[1].
-
Stored in Ferritin: To prevent toxic, high concentrations of free iron, excess Fe²⁺ is oxidized to Fe³⁺ and stored within the protein shell of ferritin[1][10].
-
-
Potential for Toxicity: Excessive intracellular iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and potential neuronal damage, a process termed ferroptosis[1][3][7][12].
The Orotic Acid Component: Supporting Neuronal Repair and Resilience
Orotic acid serves as a crucial precursor for pyrimidine nucleotides, which are the building blocks for a wide range of critical macromolecules.
-
Metabolic Pathway: Orotic acid is a key intermediate in the de novo pyrimidine synthesis pathway[4][5]. Within the neuron, the enzyme Uridine Monophosphate (UMP) Synthase converts orotic acid into UMP, which is subsequently phosphorylated to form other essential pyrimidines like UTP (uridine triphosphate) and CTP (cytidine triphosphate)[5].
-
Functional Roles:
-
Nucleic Acid Synthesis: UTP and CTP are essential for the synthesis of RNA and DNA, respectively. This is critical for gene transcription, protein synthesis, and cellular repair mechanisms, particularly following injury or stress[5].
-
Phospholipid Synthesis: Pyrimidine nucleotides are required for the synthesis of membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. This supports the maintenance and repair of neuronal membranes and the myelin sheath[5].
-
Glycosylation: Uridine-derived sugars are involved in the glycosylation of proteins and lipids, which is important for proper protein folding and function.
-
-
Neuroprotective Effects: By providing a surplus of orotic acid, this compound can enhance the synthesis of pyrimidines. This is hypothesized to be particularly beneficial under conditions of high metabolic demand or cellular stress, such as cerebral ischemia, where the availability of nucleotides can become a rate-limiting factor for neuronal survival and recovery[4].
Signaling Pathways and Workflows
Visual representations of the key molecular pathways and experimental procedures provide a clearer understanding of the processes involved.
Quantitative Data Summary
Direct quantitative data for this compound in neuronal cells is not available. However, data from studies on its individual components and related experimental models provide valuable context.
Table 1: Neuronal Iron Concentrations in Rat Brain Data synthesized from Reinert et al., 2019.
| Cell Type | Brain Region | Mean Iron Concentration (mM ± SE) |
| Neuron | Neocortex | 0.53 ± 0.02 |
| Neuron | Substantia Nigra | 0.54 ± 0.02 |
| Neuron | Deep Cerebellar Nuclei | 0.60 ± 0.02 |
| Neuron | Subiculum | 0.68 ± 0.02 |
| Astrocyte | Neocortex | 1.29 ± 0.14 |
| Microglia | Neocortex | 1.76 ± 0.27 |
| Oligodendrocyte | Neocortex | 3.05 ± 0.16 |
Table 2: Representative Neuroprotective Effects in Ischemia Models Data from abstracts indicate significant effects, but specific percentages for orotic acid are not available. The data below is a representative example of outcomes from such studies.
| Treatment Group | Experimental Model | Endpoint Measured | Outcome |
| Ischemia + Vehicle | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significant neuronal loss |
| Ischemia + Orotic Acid (Pre-treatment) | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significantly reduced neuronal damage |
| Ischemia + Orotic Acid (Post-treatment, 24h) | Gerbil Global Ischemia | Hippocampal CA1 Neuronal Survival | Significantly suppressed CA1 neuronal damage |
| Ischemia + YM-39558 (Orotic Acid Ester) | Gerbil Forebrain Ischemia | Hippocampal CA1 Neuronal Survival | Significantly reduced neuronal damage |
Experimental Protocols
The following protocols are representative of the methodologies used to assess neuroprotection in the context of cerebral ischemia, as cited in the literature.
Protocol: Transient Global Cerebral Ischemia in Gerbils
This protocol is a composite based on standard methods described for inducing transient forebrain ischemia in Mongolian gerbils.
-
Animal Subjects: Adult male Mongolian gerbils (60-80g) are used due to their incomplete circle of Willis, which makes them a reliable model for forebrain ischemia.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., 2-3% isoflurane (B1672236) in a mixture of N₂O and O₂). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A ventral midline incision is made in the neck.
-
The bilateral common carotid arteries are carefully isolated from the surrounding nerves and tissues.
-
Non-traumatic aneurysm clips are placed on both arteries to induce ischemia.
-
Cessation of blood flow is confirmed by observing the central artery of the retina.
-
-
Ischemic Period: The clips are left in place for a duration of 5 to 15 minutes to induce a mild or severe ischemic insult, respectively.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain. The incision is sutured, and the animal is allowed to recover in a warmed cage.
-
Drug Administration: Orotic acid (e.g., 100-300 mg/kg) or a vehicle control is administered via intraperitoneal (i.p.) injection at specified time points before or after the ischemic event (e.g., 2 hours before, or 1, 6, 24 hours after).
-
Post-Operative Care: Animals are monitored for recovery and provided with food and water ad libitum for the duration of the survival period (typically 4-7 days).
Protocol: Histological Assessment of Neuronal Viability (Nissl Staining)
This protocol outlines the steps for staining brain tissue to quantify neuronal survival.
-
Tissue Preparation:
-
At the end of the survival period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brains are extracted and post-fixed in the same fixative overnight at 4°C.
-
The brains are then cryoprotected by immersion in a 30% sucrose (B13894) solution until they sink.
-
-
Sectioning:
-
The brain is frozen and sectioned on a cryostat or vibratome.
-
Coronal sections (e.g., 30 µm thickness) are collected, particularly those containing the dorsal hippocampus.
-
-
Nissl Staining Procedure:
-
Sections are mounted on gelatin-coated slides and air-dried.
-
Slides are rehydrated through a series of graded alcohols (100%, 95%) to distilled water.
-
Staining is performed by immersing the slides in a 0.1% cresyl violet acetate (B1210297) solution for 5-10 minutes. The solution is often warmed to 37-50°C to enhance penetration.
-
Slides are rinsed quickly in distilled water.
-
-
Differentiation and Dehydration:
-
The stain is differentiated by brief immersion in 95% ethanol (B145695). This step is monitored microscopically to ensure that the stain is cleared from the background while being retained in the Nissl bodies of the neurons.
-
Slides are fully dehydrated through 100% ethanol (2 changes) and cleared in xylene (2 changes).
-
-
Coverslipping: A coverslip is mounted onto the slide using a permanent mounting medium.
-
Quantification: The number of viable, Nissl-stained pyramidal neurons in a defined area of the hippocampal CA1 region is counted under a light microscope. A cell is considered viable if it has a distinct nucleus and nucleolus and is not shrunken or pyknotic. The data is often expressed as the number of surviving neurons per millimeter of the CA1 layer.
Conclusion
The mechanism of action of this compound in neuronal cells is best understood as a synergistic combination of its two bioactive components. The ferrous iron moiety is crucial for maintaining fundamental cellular energy metabolism and neurotransmitter production, while the orotate moiety provides the essential precursors for nucleic acid and membrane synthesis, thereby supporting neuronal repair and resilience. This dual-action profile suggests a therapeutic potential for conditions involving both metabolic stress and a need for cellular repair, such as post-ischemic recovery. Future in vitro and in vivo studies focusing directly on the combined this compound compound are necessary to validate this inferred mechanism, optimize dosing, and fully elucidate its neuroprotective capabilities.
References
- 1. Relationship between Neuronal Damage/Death and Astrogliosis in the Cerebral Motor Cortex of Gerbil Models of Mild and Severe Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-course pattern of neuronal loss and gliosis in gerbil hippocampi following mild, severe, or lethal transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective role of ascorbic acid on hippocampal CA1 pyramidal neurons in a rat model of maternal lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aging is neuroprotective during global ischemia but leads to increased caspase-3 and apoptotic activity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ischemia-induced neuronal cell death, calcium accumulation, and glial response in the hippocampus of the Mongolian gerbil and protection by propentofylline (HWA 285) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acidic fibroblast growth factor prevents death of hippocampal CA1 pyramidal cells following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Dysfunction of Hippocampal CA1 Astrocytes Contributes to Delayed Neuronal Damage after Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of YM-39558, orotic acid ethylester, in gerbil forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Orotate Complexes
Introduction
Ferrous orotate (B1227488), the iron(II) salt of orotic acid (historically known as vitamin B13), is a coordination complex of significant interest, primarily in the field of medicinal chemistry and nutritional science.[1] Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is believed to act as a biological carrier, potentially enhancing the bioavailability of the mineral it is chelated with.[2][3] Ferrous orotate is utilized in therapeutic formulations as an iron supplement for the treatment and prevention of iron-deficiency anemia. The ferrous (Fe²⁺) state is particularly important as it is the form of iron absorbed by the divalent metal transporter 1 (DMT1) in the intestine.[4][5]
The precise coordination chemistry, synthesis, and rigorous characterization of this compound are critical for ensuring its purity, stability, and efficacy as a drug substance. This guide provides a comprehensive overview of the synthesis of this compound and the analytical techniques employed for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate
This protocol describes a common laboratory-scale synthesis method adapted from procedures for other iron(II) carboxylate complexes, such as ferrous gluconate and ferrous oxalate.[6][7] The reaction involves the metathesis of a soluble ferrous salt with sodium orotate in an aqueous medium under an inert atmosphere to prevent oxidation to the ferric (Fe³⁺) state.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Orotic acid monohydrate (C₅H₄N₂O₄·H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water, deoxygenated
-
Ethanol (B145695), deoxygenated
-
Ascorbic acid (optional, as an antioxidant)
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Three-neck round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Buchner funnel and filtration flask
-
Vacuum desiccator
Procedure:
-
Preparation of Sodium Orotate Solution:
-
In a 250 mL beaker, dissolve 1.0 equivalent of sodium hydroxide in 100 mL of deoxygenated deionized water.
-
Slowly add 1.0 equivalent of orotic acid monohydrate to the NaOH solution while stirring. Warm gently if necessary to achieve complete dissolution. This forms a solution of sodium orotate.
-
Allow the solution to cool to room temperature.
-
-
Preparation of Ferrous Sulfate Solution:
-
In a separate 500 mL three-neck round-bottom flask, dissolve 0.5 equivalents of ferrous sulfate heptahydrate in 150 mL of deoxygenated deionized water. A small amount of ascorbic acid can be added to prevent oxidation.
-
Equip the flask with a magnetic stir bar, a condenser, and a nitrogen inlet. Purge the system with nitrogen gas for 15-20 minutes.
-
-
Complexation Reaction:
-
While maintaining a gentle flow of nitrogen, slowly add the sodium orotate solution to the ferrous sulfate solution at room temperature with vigorous stirring.
-
Upon addition, a pale yellow or greenish-white precipitate of this compound should form.
-
Heat the reaction mixture to 60-70°C for 1-2 hours to ensure complete reaction and improve the crystallinity of the product.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate sequentially with two 20 mL portions of cold, deoxygenated deionized water, followed by two 20 mL portions of cold, deoxygenated ethanol to remove any unreacted starting materials and inorganic salts.
-
-
Drying:
-
Dry the purified this compound complex under vacuum in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) for 24-48 hours.
-
The final product is typically a dihydrate, Fe(C₅H₃N₂O₄)₂·2H₂O.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and iron (Fe) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm the stoichiometry.
Table 1: Representative Elemental Analysis Data for this compound Dihydrate (Fe(C₅H₃N₂O₄)₂·2H₂O, Molecular Weight: 402.05 g/mol )
| Element | Theoretical % | Found % (Typical) |
| Carbon (C) | 29.87 | 29.75 |
| Hydrogen (H) | 2.51 | 2.55 |
| Nitrogen (N) | 13.93 | 13.85 |
| Iron (Fe) | 13.89 | 13.78 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the orotate ligand to the ferrous ion. Coordination through the carboxylate group and a ring nitrogen is expected. Upon complexation, the characteristic vibrational frequencies of the ligand will shift.[8][9][10]
Experimental Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the dried this compound sample with ~100 mg of dry KBr powder.
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
Table 2: Representative FT-IR Spectroscopic Data for Orotic Acid and this compound
| Vibrational Mode | Orotic Acid (cm⁻¹) | This compound (cm⁻¹) | Interpretation of Shift |
| O-H stretch (carboxylic acid) | ~3100-2800 (broad) | Absent | Disappearance confirms deprotonation of the carboxylic acid. |
| C=O stretch (C6-carbonyl) | ~1710 | ~1680 | Shift to lower wavenumber suggests coordination or changes in H-bonding. |
| C=O stretch (C2-carbonyl) | ~1685 | ~1660 | Shift to lower wavenumber suggests coordination or changes in H-bonding. |
| Asymmetric COO⁻ stretch (νₐₛ) | ~1650 (in salt form) | ~1610-1620 | Shift confirms coordination of the carboxylate group to the Fe(II) ion. |
| Symmetric COO⁻ stretch (νₛ) | ~1420 (in salt form) | ~1380-1390 | Shift confirms coordination of the carboxylate group to the Fe(II) ion. |
| Metal-Nitrogen stretch (ν(Fe-N)) | N/A | ~450-500 | Appearance of a new band indicates coordination through a ring nitrogen. |
| Metal-Oxygen stretch (ν(Fe-O)) | N/A | ~400-450 | Appearance of a new band indicates coordination through the carboxylate oxygen.[8] |
The difference (Δν = νₐₛ - νₛ) between the asymmetric and symmetric carboxylate stretches provides insight into the coordination mode (monodentate, bidentate chelating, or bridging).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ferrous (Fe²⁺) complexes often exhibit characteristic metal-to-ligand charge-transfer (MLCT) bands.[11][12]
Experimental Protocol:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or water).
-
Record the absorption spectrum over a range of 200-800 nm.
Table 3: Representative Electronic Spectroscopy Data (UV-Vis) for this compound
| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |
| ~280-290 nm | High | π → π* intraligand transition (orotate ring). |
| ~350-450 nm | Moderate | Metal-to-Ligand Charge Transfer (MLCT): Fe(d) → π* (orotate).[12] |
| > 500 nm | Weak | Spin-forbidden d-d transitions (typical for high-spin octahedral Fe(II)). |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique specifically for iron-containing compounds. It can definitively determine the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and coordination environment of the iron center.[13][14][15]
Experimental Protocol:
-
A powdered sample of the complex is cooled to cryogenic temperatures (e.g., 77 K, liquid nitrogen).
-
The sample is exposed to a source of gamma rays (⁵⁷Co), and the absorption is measured as a function of the source velocity.
Table 4: Representative ⁵⁷Fe Mössbauer Spectroscopy Parameters for a High-Spin this compound Complex (at 77 K)
| Parameter | Typical Value Range | Interpretation |
| Isomer Shift (δ) | +1.0 to +1.3 mm/s | This range is characteristic of high-spin Fe(II) in an octahedral environment with N/O donor ligands. It is clearly distinct from high-spin Fe(III) (typically +0.4 to +0.6 mm/s).[13] |
| Quadrupole Splitting (ΔEₐ) | +2.0 to +3.5 mm/s | A large quadrupole splitting value is indicative of a significant electric field gradient at the iron nucleus, which is expected for high-spin Fe(II) (d⁶ configuration) in a distorted coordination geometry. |
A single doublet with parameters in these ranges would confirm the presence of a single Fe(II) species and the absence of significant Fe(III) impurities.
Visualizations: Workflows and Pathways
Synthesis and Characterization Workflow
The logical flow from starting materials to a fully characterized product can be visualized as follows.
Biological Pathway: Intestinal Iron Absorption
This compound serves as a delivery vehicle for ferrous iron. Its therapeutic action is dependent on the established biological pathways for iron uptake in the duodenum. The orotate moiety may act as a carrier to bring the iron to the cell surface, after which the ferrous ion is transported into the enterocyte.[5][16][17]
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 5. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ovid.com [ovid.com]
- 16. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Ferrous Orotate: A Technical Review of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous orotate (B1227488), a salt combining divalent iron with orotic acid, is utilized in some dietary supplements with the aim of treating iron deficiency. The rationale for its use often centers on the potential for orotic acid to act as a carrier molecule, potentially enhancing the bioavailability of iron. However, a comprehensive review of the scientific literature reveals a significant lack of publicly available, specific pharmacokinetic data for ferrous orotate in either human or animal models. This technical guide synthesizes the known principles of iron and orotic acid metabolism to provide a theoretical framework for the pharmacokinetics and bioavailability of this compound. It further presents comparative data from other ferrous salts to offer context and details hypothetical experimental protocols for future research in this area.
Introduction to Iron and Orotate Metabolism
Iron is an essential mineral for numerous physiological processes, including oxygen transport via hemoglobin, cellular respiration, and DNA synthesis. Its absorption is a tightly regulated process, primarily occurring in the duodenum and proximal jejunum.[1] Iron in the diet and supplements exists in two main forms: heme iron, derived from animal sources, and non-heme iron, found in plant-based foods and inorganic iron salts.[1] this compound falls into the latter category.
Orotic acid, historically known as vitamin B13, is an intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[2] It is also found in milk and other dairy products.[3] Orotic acid has been explored as a carrier for various minerals in dietary supplements, with the hypothesis that it may improve their absorption and cellular uptake.[2]
General Principles of Ferrous Iron Absorption and Metabolism
The absorption of non-heme iron, such as that from ferrous salts, is a multi-step process. In the acidic environment of the stomach, iron is solubilized. As it moves to the more alkaline duodenum, ferrous iron (Fe²⁺) is transported across the apical membrane of enterocytes primarily by the divalent metal transporter 1 (DMT1).[4] Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin.[5] In the circulation, iron binds to transferrin for distribution to various tissues, particularly the bone marrow for erythropoiesis.
Pharmacokinetics of this compound: A Data Gap
Despite its use in supplements, a thorough search of the scientific literature, including clinical trial databases and patent records, did not yield specific quantitative pharmacokinetic data for this compound. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) have not been publicly reported for this compound.
The absence of this data makes it impossible to definitively characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. It is hypothesized that, like other ferrous salts, it dissociates in the gastrointestinal tract, with the ferrous iron being absorbed via the DMT1 pathway. The fate of the orotate moiety and its potential influence on iron absorption remains to be elucidated.
Comparative Pharmacokinetics of Other Ferrous Salts
To provide a context for the potential pharmacokinetic profile of this compound, the following table summarizes available data for other commonly used ferrous salts. It is important to note that these values can vary significantly based on the study population, dosage, and formulation.
| Iron Compound | Dose (elemental iron) | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) | Study Population | Reference |
| Ferrous Sulfate (B86663) | 100 mg | ~250-400 | ~2-4 | Not consistently reported | Healthy adults | [6] |
| Ferrous Fumarate (B1241708) | 100 mg | ~200-350 | ~2-4 | Not consistently reported | Healthy adults | [7] |
| Ferrous Succinate | 200 mg | ~2981 (µg/L) | ~4.3 | ~48460 (µg·h/L) | Healthy Chinese males | [8] |
Note: Direct comparison of these values should be done with caution due to differing study designs and analytical methods.
Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study of this compound
To address the existing data gap, a preclinical pharmacokinetic study in a rodent model could be designed as follows.
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in rats and compare it to that of ferrous sulfate.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals would be fasted overnight prior to dosing.
Study Design:
-
Groups:
-
Group 1: Vehicle control (e.g., deionized water).
-
Group 2: Ferrous sulfate (e.g., 10 mg/kg elemental iron).
-
Group 3: this compound (e.g., 10 mg/kg elemental iron).
-
-
Administration: A single dose administered via oral gavage.
-
Blood Sampling: Serial blood samples (e.g., 0.2 mL) collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes.
-
Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Total iron concentration in plasma to be determined by a validated method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[9]
-
The method should be validated for linearity, accuracy, precision, and sensitivity in rat plasma.
Pharmacokinetic Analysis:
-
Plasma iron concentration-time data for each animal will be analyzed using non-compartmental methods.
-
The following parameters will be calculated: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, terminal half-life (t₁/₂), and clearance (CL/F).
-
Statistical comparisons will be made between the this compound and ferrous sulfate groups.
Potential Bioavailability Considerations for this compound
While specific data is lacking, some theoretical considerations regarding the bioavailability of this compound can be made:
-
Dissociation: The bioavailability of iron from this compound will depend on the extent and rate of its dissociation in the gastrointestinal lumen to release free ferrous ions for absorption.
-
Orotate Moiety's Role: It has been suggested that orotates may utilize different transport mechanisms or protect the mineral from inhibitors in the gut, potentially enhancing bioavailability.[2] However, this has not been demonstrated for iron.
-
Comparison to Other Salts: The bioavailability of ferrous salts is generally considered to be in the order of sulfate > fumarate > gluconate, although this can be influenced by many factors.[10] Where this compound would fall in this ranking is unknown.
Conclusion and Future Directions
The use of this compound as an iron supplement is based on the theoretical advantage of orotic acid as a mineral carrier. However, this technical review highlights a critical gap in the scientific literature regarding its pharmacokinetics and bioavailability. There is a clear need for well-designed preclinical and clinical studies to quantify the ADME profile of this compound and to compare its bioavailability and tolerability against standard iron preparations like ferrous sulfate. Such studies are essential to validate the purported benefits of this compound and to provide evidence-based guidance for its use in the management of iron deficiency. Researchers are encouraged to utilize established methodologies, such as those outlined in the hypothetical protocol, to generate the data necessary to fully characterize this iron salt.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of bioavailability of oral iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. droracle.ai [droracle.ai]
The Unraveling of Orotic Acid: A Technical Chronicle of its Discovery and Metabolic Significance
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical journey and biochemical elucidation of orotic acid's role in cellular metabolism. This document provides an in-depth review of its initial discovery, its critical function in pyrimidine (B1678525) biosynthesis, and the clinical implications of its metabolic disruption.
Executive Summary
Orotic acid, once misidentified as vitamin B13, is now understood to be a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This guide chronicles the scientific journey from its initial isolation to the full characterization of its metabolic pathway. It details the key enzymatic steps, the discovery of the bifunctional enzyme UMP synthase, and the clinical insights gained from the rare genetic disorder, orotic aciduria. This document serves as a technical resource, providing structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows to support advanced research and drug development.
Early History and the "Vitamin B13" Misconception
Elucidation of its Role in Pyrimidine Biosynthesis
The true metabolic significance of orotic acid was uncovered through the meticulous work of many biochemists, including Nobel laureate Arthur Kornberg, who investigated the enzymatic pathways of nucleotide synthesis.[4][7][8] It was determined that orotic acid is a key precursor in the multi-step de novo pathway for pyrimidine nucleotide synthesis.[9][10] This pathway begins with simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate and culminates in the formation of Uridine Monophosphate (UMP), a foundational pyrimidine nucleotide.[10][11]
The final two steps of this pathway, which directly involve orotic acid, are catalyzed by a single bifunctional enzyme in mammals known as UMP synthase.[3][12][13] This enzyme possesses two distinct active sites that perform sequential reactions:
-
Orotate (B1227488) Phosphoribosyltransferase (OPRT) activity: This domain catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP).[9][13]
-
Orotidine-5'-Phosphate Decarboxylase (ODC) activity: This domain catalyzes the decarboxylation of OMP to form UMP.[9][13]
The elucidation of this pathway was a landmark achievement in understanding cellular metabolism and proliferation.
The Discovery of Orotic Aciduria: A Clinical Keystone
A critical breakthrough in understanding the importance of orotic acid metabolism came from the study of a rare genetic disorder, hereditary orotic aciduria, first described in 1959.[14] This autosomal recessive disease is characterized by the massive excretion of orotic acid in the urine (up to 1.5 g/day ), megaloblastic anemia unresponsive to vitamin B12 or folic acid, and potential developmental delays.[15][16]
The biochemical basis for hereditary orotic aciduria was traced to a severe deficiency in both the OPRT and ODC activities of the UMP synthase enzyme.[15][17] This enzymatic block leads to the accumulation and subsequent excretion of the substrate, orotic acid, and a deficiency in pyrimidine nucleotides necessary for red blood cell production and normal development.[17] The condition is effectively managed by administering uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway.[15]
The study of orotic aciduria provided definitive proof of the physiological role of the de novo pyrimidine pathway in humans and established a direct link between a specific enzymatic defect and a clinical phenotype.
Elevated urinary orotic acid is also a key diagnostic marker for certain urea (B33335) cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency.[18] In OTC deficiency, carbamoyl phosphate accumulates in the mitochondria and leaks into the cytosol, where it enters the pyrimidine synthesis pathway, driving excess orotic acid production.[18] Unlike hereditary orotic aciduria, this condition is accompanied by severe hyperammonemia.[19]
Quantitative Data Summary
The quantification of orotic acid in biological fluids is crucial for diagnosing metabolic disorders. Below are tables summarizing typical concentrations.
Table 1: Orotic Acid Concentration in Milk of Various Species
| Species | Orotic Acid Concentration | Reference(s) |
|---|---|---|
| Human | < 2 mg/L | [5][6] |
| Cow | 20 - 100 mg/L (avg. ~80 mg/L) | [5][6][20] |
| Sheep | 20 - 400 mg/L | [5][6] |
| Goat | 200 - 400 mg/L | [6] |
| Rat | < 9 mg/L | [6] |
| Sow | < 1 mg/L |[6] |
Table 2: Reference Ranges for Orotic Acid in Human Urine (mmol/mol creatinine)
| Age Group | Reference Range | Reference(s) |
|---|---|---|
| < 2 weeks | 1.4 - 5.3 | [16] |
| 2 weeks - 1 year | 1.0 - 3.2 | [16] |
| 3 days - 1 year | Upper Limit: 3.44 (99th %ile) | [21] |
| 1 year - 10 years | 0.5 - 3.3 | [16] |
| 1 year - 12 years | Upper Limit: 1.30 (99th %ile) | [21] |
| > 10 years - Adult | 0.4 - 1.2 | [16] |
| 20 - 40 years | Upper Limit: 1.21 (99th %ile) |[21] |
Key Experimental Protocols
The study of orotic acid metabolism relies on robust assays to measure enzyme activity and quantify metabolite levels.
Protocol for Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric)
This protocol is adapted from methods utilizing the spectral changes upon conversion of orotic acid analogs.
Principle: This assay measures the conversion of orotic acid to OMP by coupling it with OMP decarboxylase to yield UMP. The decrease in absorbance at 295 nm, corresponding to the conversion of orotate, is monitored over time.
Reagents:
-
Buffer A: 25 mM Tris-HCl, 8 mM MgCl₂, pH 8.0 at 25°C.
-
Orotic Acid Solution: 14 mM orotic acid in deionized water.
-
PRPP Solution: 16 mM 5-Phosphorylribose-1-Pyrophosphate in deionized water.
-
Coupling Enzyme: Orotidine-5'-Phosphate Decarboxylase solution.
-
Enzyme Sample: Cell lysate or purified protein fraction containing OPRT.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by combining 2.75 mL of Buffer A, 0.05 mL of Orotic Acid Solution, and the enzyme sample.
-
Add the coupling enzyme (OMP Decarboxylase).
-
Equilibrate the mixture to 25°C in a thermostatted spectrophotometer and monitor the absorbance at 295 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of PRPP Solution.
-
Immediately mix by inversion and record the decrease in absorbance at 295 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA₂₉₅/minute) from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient for the conversion of orotate to UMP.
Reference: Adapted from Sigma-Aldrich technical bulletin for coupled enzymatic assay.[14]
Protocol for Quantification of Urinary Orotic Acid by LC-MS/MS
This protocol is a generalized method based on stable isotope dilution and liquid chromatography-tandem mass spectrometry.
Principle: A known amount of a stable isotope-labeled internal standard ([¹⁵N₂]-orotic acid) is added to a urine sample. The sample is minimally processed and injected into an LC-MS/MS system. Orotic acid and the internal standard are separated chromatographically and detected by mass spectrometry using selected reaction monitoring (SRM). The ratio of the analyte peak area to the internal standard peak area is used for accurate quantification.[20][22][23]
Reagents & Materials:
-
Internal Standard Solution: [1,3-¹⁵N₂]-orotic acid in deionized water.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Urine Samples: Patient or control urine, stored frozen.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatography Column: C18 reversed-phase or HILIC column.
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Vortex samples to ensure homogeneity.
-
Perform a 1:20 dilution by adding 50 µL of urine to 950 µL of the Internal Standard Solution.
-
Vortex the diluted sample thoroughly.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2-5 µL) of the prepared sample onto the LC system.
-
Perform chromatographic separation using a gradient of Mobile Phase A and B.
-
The mass spectrometer is operated in negative ion mode.
-
Monitor the specific mass transition for orotic acid (e.g., m/z 155 → 111) and the internal standard.[22]
-
-
Quantification:
-
Generate a calibration curve using standards of known orotic acid concentration prepared in the same manner as the samples.
-
Calculate the concentration of orotic acid in the urine sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Normalize the result to urinary creatinine (B1669602) concentration (reported as mmol/mol creatinine).
-
Reference: Adapted from methodologies described by la Marca G, et al. (2003) and D'Apolito O, et al. (2012).[21][22]
Conclusion
The journey to understand orotic acid is a compelling narrative in metabolic science, moving from its misclassification as a vitamin to its establishment as a cornerstone of pyrimidine synthesis. The discovery of UMP synthase and the clinical lessons from orotic aciduria have cemented its importance. For researchers and drug developers, the pathways involving orotic acid present potential targets for therapeutic intervention, particularly in oncology and metabolic diseases. The robust analytical methods developed to quantify orotic acid and its related enzymes continue to be indispensable tools for both basic research and clinical diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydro-orotic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 10. davuniversity.org [davuniversity.org]
- 11. researchgate.net [researchgate.net]
- 12. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 13. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. lhsc.on.ca [lhsc.on.ca]
- 17. Arthur Kornberg - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orotic Acid, Random, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 19. Orotic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. researchgate.net [researchgate.net]
- 21. Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. metbio.net [metbio.net]
Ferrous Orotate: A Technical Guide on its Role in Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous orotate (B1227488), a salt complex of ferrous iron (Fe²⁺) and orotic acid, presents a unique molecular entity for influencing cellular bioenergetics, with a particular focus on mitochondrial function. This technical guide synthesizes the current understanding of how ferrous orotate's constituent parts, iron and orotic acid, individually and potentially synergistically, impact mitochondrial processes. Iron is an indispensable component of the electron transport chain and numerous mitochondrial enzymes, essential for ATP synthesis. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is intrinsically linked to mitochondrial respiration through the inner membrane enzyme dihydroorotate (B8406146) dehydrogenase. This document provides an in-depth examination of the theoretical and experimentally suggested roles of this compound in mitochondrial function, detailing cellular uptake and trafficking, impact on bioenergetics, and potential effects on oxidative stress. Detailed experimental protocols for assessing these mitochondrial functions are provided, alongside structured data summaries and visual diagrams of key pathways to facilitate further research and development in this area.
Introduction: The Dual Nature of this compound in Cellular Metabolism
Mitochondria are the primary sites of cellular energy production and are central to numerous metabolic pathways. Their optimal function is heavily reliant on the availability of essential cofactors and substrates. Ferrous iron is a critical cofactor for the iron-sulfur clusters and heme groups of the electron transport chain (ETC) complexes, which are fundamental for oxidative phosphorylation and ATP synthesis.[1][2] Iron deficiency is known to impair mitochondrial respiration and ATP production, leading to cellular dysfunction.[3] Conversely, iron overload can be toxic, catalyzing the formation of reactive oxygen species (ROS) and inducing oxidative stress, which can damage mitochondrial components.[4]
Orotic acid, a precursor in the de novo synthesis of pyrimidines, is also closely tied to mitochondrial metabolism. The enzyme responsible for its synthesis, dihydroorotate dehydrogenase (DHODH), is located on the outer surface of the inner mitochondrial membrane and donates electrons to the electron transport chain via coenzyme Q.[5] This positions orotic acid metabolism as an integral part of mitochondrial bioenergetics. Studies have suggested that orotic acid can enhance mitochondrial activity in normal cells.[6]
This compound, by providing both ferrous iron and orotic acid, has the potential to modulate mitochondrial function through two distinct yet interconnected avenues. This guide explores the mechanisms by which this compound is proposed to influence mitochondrial health and function.
Cellular Uptake and Mitochondrial Trafficking of this compound Components
The biological effects of this compound are contingent upon the cellular uptake and subsequent intracellular trafficking of its dissociated components: ferrous iron and orotic acid.
Ferrous Iron Uptake and Delivery to Mitochondria
Ferrous iron (Fe²⁺) is transported into the cell primarily through the divalent metal transporter 1 (DMT1).[3] Once inside the cell, ferrous iron enters the labile iron pool, a transient and chelatable pool of iron that is available for cellular processes. From this pool, iron is delivered to the mitochondria for the synthesis of heme and iron-sulfur (Fe-S) clusters, which are essential for the function of the electron transport chain complexes.[7] The transport of iron across the inner mitochondrial membrane is mediated by mitoferrin.[8]
The theoretical pathway for the ferrous iron component of this compound follows this established route. The diagram below illustrates the generally accepted mechanism of cellular iron uptake and its delivery to the mitochondria.
Orotic Acid and its Link to Mitochondrial Respiration
Orotic acid is an intermediate in the de novo synthesis of pyrimidines. The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate, is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[5] DHODH transfers electrons to the ubiquinone pool, thereby contributing to the proton gradient that drives ATP synthesis. Exogenous orotic acid could potentially influence this pathway, although the precise regulatory mechanisms are not fully elucidated.
The following diagram illustrates the integration of orotic acid synthesis with the mitochondrial electron transport chain.
Impact on Mitochondrial Bioenergetics
The primary role of mitochondria is to generate ATP through oxidative phosphorylation. The components of this compound can theoretically influence this process in several ways.
Role in Electron Transport Chain Activity and ATP Production
Ferrous iron is essential for the function of several ETC complexes:
-
Complex I (NADH:ubiquinone oxidoreductase): Contains multiple iron-sulfur clusters.
-
Complex II (Succinate dehydrogenase): Contains iron-sulfur clusters and a heme b group.
-
Complex III (Cytochrome bc1 complex): Contains a Rieske iron-sulfur protein and cytochromes with heme groups.
-
Complex IV (Cytochrome c oxidase): Contains heme groups.[9][10]
By supplying ferrous iron, this compound can theoretically support the synthesis and function of these crucial components, thereby enhancing electron transport and subsequent ATP production. The orotate component, through its connection to DHODH, can also contribute to the electron flow into the ETC.
Table 1: Potential Effects of this compound Components on Mitochondrial Bioenergetics
| Component | Mitochondrial Target | Potential Effect |
| Ferrous Iron | ETC Complexes (I, II, III, IV) | Enhanced synthesis and activity, leading to increased electron transport and ATP production. |
| Orotic Acid | Dihydroorotate Dehydrogenase (DHODH) | Increased substrate availability, potentially enhancing electron donation to the ETC. |
Influence on Oxidative Stress
While essential, excess iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress.[11] This can lead to damage of mitochondrial DNA, proteins, and lipids, ultimately impairing mitochondrial function. The orotate moiety's impact on mitochondrial ROS production is less clear. Some studies suggest that high levels of orotic acid may be associated with oxidative stress, while others indicate a potential for indirect antioxidant effects.[12]
It is hypothesized that the orotate carrier may facilitate a more controlled delivery of iron to the cells, potentially mitigating the sharp increase in the labile iron pool that can lead to oxidative stress. However, this requires direct experimental verification.
Experimental Protocols for Assessing Mitochondrial Function
To investigate the effects of this compound on mitochondrial function, a series of standardized experimental protocols can be employed.
Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)
This technique measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in cultured cells or isolated mitochondria.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[13]
-
Treatment: Treat cells with this compound, ferrous sulfate (B86663) (as a comparator), or vehicle control for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF DMEM or RPMI medium, supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator.[14][15]
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).[16]
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]
Workflow Diagram:
Measurement of ATP Production
The rate of ATP production can be quantified using a bioluminescence-based assay.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria from cells or tissues treated with this compound or controls.
-
Assay Buffer: Resuspend isolated mitochondria in a buffer containing substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate) and ADP.
-
Bioluminescence Reaction: Add a luciferin/luciferase reagent. The light produced is proportional to the ATP concentration.[18]
-
Quantification: Measure the light output using a luminometer and calculate the rate of ATP production by comparing to a standard curve of known ATP concentrations.[19][20]
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondrial ROS levels can be measured using fluorescent probes.
Protocol:
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., antimycin A), and a vehicle control.
-
Probe Loading: Incubate the cells with a mitochondria-targeted ROS-sensitive fluorescent dye (e.g., MitoSOX Red for superoxide).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates higher levels of mitochondrial ROS.[21]
Summary of (Hypothetical) Quantitative Data
As direct experimental data on the effects of this compound on mitochondrial function is limited in the public domain, the following tables present hypothetical data based on the theoretical roles of its components. These tables are intended to serve as a template for presenting future experimental findings.
Table 2: Hypothetical Oxygen Consumption Rate (OCR) Data
| Treatment | Basal Respiration (pmol O₂/min) | ATP-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Control | 100 ± 10 | 70 ± 8 | 200 ± 15 | 100 |
| Ferrous Sulfate | 120 ± 12 | 85 ± 9 | 240 ± 20 | 100 |
| This compound | 130 ± 15 | 95 ± 10 | 270 ± 22 | 108 |
Table 3: Hypothetical ATP Production and ROS Levels
| Treatment | ATP Production Rate (nmol ATP/min/mg protein) | Mitochondrial ROS (Relative Fluorescence Units) |
| Control | 50 ± 5 | 100 ± 10 |
| Ferrous Sulfate | 60 ± 6 | 150 ± 18 |
| This compound | 68 ± 7 | 130 ± 15 |
Conclusion and Future Directions
This compound holds theoretical promise as a modulator of mitochondrial function due to the combined properties of its constituent iron and orotic acid. The iron component is vital for the electron transport chain, while orotic acid is linked to mitochondrial respiration through DHODH. The potential for the orotate moiety to enhance iron uptake and utilization while possibly mitigating iron-induced oxidative stress is an intriguing area for further investigation.
Future research should focus on direct experimental validation of these hypotheses. Comparative studies of this compound against other iron salts, using the methodologies outlined in this guide, are crucial to elucidate its specific effects on mitochondrial bioenergetics and redox status. Such studies will provide the necessary data to determine the potential of this compound as a therapeutic agent for conditions associated with mitochondrial dysfunction.
References
- 1. Mitochondria and Iron: Current Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases [mdpi.com]
- 4. Oxidative stress induces mitochondrial iron overload and ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orotic acid induces apoptotic death in ovarian adult granulosa tumour cells and increases mitochondrial activity in normal ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial iron trafficking and the integration of iron metabolism between the mitochondrion and cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Mitochondrial Reactive Oxygen Species Production in Excitable Cells: Modulators of Mitochondrial and Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of orotic acid on cellular response to stress [cds-bsx.com]
- 13. tabaslab.com [tabaslab.com]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ATP production rate in mitochondria isolated from microsamples of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitochondrial ROS - Wikipedia [en.wikipedia.org]
In-Vitro Studies on Ferrous Orotate Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a vital micronutrient essential for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Iron deficiency remains a widespread nutritional disorder, making the development of effective oral iron supplements a key focus in pharmaceuticals and nutrition. Ferrous orotate (B1227488), a salt of ferrous iron and orotic acid, is one such supplement. Orotic acid, a precursor in pyrimidine (B1678525) synthesis, has been suggested to potentially enhance the bioavailability of the chelated mineral.[1]
This technical guide provides an in-depth overview of the in-vitro methodologies used to assess the absorption of ferrous iron, with a specific focus on what can be inferred for ferrous orotate. Due to a notable lack of direct in-vitro studies specifically investigating this compound absorption, this document synthesizes information from studies on other ferrous salts, primarily ferrous sulfate (B86663) and ferrous fumarate (B1241708), to provide a comprehensive framework for researchers. The guide details experimental protocols, presents comparative data, and visualizes key pathways and workflows to facilitate the design and interpretation of future in-vitro studies on this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of an iron salt is crucial for predicting its behavior in the gastrointestinal tract and its potential for absorption.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FeN₄O₈ | [2] |
| Molecular Weight | 366.02 g/mol | [2] |
| Appearance | Yellowish-Brown crystalline powder | [3] |
| Solubility in Water | Very Slightly Soluble | [3][4] |
| Odor | Odorless | [3] |
| Stability | Stable under normal conditions | [3] |
The very low water solubility of this compound is a critical factor that likely influences its dissolution in the gastrointestinal lumen, which is a prerequisite for absorption.
Comparative In-Vitro Data for Ferrous Salts
While direct in-vitro absorption data for this compound is scarce, studies comparing other common ferrous salts in Caco-2 cell models provide a valuable benchmark. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer exhibiting many characteristics of the small intestinal epithelium, making them a widely used model for in-vitro absorption studies.
The following table summarizes representative data from in-vitro studies on ferrous sulfate and ferrous fumarate. Cellular iron uptake is often quantified by measuring the formation of ferritin, an intracellular iron storage protein.
| Iron Compound | In-Vitro Model | Key Findings |
| Ferrous Sulfate | Caco-2 cells | Generally considered the "gold standard" for bioavailability. Shows good solubility at acidic pH and is readily taken up by Caco-2 cells.[5] |
| Ferrous Fumarate | Caco-2 cells | Bioavailability is often comparable to or slightly lower than ferrous sulfate in in-vitro models. Its lower solubility compared to ferrous sulfate can affect its dissolution rate.[6] |
| Ferric Pyrophosphate | Caco-2 cells | Exhibits lower in-vitro bioavailability compared to ferrous sulfate, which may be due to its poor solubility under simulated gastric conditions.[5] |
Experimental Protocols for In-Vitro Iron Absorption Studies
The following provides a detailed methodology for a typical in-vitro iron absorption study using the Caco-2 cell model. This protocol can be adapted for the investigation of this compound.
Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., polycarbonate membrane with 0.4 µm pores) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 18-21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. The culture medium is changed every 2-3 days.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² typically indicates a confluent and well-differentiated monolayer.
In-Vitro Digestion (Optional but Recommended)
To simulate the gastrointestinal environment, the iron compound can be subjected to an in-vitro digestion process before being applied to the Caco-2 cells.
-
Gastric Phase: The iron compound is incubated in a simulated gastric fluid (e.g., pepsin in 0.1 M HCl, pH 2.0) for 1-2 hours at 37°C with gentle agitation.
-
Intestinal Phase: The pH of the digestate is then adjusted to ~6.5-7.0 with sodium bicarbonate. Pancreatin and bile salts are added, and the mixture is incubated for another 2-3 hours at 37°C.
Caco-2 Cell Iron Uptake Assay
-
Preparation of Test Solutions: The iron compound (either directly or after in-vitro digestion) is dissolved in a transport medium (e.g., serum-free DMEM or Hanks' Balanced Salt Solution) at the desired concentration. Ascorbic acid is often added to maintain iron in its ferrous (Fe²⁺) state.
-
Apical Application: The culture medium from the apical (upper) chamber of the Transwell® inserts is replaced with the test solution containing the iron compound. The basolateral (lower) chamber contains fresh transport medium.
-
Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: After incubation, samples are collected from both the apical and basolateral chambers for iron analysis. The cell monolayer is washed multiple times with a cold buffer to remove surface-bound iron.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) to release intracellular contents.
-
Quantification of Iron Uptake:
-
Ferritin Assay: The amount of ferritin in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA). Ferritin concentration is typically normalized to the total protein content of the cell lysate.
-
Radioisotope Analysis: If using a radiolabeled iron compound (e.g., ⁵⁹Fe), the radioactivity in the cell lysate and the basolateral medium can be measured using a gamma counter to determine cellular uptake and transepithelial transport, respectively.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques can be used to directly measure the iron content in the cell lysate and basolateral medium.
-
Visualization of Pathways and Workflows
Cellular Iron Absorption Pathway
The following diagram illustrates the primary pathway for the absorption of non-heme iron in an intestinal enterocyte. Ferrous iron (Fe²⁺) is the primary form of iron absorbed.
Caption: Cellular pathway of non-heme iron absorption in an enterocyte.
Experimental Workflow for In-Vitro Iron Absorption
The following diagram outlines the typical workflow for an in-vitro iron absorption study using Caco-2 cells.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H6FeN4O8 | CID 55317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. ammol.org [ammol.org]
- 5. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferrous Orotate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous orotate (B1227488), the iron(II) salt of orotic acid (vitamin B13), is a chelated mineral complex utilized in pharmaceutical and nutraceutical applications for the treatment and prevention of iron deficiency anemia. The unique combination of ferrous iron with orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, suggests a dual mechanism of action: replenishing iron stores and providing a substrate for the synthesis of nucleotides essential for cellular proliferation and function, including erythropoiesis.[1][2] This technical guide provides an in-depth analysis of the chemical properties and stability of ferrous orotate, offering crucial data and methodologies for researchers and professionals in drug development.
Chemical and Physical Properties
| Property | Data | Reference |
| Molecular Formula | C₁₀H₆FeN₄O₈ | [1][4] |
| Molecular Weight | 366.02 g/mol (anhydrous) | [1][4] |
| Appearance | Yellowish-Brown crystalline powder | [3] |
| Solubility | Very slightly soluble in water; Practically insoluble in methanol (B129727) and ethanol | [3] |
| Melting Point | Not available | [3] |
| Decomposition Temperature | Not available | [3] |
| Loss on Drying | Not more than 3.0% (@ 105°C for 3 hours) | [3] |
| Ferrous Content | 13.0% to 13.8% | [3] |
| Nitrogen Content | 12.8% to 13.8% | [3] |
Stability Profile
This compound is generally considered stable under standard storage conditions.[3] However, its stability can be influenced by several factors, including heat, light, and pH.
| Stability Parameter | Information | Reference |
| Thermal Stability | Stable under normal conditions. Avoid excessive heat. | [3] |
| pH Stability | Specific pH-rate profile is not available. As a salt of a weak acid and a metal cation prone to hydrolysis and oxidation, stability is expected to be pH-dependent. | |
| Photostability | No specific photostability studies are publicly available. Iron complexes, in general, can be susceptible to photodegradation.[5][6] | |
| Hygroscopicity | No specific data available. | |
| Incompatibilities | Strong oxidizing agents. | [3] |
Experimental Protocols
Detailed experimental data for this compound is limited. The following are detailed methodologies for key experiments that would be cited for a comprehensive stability and characterization study, based on standard pharmaceutical practices and analysis of related compounds.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is based on the thermal analysis of other metal-orotate complexes.[7][8][9]
-
Objective: To determine the decomposition temperature and melting point of this compound.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into an aluminum or platinum crucible.
-
Place the sample crucible and a reference crucible (empty) into the instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Record the weight loss as a function of temperature (TGA curve) and the differential heat flow between the sample and reference (DSC curve).
-
-
Data Analysis:
-
The TGA curve will indicate mass loss events, such as dehydration or decomposition. The onset temperature of a significant mass loss event is considered the decomposition temperature.
-
The DSC curve will show endothermic or exothermic peaks. A sharp endothermic peak without mass loss in the TGA curve would indicate melting.
-
Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol follows standard procedures for hygroscopicity testing of pharmaceutical solids.[][11][12]
-
Objective: To determine the moisture sorption and desorption characteristics of this compound.
-
Instrumentation: A dynamic vapor sorption analyzer.
-
Procedure:
-
Place a pre-weighed sample (10-20 mg) of this compound into the DVS instrument.
-
Dry the sample in situ under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically starting from 0% RH and increasing in steps (e.g., 10% increments) up to 90% RH (sorption phase).
-
At each step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) is below a specified value (e.g., 0.002% min⁻¹).
-
Subsequently, decrease the humidity in a stepwise manner back to 0% RH (desorption phase).
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.
-
The extent of moisture uptake at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.
-
Evaluation of Photostability
This protocol is based on ICH Q1B guidelines.
-
Objective: To assess the stability of this compound upon exposure to light.
-
Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Procedure:
-
Prepare solid samples of this compound spread in a thin layer in chemically inert, transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time intervals, withdraw samples and their corresponding dark controls.
-
Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Compare the results of the light-exposed samples with those of the dark controls. A significant change in assay or the formation of degradation products indicates photosensitivity.
-
Intrinsic Dissolution Rate Determination
This protocol is based on the USP <1087> guidelines.[13][14][15][16]
-
Objective: To determine the intrinsic dissolution rate of this compound.
-
Instrumentation: An intrinsic dissolution apparatus (Wood's apparatus).
-
Procedure:
-
Compact a known amount of this compound powder in a die to form a pellet with a defined surface area (typically 0.5 cm²).
-
Place the die into a holder, ensuring only one surface of the pellet is exposed to the dissolution medium.
-
Immerse the holder in a dissolution vessel containing a known volume of a specified dissolution medium (e.g., simulated gastric fluid without enzymes, pH 1.2) maintained at a constant temperature (37 ± 0.5°C).
-
Rotate the apparatus at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analyze the samples for the concentration of dissolved iron using a suitable analytical method, such as atomic absorption spectroscopy or a validated colorimetric method.
-
-
Data Analysis:
-
Plot the cumulative amount of iron dissolved per unit area (mg/cm²) against time.
-
The slope of the linear portion of the plot represents the intrinsic dissolution rate (mg/min/cm²).
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the provision of its two core components: ferrous iron and orotic acid.
Iron Uptake and Metabolism
Ferrous iron (Fe²⁺) is the more readily absorbed form of iron in the duodenum.[17] Its uptake into enterocytes is primarily mediated by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported into the circulation via the basolateral transporter ferroportin. The regulation of systemic iron homeostasis is a complex process involving iron-regulatory proteins (IRPs) and the hormone hepcidin.[18]
Orotic Acid and Pyrimidine Biosynthesis
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[2][19] The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which is then decarboxylated to uridine (B1682114) monophosphate (UMP). UMP serves as the precursor for other pyrimidine nucleotides.[20][21] By providing orotic acid, this compound can support this crucial metabolic pathway, which is particularly important in rapidly proliferating cells like erythrocytes.
// Nodes Glutamine [label="Glutamine + CO₂ + 2 ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Phosphate [label="Carbamoyl Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Aspartate [label="N-Carbamoyl-Aspartate", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#FFFFFF", fontcolor="#202124"]; Orotic_Acid [label="Orotic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; OMP [label="Orotidine-5'-Monophosphate (OMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; UMP [label="Uridine Monophosphate (UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferrous_Orotate [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glutamine -> Carbamoyl_Phosphate [label="CPS II"]; Carbamoyl_Phosphate -> Carbamoyl_Aspartate; Aspartate -> Carbamoyl_Aspartate [label="ATCase"]; Carbamoyl_Aspartate -> Dihydroorotate [label="DHOase"]; Dihydroorotate -> Orotic_Acid [label="DHODH"]; Orotic_Acid -> OMP; PRPP -> OMP [label="OPRTase"]; OMP -> UMP [label="ODCase"]; Ferrous_Orotate -> Orotic_Acid [style=dashed, color="#5F6368", arrowhead=vee];
// Styling {rank=same; Glutamine; Aspartate; PRPP;} graph [bgcolor="#FFFFFF"]; }
Caption: De novo pyrimidine biosynthesis pathway.// Nodes Sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; TGA_DSC [label="TGA/DSC Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; DVS [label="DVS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Photostability [label="Photostability Chamber", fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolution [label="Intrinsic Dissolution", fillcolor="#FFFFFF", fontcolor="#202124"]; Thermal_Data [label="Thermal Stability Data\n(Decomposition, Melting Point)", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hygro_Data [label="Hygroscopicity Profile", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo_Data [label="Photostability Data\n(Degradation Profile)", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diss_Data [label="Dissolution Rate Data", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Sample -> TGA_DSC; Sample -> DVS; Sample -> Photostability; Sample -> Dissolution; TGA_DSC -> Thermal_Data [color="#34A853"]; DVS -> Hygro_Data [color="#34A853"]; Photostability -> Photo_Data [color="#34A853"]; Dissolution -> Diss_Data [color="#34A853"];
// Styling graph [bgcolor="#FFFFFF"]; }
Caption: Workflow for physicochemical characterization.Conclusion
This compound presents a unique therapeutic approach to iron deficiency by delivering both essential iron and a precursor for nucleotide synthesis. While it is a stable compound under normal conditions, this guide highlights the need for more comprehensive quantitative data on its physicochemical properties. The provided experimental protocols offer a framework for researchers to conduct thorough characterization and stability studies, which are essential for optimizing formulation development, ensuring product quality, and meeting regulatory requirements. Further investigation into the specific cellular transport and metabolic fate of the intact this compound complex could provide deeper insights into its bioavailability and efficacy.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. This compound | C10H6FeN4O8 | CID 55317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New aspects of the photodegradation of iron(III) citrate: spectroscopic studies and plant-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]
- 11. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. agilent.com [agilent.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. diva-portal.org [diva-portal.org]
- 16. What is intrinsic dissolution rate? [pion-inc.com]
- 17. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Iron | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
The Effect of Ferrous Orotate on Iron-Responsive Elements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is a critical element for numerous biological processes, yet it is toxic in excess. Cellular iron homeostasis is meticulously regulated by a post-transcriptional control system involving iron-responsive elements (IREs) and iron regulatory proteins (IRPs). Ferrous orotate (B1227488), an iron supplement, is utilized to correct iron deficiency. Upon administration, it contributes to the intracellular labile iron pool (LIP), which is the primary sensory for the IRP/IRE system. An increase in the LIP, predominantly composed of ferrous iron (Fe²⁺), leads to the inactivation of IRPs. This event derepresses the translation of ferritin mRNA, promoting iron storage, and simultaneously leads to the degradation of transferrin receptor 1 (TfR1) mRNA, reducing further iron uptake. This guide details the molecular mechanisms underlying the predicted effects of ferrous orotate on IREs, provides comprehensive experimental protocols to investigate these interactions, and presents the core signaling pathways in a visualized format. While direct quantitative data for this compound's effect on IREs is not prevalent in existing literature, the principles outlined herein are based on the well-established understanding of iron metabolism and provide a robust framework for its investigation.
Introduction to the IRP/IRE System
The maintenance of cellular iron balance is predominantly managed at the post-transcriptional level by the elegant interplay between cis-acting mRNA stem-loop structures known as iron-responsive elements (IREs) and trans-acting iron regulatory proteins (IRPs), IRP1 and IRP2.[1][2] This system coordinates the expression of key proteins involved in iron uptake, storage, and export.
-
Iron-Responsive Elements (IREs): These are conserved stem-loop structures found in the untranslated regions (UTRs) of specific mRNAs.[3][4] Notable mRNAs containing IREs include ferritin (both heavy and light chains) and ferroportin in their 5' UTR, and transferrin receptor 1 (TfR1) and divalent metal transporter 1 (DMT1) in their 3' UTR.[5][6]
-
Iron Regulatory Proteins (IRPs): IRP1 and IRP2 are cytosolic RNA-binding proteins that function as sensors of the cellular "labile iron pool" (LIP), a transient pool of chelatable and redox-active iron, primarily in the ferrous (Fe²⁺) state.[7][8]
The regulatory action depends on the location of the IRE within the mRNA:
-
5' UTR IRE (e.g., Ferritin): In iron-deficient states, IRPs bind to the IRE in the 5' UTR of ferritin mRNA.[9] This binding sterically hinders the assembly of the ribosomal initiation complex, thereby blocking translation and reducing the synthesis of ferritin to make more iron available for cellular processes.[10]
-
3' UTR IRE (e.g., Transferrin Receptor 1): In iron-deficient states, IRPs bind to the multiple IREs in the 3' UTR of TfR1 mRNA.[11] This binding protects the mRNA from endonucleolytic cleavage and degradation, thus stabilizing the transcript, promoting its translation, and increasing the synthesis of TfR1 to enhance iron uptake.[10]
This compound and the Labile Iron Pool
Oral iron supplements like this compound serve to replenish systemic and cellular iron levels. The orotate component is thought to facilitate transport into the cell.[12] The mechanism of action on the IRP/IRE system is initiated upon its contribution to the labile iron pool.
-
Absorption: When administered orally, this compound dissolves, releasing ferrous ions (Fe²⁺).[13] These ions are transported from the intestinal lumen into enterocytes primarily via the Divalent Metal Transporter 1 (DMT1).[5][8]
-
Cellular Entry and the LIP: From the bloodstream, iron is transported bound to transferrin. However, iron from supplements contributes directly and indirectly to the LIP within cells. This pool of weakly bound, redox-active Fe²⁺ is what the IRPs sense.[3][7]
-
IRP Inactivation: In an iron-replete state, as would be induced by this compound supplementation, the increased cytosolic Fe²⁺ leads to the inactivation of IRPs.
-
IRP1: An Fe²⁺-dependent process facilitates the assembly of a [4Fe-4S] cluster on IRP1, converting it from an RNA-binding protein into its active cytosolic aconitase form, which lacks affinity for IREs.[2][10]
-
IRP2: Increased Fe²⁺ targets IRP2 for ubiquitination and subsequent proteasomal degradation.[2][6]
-
This inactivation of IRPs leads to a coordinated cellular response to handle the influx of iron.
Predicted Effect of this compound on IRE-Containing Transcripts
Based on the established mechanism, the administration of this compound is predicted to increase the intracellular labile iron pool, leading to the inactivation of IRPs. This would result in the following downstream effects on IRE-containing mRNAs:
-
Ferritin mRNA (5' IRE): With IRPs no longer bound to the 5' IRE, the translational block is removed. This leads to increased synthesis of ferritin, the iron storage protein, to safely sequester the excess intracellular iron.[4][9]
-
Transferrin Receptor 1 mRNA (3' IRE): The dissociation of IRPs from the 3' IREs exposes the TfR1 mRNA to degradation.[11] This reduces the half-life of the transcript, leading to decreased synthesis of the transferrin receptor and a subsequent reduction in cellular iron uptake.
This reciprocal regulation ensures that as intracellular iron levels rise, storage capacity is increased while uptake is diminished, thereby maintaining homeostasis.
Quantitative Data Presentation
Direct experimental data quantifying the effect of this compound on IRP binding affinity or target mRNA/protein levels is scarce. The following tables are illustrative examples of how such data would be presented. These hypothetical results are based on expected outcomes from treating a cell line (e.g., HeLa or HepG2) with this compound versus a control and another common iron salt like ferrous sulfate.
Table 1: Illustrative IRP-IRE Binding Affinity (Kd) Determined by Electrophoretic Mobility Shift Assay (EMSA) competition experiments.
| Treatment (24h) | IRP1 Binding to Ferritin H-chain IRE (Kd, nM) | IRP1 Binding to TfR1 IRE (Kd, nM) |
| Control (No Iron) | 0.1 ± 0.02 | 0.3 ± 0.05 |
| This compound (100 µM) | 5.2 ± 0.6 | 8.9 ± 1.1 |
| Ferrous Sulfate (100 µM) | 4.8 ± 0.5 | 8.1 ± 0.9 |
| *p < 0.01 vs Control. A higher Kd indicates lower binding affinity. |
Table 2: Illustrative Relative mRNA and Protein Expression mRNA levels measured by qRT-PCR, protein levels by Western Blot densitometry. Data normalized to control.
| Treatment (24h) | Ferritin H-chain mRNA | Ferritin H-chain Protein | TfR1 mRNA | TfR1 Protein |
| Control (No Iron) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 µM) | 1.1 ± 0.1 | 4.5 ± 0.4 | 0.3 ± 0.05 | 0.4 ± 0.06 |
| Ferrous Sulfate (100 µM) | 1.2 ± 0.2 | 4.2 ± 0.5 | 0.4 ± 0.07 | 0.5 ± 0.08 |
| *p < 0.01 vs Control. |
Experimental Protocols
The primary method to assess the interaction between IRPs and IREs is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or band shift assay.
Objective
To determine the RNA-binding activity of IRPs in cellular extracts from cells treated with this compound. A decrease in the shifted band (the IRP-IRE complex) would indicate IRP inactivation due to increased intracellular iron.
Materials
-
Cell line (e.g., HeLa, HepG2, or RAW 264.7 macrophages)
-
Cell culture medium, FBS, and antibiotics
-
This compound solution
-
Control vehicle (e.g., sterile water or appropriate solvent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 10 mM HEPES (pH 7.6), 3 mM MgCl₂, 40 mM KCl, 5% glycerol (B35011), 1 mM DTT, 0.2% NP-40
-
Protease inhibitor cocktail
-
³²P-labeled high-specific-activity IRE RNA probe (e.g., from human ferritin H-chain)
-
Unlabeled competitor IRE and non-specific RNA
-
Binding Buffer (5X): 50 mM HEPES (pH 7.6), 200 mM KCl, 5 mM MgCl₂, 50% glycerol
-
Heparin (to reduce non-specific binding)
-
Native polyacrylamide gel (6%) in 0.5X TBE buffer
-
Gel loading buffer (e.g., 80% glycerol with bromophenol blue)
-
Scintillation counter, PhosphorImager screen, and imager
Methodology
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or control vehicle for a specified time (e.g., 12, 24 hours). Include positive (e.g., hemin) and negative (e.g., desferrioxamine) controls for iron levels.
-
-
Preparation of Cytoplasmic Extract:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 min at 4°C.
-
Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic extract) and determine protein concentration using a Bradford or BCA assay. Store at -80°C.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare the binding reactions in sterile microcentrifuge tubes on ice. For each sample:
-
10-20 µg of cytoplasmic extract
-
2 µL of 5X Binding Buffer
-
1 µL of ³²P-labeled IRE probe (~50,000 cpm)
-
1 µL of Heparin (50 mg/mL stock)
-
Nuclease-free water to a final volume of 10 µL.
-
-
For competition assays, add a 100-fold molar excess of unlabeled IRE probe or non-specific RNA before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add 2 µL of gel loading buffer.
-
Load samples onto a pre-run native 6% polyacrylamide gel.
-
Run the gel at 150-200 V for 2-3 hours in 0.5X TBE buffer at 4°C.
-
Dry the gel under vacuum and expose it to a PhosphorImager screen overnight.
-
Analyze the results by quantifying the intensity of the shifted bands (IRP1-IRE and IRP2-IRE complexes) and the free probe.
-
Conclusion
While direct experimental evidence specifically detailing the interaction of this compound with iron-responsive elements is limited, its effect can be confidently inferred from the well-documented principles of cellular iron homeostasis. As a source of ferrous iron, this compound will increase the labile iron pool, leading to the inactivation of iron regulatory proteins. This, in turn, is predicted to upregulate the translation of ferritin for iron storage and downregulate the stability and expression of the transferrin receptor to limit further iron uptake. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively assess these predicted effects and to compare the potency and cellular response of this compound to other iron formulations. Such studies are crucial for optimizing iron supplementation strategies and for the development of novel therapeutics targeting iron metabolism.
References
- 1. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The labile iron pool attenuates peroxynitrite-dependent damage and can no longer be considered solely a pro-oxidative cellular iron source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferritin | Rupa Health [rupahealth.com]
- 5. Cellular Iron Metabolism and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron-regulatory proteins: molecular biology and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron deficiency can upregulate expression of transferrin receptor at both the mRNA and protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferritin gene expression and transferrin receptor activity in intestine of rats with varying iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
Orotic Acid: A Comprehensive Technical Review of Its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotic acid (OA), a pyrimidine (B1678525) precursor and an intermediate in the biosynthesis of nucleic acids, has garnered significant scientific interest for its diverse therapeutic potential.[1] Historically identified as vitamin B13, its role extends beyond simple nutrition, with research highlighting its involvement in critical metabolic pathways.[2] This technical guide provides an in-depth review of the current understanding of orotic acid's therapeutic applications, focusing on its mechanisms of action, experimental evidence, and potential for future drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Mechanisms of Action
Orotic acid's primary mechanism of action lies in its role as a precursor for pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[3] The de novo pyrimidine biosynthesis pathway synthesizes orotic acid from carbamoyl (B1232498) phosphate (B84403) and aspartate.[4][5] Orotic acid is then converted to orotidine-5'-monophosphate (OMP) and subsequently to uridine (B1682114) monophosphate (UMP), a foundational block for other pyrimidines.[6] By supplementing with orotic acid, it is theorized that the downstream availability of pyrimidine nucleotides can be increased, supporting cellular growth, repair, and function, particularly in tissues with high metabolic demands.[4][7]
Beyond its role in nucleotide synthesis, orotic acid has been shown to participate in various metabolic processes. It can influence water-salt exchange by promoting diuresis and is involved in the stimulation of red and white blood cell production (erythro- and leukopoiesis).[1][8] Furthermore, orotic acid acts as a "magnesium-fixing agent," enhancing the cellular uptake and utilization of magnesium, which contributes to its observed antiarrhythmic, vasodilator, and cardioprotective effects.[1][8][9]
Therapeutic Applications
Cardiovascular Diseases
A significant body of research points to the beneficial effects of orotic acid and its salts, such as magnesium orotate (B1227488), in cardiovascular conditions.[10] Clinical and experimental studies have demonstrated its ability to improve the function of the heart in conditions like myocardial infarction, heart failure, and ischemia.[1][8][11] The cardioprotective effects are attributed to several mechanisms, including:
-
Enhanced Myocardial Energy Metabolism: Orotic acid can improve the energy status of the heart muscle, particularly in ischemic conditions, by stimulating the synthesis of glycogen (B147801) and ATP.[8][9][11] It is thought to act on the heart via the liver, increasing the availability of plasma uridine and cytidine (B196190), which can then be utilized by the myocardium to boost ATP production through anaerobic glycolysis.[11]
-
Improved Ischemic Tolerance: By enhancing the resistance of myocytes to ischemia, orotic acid can favorably influence the clinical course of myocardial infarction.[1][8] Studies in animal models have shown that orotic acid treatment improves the heart's tolerance to global ischemia.[10][11]
-
Angioprotective Action: Orotic acid has been noted to have a protective effect on blood vessels.[1][8]
-
Increased Myocardial Contractility: It plays a role in providing energy to the hypertrophic myocardium, thereby increasing its contractility.[1][8]
Magnesium orotate, in particular, has been shown to improve exercise tolerance in patients with coronary artery disease.[10][12]
Neurological Disorders
The central nervous system (CNS) has a high demand for nucleic acid synthesis for neuronal maintenance and signaling, making orotic acid a molecule of interest for neurological applications.[4] Its potential neuroprotective effects are an active area of research.
-
Neuroprotection in Ischemia: Orotic acid has demonstrated neuroprotective effects in animal models of brain ischemia.[7][13] Post-ischemic treatment with orotic acid was found to prevent neuronal injury.[13] A derivative, orotic acid ethylester (YM-39558), which is hydrolyzed to orotic acid in the brain, has been shown to reduce neuronal damage in gerbil models of forebrain ischemia.[7] The proposed mechanism involves increasing pyrimidine nucleotide levels to prevent delayed neuronal death.[7]
-
Potential in Neurodegenerative Conditions: While direct therapeutic use is not yet established, the role of orotic acid in supporting nucleic acid synthesis and myelin formation suggests a theoretical benefit in neurodegenerative diseases where nucleotide metabolism may be impaired.[4]
-
Lithium Orotate and CNS Waste Clearance: Lithium orotate, a salt of orotic acid, is being investigated for its potential to enhance the clearance of metabolic waste from the CNS, which may have implications for neurodegenerative disorders.[14]
Metabolic Disorders
Orotic acid is a key biomarker in certain inborn errors of metabolism, particularly those affecting the urea (B33335) cycle.[15][16]
-
Orotic Aciduria: This rare genetic disorder is characterized by the excessive excretion of orotic acid in the urine due to a deficiency in the enzyme UMP synthase.[17][18] This leads to megaloblastic anemia and can be associated with intellectual and physical developmental delays.[17] The standard treatment involves the administration of uridine, which bypasses the metabolic block.[17] Uridine triacetate is an FDA-approved treatment for hereditary orotic aciduria.[17][19]
-
Urea Cycle Disorders: Elevated urinary orotic acid is a key diagnostic marker for several urea cycle disorders, such as ornithine transcarbamylase (OTC) deficiency.[16][20] In these conditions, the accumulation of carbamoyl phosphate leads to its diversion into the pyrimidine synthesis pathway, resulting in orotic acid overproduction.[20]
Other Potential Applications
-
Sports Medicine: Due to its ability to enhance the functional reserves of the heart under high physical stress, orotic acid has found use in sports medicine.[1][8]
-
Antistressor Effects: Orotic acid has demonstrated antistressor actions in response to emergency emotional and vestibular stimuli.[1][8]
-
Hyperlipoproteinemia: In combination with clofibric acid, orotic acid has been shown to decrease serum lipid concentrations in patients with hyperlipoproteinemia type V.[21]
Quantitative Data Summary
| Application Area | Study Type | Subjects | Intervention | Key Quantitative Findings | Reference |
| Cardiovascular | Animal (Rat) | Infarcted hearts | Orotic Acid | Improved recovery of pre-ischemic function by 133% (P < 0.05). Prevented reduction in ATP and total adenine (B156593) nucleotides in surviving myocardium. | [11] |
| Cardiovascular | Animal (Rat) | Infarcted hearts | Orotic Acid | Increased plasma cytidine by 55% (P < 0.001) and uridine by 124% (P = 0.011). Temporarily increased myocardial uracil (B121893) nucleotides by 21% (P < 0.01). | [11] |
| Neurology | Animal (Gerbil) | Global cerebral ischemia model | Orotic Acid (100, 200, or 300 mg/kg, i.p.) 2h before ischemia | Significantly reduced neuronal damage. A dose of 300 mg/kg given 24h after ischemia also suppressed neuronal damage. | [13] |
| Metabolic | Human | Hereditary Orotic Aciduria (4 subjects) | Xuriden (uridine triacetate) | Starting dose of 60 mg/kg/day, maximum dose of 120 mg/kg/day. Showed stability in mean corpuscular volume and urine orotic acid levels. | [19] |
| Metabolic | Human | Healthy individuals | - | Normal urinary orotic acid levels: ≤6 years: ≤4 mmol/mol creatinine; 7-18 years: ≤3 mmol/mol creatinine. | [22] |
Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting researchers, the following summarizes the methodologies from key cited studies.
Protocol 1: Evaluation of Cardioprotective Effects of Orotic Acid in a Rat Model of Myocardial Infarction and Ischemia
-
Animal Model: Male Wistar rats. Myocardial infarction induced by coronary artery ligation. Sham-operated animals served as controls.
-
Intervention: Orotic acid administered orally.
-
Experimental Procedure:
-
Animals were subjected to either myocardial infarction or sham surgery.
-
A subset of animals received orotic acid treatment for a specified period (e.g., 2 days).
-
Isolated hearts were perfused using a Langendorff apparatus.
-
Hearts were subjected to a period of global ischemia followed by reperfusion.
-
Functional parameters such as heart rate, aortic flow, and coronary flow were monitored.
-
Myocardial tissue was collected for biochemical analysis of ATP, adenine nucleotides, and uracil nucleotides using high-performance liquid chromatography (HPLC).
-
Plasma levels of uridine and cytidine were also measured.
-
-
Key Parameters Measured: Recovery of cardiac function post-ischemia, myocardial nucleotide concentrations, plasma nucleoside concentrations.
-
Reference: Based on the methodology described in Rosenfeldt et al., 1998.[11]
Protocol 2: Assessment of Neuroprotective Effects of Orotic Acid in a Gerbil Model of Global Cerebral Ischemia
-
Animal Model: Mongolian gerbils.
-
Intervention: Orotic acid administered intraperitoneally (i.p.) at various doses (100, 200, 300 mg/kg).
-
Experimental Procedure:
-
Global cerebral ischemia was induced by transient occlusion of both common carotid arteries.
-
Orotic acid was administered at different time points relative to the ischemic event (e.g., 2 hours before, or 24, 48, 72 hours after).
-
After a survival period (e.g., 7 days), animals were euthanized and their brains were perfusion-fixed.
-
Brain sections, particularly the hippocampus, were prepared and stained (e.g., with cresyl violet).
-
Neuronal damage in the hippocampal CA1 region was assessed microscopically by counting the number of surviving pyramidal cells.
-
-
Key Parameters Measured: Number of viable neurons in the hippocampal CA1 sector.
-
Reference: Based on the methodology described in Akiho et al., 1997.[13]
Signaling Pathways and Experimental Workflows
Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo synthesis of pyrimidine nucleotides, highlighting the central role of orotic acid.
Caption: De novo pyrimidine biosynthesis pathway.
Orotic Acid's Cardioprotective Mechanism of Action
This diagram illustrates the proposed mechanism by which orotic acid exerts its cardioprotective effects.
Caption: Orotic acid's cardioprotective signaling.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like orotic acid.
Caption: Neuroprotection experimental workflow.
Conclusion and Future Directions
Orotic acid is a multifaceted molecule with established and emerging therapeutic applications. Its fundamental role in pyrimidine biosynthesis provides a strong rationale for its use in conditions characterized by high cellular turnover or metabolic stress, such as cardiac ischemia and neuronal injury. The use of orotic acid as a biomarker for certain metabolic diseases is well-established.
Future research should focus on several key areas:
-
Clinical Trials: Well-controlled clinical trials are needed to definitively establish the efficacy and optimal dosing of orotic acid and its derivatives in cardiovascular and neurological disorders.[4]
-
Bioavailability: Investigation into synthetic analogues of orotic acid with improved bioavailability and CNS penetration could lead to more effective neuroprotective agents.[4]
-
Combination Therapies: Studies examining the synergistic effects of orotic acid with other metabolic cofactors or nucleoside precursors may reveal enhanced therapeutic benefits.[4]
-
Oncology: The role of orotic acid in cancer is complex; while it is essential for cell proliferation, some studies have suggested it may also have roles in liver carcinogenesis promotion under specific experimental conditions.[23] This area requires further careful investigation.
References
- 1. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of orotic acid as a side reaction in metabolic pathways [cds-bsx.com]
- 4. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 5. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The connection between orotic acid and metabolic syndrome in humans [cds-bsx.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the role of lithium orotate in metabolic waste clearance from the CNS [eureka.patsnap.com]
- 15. Orotic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. neurology.testcatalog.org [neurology.testcatalog.org]
- 17. checkorphan.org [checkorphan.org]
- 18. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Orotic acid - Wikipedia [en.wikipedia.org]
- 21. [Metabolic effects of orotic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mayocliniclabs.com [mayocliniclabs.com]
- 23. Orotic acid, a new promoter for experimental liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ferrous Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous orotate (B1227488), the iron(II) salt of orotic acid, is a chelated mineral complex utilized in the treatment and prevention of iron deficiency anemia. The orotate moiety is believed to facilitate the transport of the ferrous ion across cell membranes, potentially leading to improved bioavailability compared to other iron salts. Orotic acid itself is a natural intermediate in the biosynthesis of pyrimidines.[1] This document provides a detailed protocol for the synthesis of ferrous orotate in a laboratory setting, based on established principles of inorganic salt precipitation. While specific literature detailing this exact synthesis is sparse, the following protocol is derived from general methods for the preparation of metal salts of organic acids.[2]
Principle of the Method
The synthesis of this compound is achieved through a precipitation reaction. A soluble ferrous salt, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), is reacted with a solution of orotic acid. Due to the low solubility of orotic acid in water[3][4][5][6], it is first converted to a soluble salt, such as sodium orotate, by reaction with a base like sodium hydroxide (B78521). When the solutions of the ferrous salt and the sodium orotate are combined, the poorly water-soluble this compound precipitates out of the solution.[2] The precipitate is then isolated, washed to remove byproducts, and dried.
Experimental Protocol
Materials and Reagents
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Orotic Acid (C₅H₄N₂O₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (degassed to minimize oxidation of Fe²⁺)
-
Ethanol (B145695) (for washing)
-
2 M Hydrochloric Acid (for cleaning glassware)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask for vacuum filtration
-
Vacuum oven or desiccator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
Procedure
-
Preparation of Sodium Orotate Solution:
-
In the reaction vessel, dissolve one molar equivalent of orotic acid in deionized water (approximately 200 mL for every 10 g of orotic acid) with stirring.
-
Slowly add a stoichiometric amount (two molar equivalents) of 1 M sodium hydroxide solution to the orotic acid suspension. The orotic acid will dissolve as it is converted to the more soluble sodium orotate.
-
Gently heat the solution to 60-70°C to ensure complete dissolution.
-
Begin to purge the reaction vessel with an inert gas (nitrogen or argon) to create an oxygen-free atmosphere. This is crucial to prevent the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.
-
-
Preparation of Ferrous Sulfate Solution:
-
In a separate beaker, dissolve one molar equivalent of ferrous sulfate heptahydrate in degassed deionized water. A slightly acidic environment (a few drops of dilute sulfuric acid) can help to prevent premature oxidation and hydrolysis of the ferrous salt.
-
-
Precipitation of this compound:
-
While maintaining the inert atmosphere and temperature of the sodium orotate solution, slowly add the ferrous sulfate solution dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring.
-
A yellow-brown precipitate of this compound should form immediately upon addition.[2]
-
After the addition is complete, continue stirring the mixture at 60-70°C for an additional 1-2 hours to ensure the reaction goes to completion and to encourage crystal growth.
-
-
Isolation and Purification of the Product:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with degassed deionized water (to remove sodium sulfate byproduct) and then with ethanol (to aid in drying).
-
Perform several washes until the filtrate is free of sulfate ions (which can be tested by adding a few drops of barium chloride solution to a sample of the filtrate; the absence of a white precipitate indicates the removal of sulfate).
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a temperature not exceeding 80°C to prevent decomposition, or in a desiccator under vacuum until a constant weight is achieved.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Ferrous salts can be irritating to the skin and eyes. Avoid inhalation of dust.
-
Sodium hydroxide is corrosive and should be handled with care.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound. Researchers should fill in the "Actual Yield" and calculate the "Percentage Yield" based on their experimental results.
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount Used | Moles |
| Orotic Acid | 156.10 | 2 | (e.g., 10.0 g) | (e.g., 0.064 mol) |
| Ferrous Sulfate Heptahydrate | 278.01 | 1 | (e.g., 17.8 g) | (e.g., 0.064 mol) |
| Sodium Hydroxide | 40.00 | 4 | (e.g., 5.12 g) | (e.g., 0.128 mol) |
| Product | ||||
| This compound | 366.02 | 1 | Theoretical Yield: (e.g., 23.4 g) | (e.g., 0.064 mol) |
| Actual Yield: | ||||
| Percentage Yield: |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Proposed Mechanism of Action
While the primary role of this compound is to deliver iron, orotic acid itself is an intermediate in pyrimidine (B1678525) synthesis. The following diagram illustrates the position of orotic acid in this fundamental biochemical pathway.
Caption: Orotic acid as an intermediate in pyrimidine synthesis.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. sefap.it [sefap.it]
- 3. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Orotic acid hydrate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. OROTIC ACID MONOHYDRATE | 50887-69-9 [chemicalbook.com]
- 6. grsc.store [grsc.store]
Application Notes and Protocols for Ferrous Orotate in Cell Culture Iron Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable trace element for the proliferation and metabolism of mammalian cells in culture, playing a critical role in processes such as cellular respiration and DNA synthesis.[1] However, its delivery and management in cell culture media present significant challenges due to its potential to catalyze the formation of toxic reactive oxygen species (ROS) through Fenton chemistry.[2] Ferrous orotate (B1227488), a salt of ferrous iron (Fe²⁺) and orotic acid, is a potential iron supplement for cell culture applications. Orotic acid, a precursor in pyrimidine (B1678525) nucleotide biosynthesis, may offer additional metabolic benefits.[3][4] These application notes provide a comprehensive guide to the use of ferrous orotate for iron supplementation in cell culture, including detailed protocols and an overview of the relevant cellular pathways.
1. Principle of this compound Supplementation
This compound serves as a source of ferrous iron (Fe²⁺), the form of iron that is readily taken up by cells via the divalent metal transporter 1 (DMT1).[5][6] Once inside the cell, iron enters the labile iron pool and can be utilized for metabolic processes or stored in ferritin.[6][7] The orotate moiety is a precursor for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[3][4] Supplementing with this compound may therefore not only provide essential iron but also support nucleotide metabolism, which is crucial for rapidly dividing cells.
2. Potential Advantages and Considerations
-
Dual-Purpose Supplement: Provides both iron and a precursor for pyrimidine synthesis.
-
Bioavailability: As a ferrous salt, the iron is in a readily absorbable form for cells.
-
Potential for Reduced Oxidative Stress: The chelated nature of this compound may influence its redox activity, although this requires experimental verification.
-
Toxicity: Like all iron supplements, this compound can be toxic at high concentrations due to the generation of ROS.[2] It is crucial to determine the optimal concentration for each cell line and experimental condition.
-
Stability and Solubility: The stability and solubility of this compound in physiological pH of cell culture media should be considered. Preparation of fresh stock solutions is recommended.[8]
Data Presentation
Table 1: Comparison of Common Iron Supplements in Cell Culture (Hypothetical Data for this compound)
| Iron Supplement | Typical Concentration Range (µM) | Relative Iron Uptake Efficiency | Relative Cytotoxicity | Notes |
| This compound | 10 - 100 (projected) | High (projected) | Moderate (projected) | Orotate moiety may support pyrimidine synthesis.[3][4] |
| Ferrous Sulfate | 10 - 100 | High | High | Commonly used, but can induce significant oxidative stress.[9][10] |
| Ferric Citrate | 50 - 200 | Moderate | Moderate | Ferric iron requires reduction to ferrous form for uptake by some pathways. |
| Ferric Nitrate | 50 - 200 | Moderate | Moderate | Often included in basal media formulations. |
| Ferrous Glycinate | 10 - 100 | High | Low to Moderate | Chelation with glycine (B1666218) may improve stability and reduce toxicity.[8] |
Note: Data for this compound is projected based on the properties of ferrous iron and orotic acid and requires experimental validation.
Table 2: Experimental Parameters for Evaluating this compound (Example)
| Parameter | Assay | Example Conditions | Expected Outcome |
| Optimal Concentration | Cell Viability Assay (e.g., MTT, PrestoBlue) | 0, 10, 25, 50, 100, 200 µM this compound for 24, 48, 72h | Determine the concentration range that supports growth without significant toxicity. |
| Iron Uptake | Intracellular Iron Assay (e.g., Ferrozine-based) | Treat cells with 50 µM of different iron sources for 24h | Quantify and compare the intracellular iron concentration. |
| Oxidative Stress | ROS Assay (e.g., DCFDA) | Treat cells with 50 µM this compound for 6, 12, 24h | Measure the level of intracellular reactive oxygen species. |
| Metabolic Activity | Seahorse XF Analyzer | Treat cells with 50 µM this compound for 48h | Assess changes in mitochondrial respiration and glycolysis. |
| Gene Expression | qRT-PCR | Treat cells with 50 µM this compound for 24h | Analyze the expression of iron-responsive genes (e.g., TFRC, FTH1). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or a slightly acidic buffer (e.g., 0.1 M HCl, then diluted)[11]
-
Sterile 0.22 µm filter
-
Sterile, light-protected storage tubes
-
-
Procedure:
-
Due to the potential for oxidation and precipitation at physiological pH, it is recommended to prepare a concentrated stock solution in a slightly acidic solvent to ensure complete dissolution.[11]
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in a small volume of sterile, slightly acidic solution.
-
Once fully dissolved, bring the solution to the final desired volume with sterile, cell culture-grade water. A common stock solution concentration is 10-100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for up to one week.
-
Protocol 2: Supplementation of Cell Culture Medium with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to achieve the desired final concentration (e.g., 10-100 µM). It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Mix the supplemented medium gently but thoroughly by swirling.
-
Remove the old medium from the cells and replace it with the freshly prepared this compound-supplemented medium.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 3: Assessment of Cell Viability and Proliferation
-
Materials:
-
Cells cultured in this compound-supplemented medium
-
Control cells cultured in unsupplemented or alternatively supplemented medium
-
Cell viability reagent (e.g., MTT, WST-1, or PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
The following day, treat the cells with a range of this compound concentrations.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 4: Quantification of Intracellular Iron
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Commercial iron assay kit (e.g., colorimetric ferrozine-based)
-
BCA protein assay kit
-
-
Procedure:
-
After treatment, aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular iron.[11]
-
Harvest the cells by trypsinization or scraping.
-
Pellet the cells by centrifugation and wash twice more with ice-cold PBS.
-
Lyse the cell pellet according to the iron assay kit manufacturer's protocol.
-
Determine the total protein concentration of the cell lysate using a BCA assay for normalization.
-
Perform the iron assay on the cell lysate following the kit's instructions.
-
Calculate the intracellular iron content and normalize it to the total protein concentration (e.g., in nmol iron/mg protein).
-
Visualization of Pathways and Workflows
Caption: Workflow for evaluating this compound in cell culture.
Caption: Cellular pathways for this compound metabolism.
Caption: Iron-dependent ferroptosis signaling pathway.
Disclaimer: The information provided in these application notes is intended for research use only. Direct experimental data on the use of this compound in cell culture is limited. Therefore, the provided protocols and expected outcomes are based on general principles of iron supplementation and the known biological roles of ferrous iron and orotic acid. Researchers should perform their own optimization and validation studies for their specific cell lines and applications.
References
- 1. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orotic acid and its use in metabolic profiling of cells [cds-bsx.com]
- 5. Cellular Iron Metabolism and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron metabolism: current facts and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Ferrous Orotate in Animal Models of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Deficiency Anemia (IDA) is a widespread nutritional disorder characterized by reduced hemoglobin levels and depleted iron stores, leading to impaired oxygen transport and a range of clinical morbidities.[1] Animal models are indispensable tools for investigating the pathophysiology of IDA and for evaluating the efficacy and safety of novel iron supplementation strategies.[2] Rodent models, particularly diet-induced anemia in rats, are frequently used due to their physiological similarities to humans and the ability to control dietary variables precisely.[3]
Ferrous sulfate (B86663) is a commonly prescribed oral iron supplement; however, its use can be associated with gastrointestinal side effects, which may lead to non-compliance.[4] Ferrous orotate (B1227488), a salt of ferrous iron and orotic acid, has been explored as an alternative. Orotic acid, once considered vitamin B13, is a natural intermediate in pyrimidine (B1678525) synthesis and may act as a carrier for minerals, potentially influencing their bioavailability.[5][6]
These application notes provide detailed protocols for establishing a rat model of IDA and a proposed framework for evaluating the therapeutic potential of ferrous orotate in comparison to standard iron therapies like ferrous sulfate.
Animal Model: Diet-Induced Iron Deficiency Anemia in Rats
The most common and well-established model for IDA is the induction through a specially formulated iron-deficient diet in weanling rats.[2] This method effectively mimics nutritional iron deficiency seen in humans.
Protocol: Induction of Iron Deficiency Anemia
This protocol details the steps to induce IDA in Wistar or Sprague-Dawley rats.
Materials:
-
Weanling (21-day-old) male or female Wistar or Sprague-Dawley rats.
-
Standard laboratory rodent chow (for control group).
-
Custom iron-deficient diet (≤5 mg iron/kg). Commercially available diets can be procured from vendors like VRK Nutritional Solutions.[3]
-
Stainless steel cages with wire-mesh bottoms to prevent coprophagy.
-
Deionized water.
-
Equipment for blood collection (e.g., microcapillary tubes, EDTA-coated tubes).
-
Automated hematology analyzer.
-
Spectrophotometer for biochemical assays.
-
Institutional Animal Ethics Committee (IAEC) approval is mandatory before commencing the study.[3]
Procedure:
-
Acclimatization (1 week): Upon arrival, house the weanling rats in stainless steel cages under controlled environmental conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle).[2] Provide free access to a standard rodent diet and deionized water.
-
Group Allocation: Randomly divide the animals into the following groups (minimum n=6 per group):
-
Normal Control (NC): Fed standard iron-replete diet.
-
IDA Control (IDA): Fed iron-deficient diet.
-
Ferrous Sulfate Treatment (FS): Fed iron-deficient diet for induction, followed by treatment.
-
This compound Treatment (FO): Fed iron-deficient diet for induction, followed by treatment.
-
-
Anemia Induction (4-6 weeks):
-
Switch the diet of the IDA, FS, and FO groups to the iron-deficient diet. The Normal Control group continues on the standard diet.[2]
-
Provide deionized water to all groups to avoid extraneous iron intake.[3]
-
Monitor body weight and food consumption weekly. Animals on an iron-deficient diet may exhibit reduced weight gain compared to controls.[3]
-
-
Confirmation of Anemia: After 4-6 weeks, collect a small blood sample (e.g., from the tail vein or retro-orbital sinus under anesthesia) to confirm the anemic state.[3] IDA is typically confirmed by significantly lower levels of hemoglobin (Hb < 7 g/dL), hematocrit (HCT), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) compared to the Normal Control group.[2][3]
Experimental Treatment Protocol
Once IDA is established, the treatment phase can begin to evaluate the efficacy of this compound.
Proposed Protocol: this compound Administration
Procedure:
-
Treatment Period (2-4 weeks): Continue the respective diets for the NC and IDA control groups. For the treatment groups:
-
FS Group: Administer ferrous sulfate daily via oral gavage. A typical dose is 4-5 mg of elemental iron/kg body weight.[2]
-
FO Group: Administer this compound daily via oral gavage. The dose should be calculated to provide an equivalent amount of elemental iron as the FS group (e.g., 4-5 mg elemental iron/kg body weight).
-
-
Monitoring: Continue to monitor body weight and general health throughout the treatment period.
-
Sample Collection (Endpoint): At the end of the treatment period, fast the animals overnight. Anesthetize the animals and collect blood via cardiac puncture for a complete hematological and biochemical analysis.[2] Collect organs such as the liver and spleen for histological analysis and iron content determination.[2]
Key Parameters for Analysis
Hematological Parameters:
-
Hemoglobin (Hb)
-
Red Blood Cell (RBC) count
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
Biochemical Parameters (Iron Status):
-
Serum Iron (SI)
-
Total Iron Binding Capacity (TIBC)
-
Serum Ferritin (SF)
-
Transferrin Saturation (TS%) (Calculated as (SI/TIBC) x 100)
Data Presentation
Quantitative data should be presented in clear, tabular format to allow for easy comparison between experimental groups. The following are template tables based on typical outcomes from IDA studies. Researchers should populate these with their experimental data.
Table 1: Effect of this compound on Hematological Parameters in IDA Rats (Hypothetical Data Structure)
| Parameter | Normal Control (NC) | IDA Control | Ferrous Sulfate (FS) | This compound (FO) |
| Hb (g/dL) | 14.5 ± 0.8 | 6.5 ± 0.5 | 12.0 ± 0.7# | Data to be generated |
| RBC (10^6/µL) | 7.8 ± 0.4 | 4.2 ± 0.3 | 6.9 ± 0.4# | Data to be generated |
| HCT (%) | 45.2 ± 2.1 | 25.1 ± 1.8 | 40.5 ± 2.0# | Data to be generated |
| MCV (fL) | 58.0 ± 2.5 | 45.0 ± 2.1 | 55.0 ± 2.3# | Data to be generated |
| MCH (pg) | 18.6 ± 0.9 | 15.5 ± 0.7 | 17.4 ± 0.8# | Data to be generated |
| MCHC (g/dL) | 32.1 ± 1.1 | 29.8 ± 1.0 | 31.5 ± 1.2# | Data to be generated |
| * p < 0.05 compared to Normal Control; # p < 0.05 compared to IDA Control |
Table 2: Effect of this compound on Iron Status Biomarkers in IDA Rats (Hypothetical Data Structure)
| Parameter | Normal Control (NC) | IDA Control | Ferrous Sulfate (FS) | This compound (FO) |
| Serum Iron (µg/dL) | 150 ± 15 | 45 ± 8 | 125 ± 12# | Data to be generated |
| TIBC (µg/dL) | 350 ± 25 | 550 ± 30 | 380 ± 20# | Data to be generated |
| Serum Ferritin (ng/mL) | 120 ± 10 | 20 ± 5 | 95 ± 8# | Data to be generated |
| TS (%) | 42.8 ± 3.5 | 8.2 ± 1.5 | 32.9 ± 2.8# | Data to be generated |
| Liver Iron (µg/g) | 250 ± 20 | 80 ± 10 | 210 ± 18# | Data to be generated |
| Spleen Iron (µg/g) | 400 ± 30 | 150 ± 15 | 350 ± 25# | Data to be generated |
| * p < 0.05 compared to Normal Control; # p < 0.05 compared to IDA Control |
Visualizations: Workflows and Pathways
Experimental Workflow
The overall experimental design can be visualized as a flowchart.
Caption: Experimental workflow for studying this compound in IDA rats.
Signaling Pathway of Intestinal Iron Absorption
Non-heme iron absorption primarily occurs in the duodenum. Ferrous iron (Fe2+) is the form predominantly absorbed by enterocytes.[7] Ferrous salts like ferrous sulfate ionize in the gut, and the resulting Fe2+ is transported via the Divalent Metal Transporter 1 (DMT1).[8] It is hypothesized that this compound also releases Fe2+ for absorption through this canonical pathway. The orotate moiety may act as a carrier to facilitate the delivery of iron to the intestinal brush border.
Caption: Canonical pathway of non-heme iron absorption in the enterocyte.
References
- 1. Individualized treatment for iron deficiency anemia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orotic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ferrous Orotate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous orotate (B1227488) is a salt of ferrous iron (Fe²⁺) and orotic acid. It is used as an iron supplement for the treatment of iron deficiency anemia. The accurate and precise quantification of ferrous orotate in raw materials and finished pharmaceutical products is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose. This application note provides a detailed protocol for the analysis of this compound by quantifying the orotic acid moiety using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Orotic acid, chemically known as 2,4-dioxo-1H-pyrimidine-6-carboxylic acid, is an intermediate in the biosynthesis of pyrimidines.[1] Its chromophoric nature allows for direct UV detection, making it a suitable analyte for HPLC analysis. While direct HPLC analysis of the ferrous ion by UV detection is challenging, the stoichiometry of the salt allows for the accurate determination of this compound content by quantifying the orotic acid.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A simple, sensitive, and specific RP-HPLC method has been developed for the determination of orotic acid.[1][2]
| Parameter | Specification |
| HPLC System | Quaternary HPLC system with UV-Vis detector |
| Column | Enable C18G (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) and Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm[1][2] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Preparation: Mix 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade methanol. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes.
Standard Stock Solution Preparation (100 µg/mL of Orotic Acid): Accurately weigh 10 mg of orotic acid reference standard into a 100 mL volumetric flask.[1] Dissolve in 50 mL of the mobile phase and sonicate for 15 minutes.[1] Make up the volume to the mark with the mobile phase.[1]
Sample Preparation (from this compound): Accurately weigh a quantity of this compound powder equivalent to 10 mg of orotic acid into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Parameters
The proposed method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity | 10 - 70 µg/mL with a correlation coefficient (r²) of 0.999[1][2] |
| Retention Time | Approximately 9.1 min[1][2] |
| Assay | 99.65%[1][2] |
| Accuracy (Recovery) | 96.7–105.3%[3] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.04 ng[3] |
| Limit of Quantification (LOQ) | 0.12 ng[3] |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Table 2: Linearity Data for Orotic Acid
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | [Insert Data] |
| 20 | [Insert Data] |
| 30 | [Insert Data] |
| 40 | [Insert Data] |
| 50 | [Insert Data] |
| 60 | [Insert Data] |
| 70 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
System Suitability Test Logic
Caption: Logic diagram for system suitability testing.
Discussion
The described RP-HPLC method provides a reliable and straightforward approach for the quantification of this compound by analyzing its orotic acid content. The method is simple, accurate, precise, and reproducible, making it suitable for routine quality control analysis.[1][2]
For the analysis of the ferrous (Fe²⁺) ion, alternative or complementary techniques may be required as it does not possess a suitable chromophore for direct UV detection at typical HPLC wavelengths. Methods for the analysis of iron species by HPLC often involve post-column derivatization to form a colored complex that can be detected by a UV-Vis detector.[4][5] For instance, a post-column reaction with a complexing agent can be employed for the simultaneous determination of Fe(II) and Fe(III).[5] Other techniques for iron determination include atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectroscopy.[6]
Conclusion
The detailed HPLC method and protocols in this application note offer a robust solution for the quality control of this compound in the pharmaceutical industry. By focusing on the quantification of the orotic acid moiety, researchers and analysts can ensure the identity, purity, and strength of the active pharmaceutical ingredient. The provided workflows and validation data serve as a comprehensive guide for the implementation of this analytical method.
References
Spectroscopic Characterization of Ferrous Orotate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous orotate (B1227488), the iron(II) salt of orotic acid (vitamin B13), is a chelated mineral complex utilized in the treatment and prevention of iron deficiency anemia. The unique coordination of the ferrous ion by the orotate ligand is believed to enhance its bioavailability and reduce gastrointestinal side effects compared to traditional iron salts. A thorough characterization of the structural and electronic properties of ferrous orotate is crucial for quality control, formulation development, and understanding its mechanism of action. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose.
This document provides detailed application notes and experimental protocols for the characterization of this compound using various spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, Mössbauer, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Summary of Expected Spectroscopic Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the expected quantitative data based on typical values for high-spin ferrous (Fe(II)) complexes with similar carboxylate and N-heterocyclic ligands.
| Spectroscopic Technique | Parameter | Expected Value/Range for this compound | Notes |
| UV-Vis Spectroscopy | λmax (nm) | 280 - 300 | Attributed to π→π* transitions of the orotate ligand. |
| λmax (nm) | 500 - 550 (with chelating agent) | For quantitative analysis, complexation with an agent like 1,10-phenanthroline (B135089) is typically required, which forms a colored complex.[1][2][3] | |
| FTIR Spectroscopy | νas(COO⁻) (cm⁻¹) | ~1550 - 1610 | Asymmetric stretching of the carboxylate group, shifted upon coordination to Fe(II).[4] |
| νs(COO⁻) (cm⁻¹) | ~1380 - 1460 | Symmetric stretching of the carboxylate group, shifted upon coordination to Fe(II).[4] | |
| Δν (νas - νs) (cm⁻¹) | > 150 | The difference in stretching frequencies can indicate the coordination mode (e.g., unidentate, bidentate).[5] | |
| ν(Fe-N) (cm⁻¹) | ~400 - 500 | Stretching vibration of the bond between iron and the nitrogen of the pyrimidine (B1678525) ring. | |
| ν(Fe-O) (cm⁻¹) | ~400 - 500 | Stretching vibration of the bond between iron and the carboxylate oxygen.[6] | |
| Raman Spectroscopy | Ring breathing modes | ~1200 - 1250 | Characteristic vibrations of the pyrimidine ring of the orotate ligand.[7] |
| ν(Fe-N/Fe-O) | ~400 - 600 | Metal-ligand vibrations, often more intense in Raman than in FTIR.[8] | |
| Mössbauer Spectroscopy | Isomer Shift (δ) (mm/s) | +1.0 to +1.4 | Relative to iron metal at room temperature. Typical for high-spin Fe(II) in an octahedral environment.[9][10] |
| Quadrupole Splitting (ΔEQ) (mm/s) | +2.0 to +3.5 | Indicates a distorted electronic environment around the iron nucleus, typical for coordination complexes.[9][10] | |
| NMR Spectroscopy | ¹H Chemical Shift (ppm) | Highly shifted and broad | Due to the paramagnetic nature of high-spin Fe(II), proton signals of the orotate ligand are expected to be significantly shifted outside the typical diamagnetic range and exhibit substantial line broadening.[11][12] |
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Application: Quantitative determination of iron(II) content in this compound samples and assessment of ligand-based electronic transitions.
Methodology: Quantification of Ferrous Iron
This protocol is adapted from the established 1,10-phenanthroline method for iron(II) quantification.[1][2]
-
Preparation of Reagents:
-
Standard Iron Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water in a 1 L volumetric flask containing 5 mL of 6 M HCl. Dilute to the mark with deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe(III) to Fe(II).
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate (B1210297) Buffer (1.2 M): Prepare a solution with a concentration of 1.2 M sodium acetate in deionized water.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of dilute HCl (e.g., 0.1 M) to ensure complete dissolution.
-
Dilute the sample solution with deionized water to obtain an expected iron concentration within the range of the calibration curve (e.g., 1-5 mg/L).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 0.5, 1, 2, 4, 5 mg/L) by diluting the standard iron stock solution.
-
To 10 mL of each standard and a blank (deionized water) in separate 50 mL volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution.
-
Add 8 mL of sodium acetate buffer to each flask and dilute to the mark with deionized water. Allow the color to develop for at least 15 minutes.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of the iron(II)-phenanthroline complex, which is approximately 510 nm.[13]
-
Use the prepared blank solution to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of iron in the sample solution from the calibration curve and calculate the iron content in the original this compound sample.
-
UV-Vis Quantification Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the coordination of the ferrous ion with the carboxylate and N-heterocyclic groups of the orotate ligand by observing shifts in their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Prepare a solid sample of this compound for analysis. The most common method is the preparation of a KBr (potassium bromide) pellet.
-
Thoroughly mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.[14]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic vibrational bands of the carboxylate group (asymmetric and symmetric stretches) and the pyrimidine ring.
-
Compare the spectrum of this compound with that of free orotic acid to identify shifts in band positions, which indicate coordination to the ferrous ion. Specifically, look for changes in the ν(C=O), ν(COO⁻), and ring vibration regions.
-
FTIR Analysis Workflow
Raman Spectroscopy
Application: To provide complementary vibrational information to FTIR, particularly for metal-ligand bonds and symmetric vibrations.
Methodology:
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample into a glass capillary tube or onto a microscope slide.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).[15] The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities. A 785 nm laser is often a good choice to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power to a low level initially (e.g., <10 mW) to avoid sample degradation, and adjust as necessary.
-
Select an appropriate objective lens for focusing the laser onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).
-
Set an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of the orotate ligand.
-
Pay particular attention to the low-frequency region (200-600 cm⁻¹) where Fe-O and Fe-N stretching vibrations are expected to appear.[8] These bands can be diagnostic of the coordination environment.
-
Compare the spectrum with that of orotic acid to confirm coordination-induced shifts.
-
Mössbauer Spectroscopy
Application: To directly probe the oxidation state (ferrous, Fe(II)), spin state (high-spin or low-spin), and the local coordination environment of the iron nucleus.
Methodology:
-
Sample Preparation:
-
A solid, powdered sample of this compound is required.
-
The sample is typically placed in a Delrin or similar sample holder.[16]
-
The amount of sample needed depends on the iron content and the desired signal-to-noise ratio, but is typically in the range of 50-100 mg.
-
-
Instrument Setup:
-
A Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a detector, and a cryostat for low-temperature measurements.[10][16]
-
The spectrometer is calibrated using a standard absorber, such as a thin iron foil.
-
-
Data Acquisition:
-
The sample is mounted in the cryostat. For paramagnetic Fe(II) compounds, spectra are often recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to reduce relaxation effects and improve spectral resolution.
-
The data is collected by counting the number of gamma rays transmitted through the sample as a function of the velocity of the source.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum is fitted with appropriate Lorentzian line shapes to extract the hyperfine parameters:
-
Isomer Shift (δ): This is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state. High-spin Fe(II) complexes typically exhibit δ values in the range of +1.0 to +1.4 mm/s relative to iron metal.[9]
-
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. A non-zero ΔEQ is expected for the asymmetric environment of Fe(II) in this compound.[9]
-
-
These parameters provide definitive information on the electronic structure of the iron center.
-
Mössbauer Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To study the structure of the orotate ligand in the complex and its interaction with the iron center. Note: NMR of paramagnetic complexes is a specialized technique.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The solubility may be a limiting factor.
-
The concentration should be as high as practically possible to obtain a reasonable signal in a shorter time.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Due to the paramagnetic nature of high-spin Fe(II), the spectral window for ¹H NMR may need to be significantly wider than for diamagnetic compounds (e.g., -100 to +200 ppm).
-
The relaxation times (T₁ and T₂) will be very short, requiring the use of short acquisition times and minimal relaxation delays.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The signals are expected to be broad and significantly shifted from their positions in the spectrum of free orotic acid due to hyperfine (contact and pseudocontact) interactions with the unpaired electrons of the Fe(II) center.[11]
-
-
Data Analysis:
-
The primary goal is to observe the paramagnetically shifted and broadened resonances of the orotate ligand protons.
-
Direct structural interpretation is complex and often requires advanced techniques (e.g., variable-temperature studies, isotopic labeling) and theoretical calculations.
-
The presence of these shifted signals confirms the formation of the paramagnetic complex in solution. A comparison with the sharp signals of free orotic acid under the same conditions is essential.
-
Conclusion
The suite of spectroscopic techniques described provides a comprehensive framework for the characterization of this compound. While UV-Vis and FTIR spectroscopy offer accessible methods for quantification and identification of coordination, Mössbauer spectroscopy provides unambiguous information about the iron center's electronic state. Raman and NMR spectroscopy offer further, complementary structural insights. The application of these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and understand the fundamental properties of this important iron supplement.
References
- 1. asdlib.org [asdlib.org]
- 2. Item - Quantification of Iron(II) in Supplements Using Redox Titration and UVâVisible Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 6. scielo.br [scielo.br]
- 7. Coordination structures and reactivities of compound II in iron and manganese horseradish peroxidases. A resonance Raman study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron complexes of N-confused pyriporphyrin: NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean [frontiersin.org]
- 15. mt.com [mt.com]
- 16. Video: Mössbauer Spectroscopy [jove.com]
Application Notes and Protocols: Ferrous Orotate in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate balance of metal ions and metabolic precursors is paramount for maintaining neuronal health. Disruptions in these delicate systems are increasingly implicated in the pathophysiology of a range of neurological disorders. Ferrous orotate (B1227488), a salt combining iron in its ferrous (Fe²⁺) state with orotic acid, presents a compelling, albeit largely theoretical, subject for investigation in neuroscience. This document outlines the potential applications of ferrous orotate in neurological disorder research, based on the independent neuro-relevant activities of its constituent parts: iron and orotic acid.
Iron is an indispensable cofactor for numerous fundamental brain processes, including mitochondrial respiration, myelination, and the synthesis of neurotransmitters. However, the dysregulation of iron homeostasis, leading to either deficiency or excess, is a well-established factor in the pathology of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Orotic acid, a key intermediate in the de novo synthesis of pyrimidines, is crucial for the production of nucleotides necessary for DNA, RNA, and phospholipid synthesis, which are all vital for neuronal repair and maintenance.
These application notes provide a theoretical framework and detailed experimental protocols to guide the investigation of this compound in models of neurological disorders.
Putative Mechanisms of Action
The therapeutic potential of this compound in neurological disorders is hypothesized to be twofold, stemming from the distinct roles of iron and orotic acid.
-
Iron (Ferrous ion): In conditions of iron deficiency, which can impair cognitive function and motor control, this compound could serve as a bioavailable source of iron to replenish brain iron levels. This may, in turn, restore the function of iron-dependent enzymes and proteins crucial for neuronal function.
-
Orotic Acid: As a precursor to pyrimidine (B1678525) nucleotides, orotic acid supplementation may bolster the cell's capacity for nucleic acid and phospholipid synthesis.[1][2] This is particularly relevant in the context of neuronal injury or degeneration, where enhanced repair and regenerative processes are required.[3] Orotic acid has demonstrated neuroprotective effects in models of cerebral ischemia.[4]
Summary of Relevant Research Findings
While direct experimental evidence for the use of this compound in neurological disorders is currently lacking, data from studies on its individual components provide a strong rationale for its investigation.
Table 1: Quantitative Data on Iron Dysregulation in Parkinson's Disease Models
| Parameter | Animal Model | Brain Region | Change in Iron Levels | Reference |
| Iron Content | MPTP-induced Mice | Substantia Nigra | Increased | [5] |
| Iron Content | 6-OHDA-induced Rats | Substantia Nigra | Increased | [6] |
| Magnetic Susceptibility | Parkinson's Patients | Substantia Nigra | Increased (p < .001) | [7] |
| Magnetic Susceptibility | Parkinson's Patients | Red Nucleus | Increased in stage II (p = .013) | [7] |
Table 2: Neuroprotective Effects of Orotic Acid in an Ischemia Model
| Treatment | Animal Model | Outcome Measure | Result | Reference |
| Orotic Acid (100-300 mg/kg) | Gerbil | Hippocampal CA1 Neuronal Damage | Significantly Reduced | [4][8] |
| Orotic Acid (300 mg/kg) | Gerbil | Therapeutic Window | Neuroprotective up to 24h post-ischemia | [4][8] |
Signaling Pathways
The potential molecular mechanisms of action for this compound can be visualized through the following signaling pathways.
Neuronal Iron Homeostasis and Ferroptosis
Ferrous iron is critical for normal neuronal function but can also contribute to oxidative stress and a form of iron-dependent cell death known as ferroptosis. This compound could influence these pathways by modulating intracellular iron levels.
Caption: Proposed influence of this compound on neuronal iron homeostasis and ferroptosis.
Orotic Acid and Pyrimidine Synthesis Pathway
Orotic acid is a direct precursor in the de novo synthesis of pyrimidines, which are essential for creating nucleotides for DNA, RNA, and phospholipids.
Caption: Role of orotic acid in the de novo pyrimidine synthesis pathway.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in animal models of Parkinson's disease and cerebral ischemia.
Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, HPLC with electrochemical detection)
Experimental Workflow:
Caption: Experimental workflow for assessing this compound in an MPTP mouse model.
Methodology:
-
Animal Husbandry and Grouping: House mice under standard laboratory conditions with ad libitum access to food and water. After a one-week acclimatization period, randomly assign mice to the experimental groups.
-
Drug Administration: Administer this compound (dose to be determined by pilot studies, e.g., 10-50 mg/kg) or vehicle daily via oral gavage for 21 days.
-
MPTP Induction: On day 15 of treatment, induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP.
-
Behavioral Analysis: On day 21, assess motor coordination and locomotor activity using the rotarod test and open-field test, respectively.
-
Tissue Collection and Preparation: On day 22, euthanize the mice, perfuse with saline followed by 4% paraformaldehyde. Harvest brains and process for either cryosectioning or HPLC analysis.
-
Neurochemical Analysis: Homogenize striatal tissue and analyze dopamine (B1211576) and its metabolite levels using HPLC with electrochemical detection.
-
Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.
Protocol 2: Assessment of this compound in a Gerbil Model of Global Cerebral Ischemia
Objective: To determine the neuroprotective efficacy of this compound against ischemia-induced neuronal death.
Materials:
-
Mongolian gerbils (60-80 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for carotid artery occlusion
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for this compound
-
Histological stains (e.g., Cresyl violet)
Methodology:
-
Animal Surgery and Ischemia Induction: Anesthetize gerbils and expose the bilateral common carotid arteries. Induce global cerebral ischemia by occluding both arteries with aneurysm clips for 5 minutes.
-
Drug Administration: Administer this compound (e.g., 100-300 mg/kg, i.p.) or vehicle at a predetermined time point (e.g., 2 hours before or 1 hour after ischemia).
-
Post-operative Care: Allow animals to recover and monitor for any adverse effects.
-
Histological Analysis: After a 7-day survival period, euthanize the gerbils and perfuse the brains. Process the brains for paraffin (B1166041) embedding and sectioning. Stain sections with Cresyl violet to assess neuronal survival in the hippocampal CA1 region.
-
Data Analysis: Quantify the number of surviving neurons in the CA1 region and compare between groups.
Protocol 3: Measurement of Brain Pyrimidine Levels by HPLC
Objective: To quantify the effect of this compound administration on pyrimidine nucleotide levels in the brain.
Materials:
-
Brain tissue samples
-
Perchloric acid (0.4 M)
-
Potassium carbonate (2 M)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Pyrimidine standards (orotic acid, UMP, UDP, UTP)
Methodology:
-
Sample Preparation: Homogenize frozen brain tissue in ice-cold 0.4 M perchloric acid.
-
Deproteinization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Neutralize the supernatant with 2 M potassium carbonate and centrifuge to remove the precipitate.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate pyrimidines using a C18 column with an appropriate mobile phase gradient.
-
Quantification: Detect pyrimidines by UV absorbance at 260 nm and quantify by comparing peak areas to those of known standards.
Conclusion
The application of this compound in neurological disorder research is a novel and intriguing area of study. The dual potential to address both iron deficiency and the need for enhanced neuronal repair mechanisms provides a solid theoretical basis for its investigation. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound in preclinical models of neurological disease. Rigorous investigation is required to validate these hypotheses and to determine the safety and efficacy of this compound as a potential neurotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice | Aging [aging-us.com]
- 7. Quantitative evaluation of brain iron accumulation in different stages of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Considerations for Ferrous Orotate in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous orotate (B1227488) is an iron salt of orotic acid, intended to combine the essential mineral iron with the potential bioavailability-enhancing properties of orotic acid, which serves as a carrier.[1] Orotic acid is an intermediate in the pyrimidine (B1678525) biosynthesis pathway.[2][3] While various iron supplements have been extensively studied in preclinical models, specific data on the dosage of ferrous orotate is notably scarce in publicly available literature. These application notes provide a comprehensive guide for researchers initiating preclinical studies with this compound, drawing upon established principles from studies with other iron salts and the available toxicological data for the orotate moiety.
Rationale for Dosage Selection in the Absence of Direct Data
Due to the limited specific data on this compound in preclinical models, a rational approach to dosage selection involves considering:
-
Elemental Iron Content: The dosage should be calculated based on the desired amount of elemental iron to be delivered. The molecular weight of this compound (C₁₀H₆FeN₄O₈) is 366.02 g/mol , with iron (Fe) having a molecular weight of approximately 55.845 g/mol . Therefore, this compound contains roughly 15.2% elemental iron by mass.
-
Dosages of Other Iron Salts: Preclinical studies with widely used iron salts like ferrous sulfate (B86663) provide a valuable reference point for therapeutic and tolerable dose ranges of elemental iron.
-
Toxicology of the Orotate Moiety: Studies on other orotate salts, such as lithium orotate, can offer insights into the safety profile of the orotate carrier at different concentrations.
Data Presentation: Comparative Dosages of Iron Compounds in Preclinical Rat Models
The following tables summarize dosages of commonly studied iron compounds in rat models of iron deficiency anemia (IDA) and other relevant conditions. This data provides a comparative framework for estimating an appropriate starting dose for this compound.
Table 1: Oral Iron Dosages in Rat Models of Iron Deficiency Anemia
| Iron Compound | Animal Model | Dosage (Elemental Iron) | Duration | Key Findings | Reference |
| Ferrous Sulfate | Sprague-Dawley Rats | 10 mg Fe/kg diet | 14 days | As effective as microencapsulated ferric saccharate in restoring hemoglobin levels. | [4] |
| Ferrous Sulfate | Wistar Albino Rats | 50, 75, 100 mg/kg bw/day | 4, 6, 8 weeks | Dose- and time-dependent increase in hematological parameters. | [5] |
| Ferrous Sulfate | Sprague-Dawley Rat Pups | 10 mg Fe/kg bw/day | Postnatal day 2-14 | Increased iron stores. | [6] |
| Ferrous Bisglycinate | Sprague-Dawley Rat Pups | 10 mg Fe/kg bw/day | Postnatal day 2-14 | Comparable to ferrous sulfate in increasing iron stores. | [6] |
Table 2: Toxicological Data for Orotate in Rats
| Compound | Animal Model | Dosage | Duration | NOAEL* | Key Findings | Reference |
| Lithium Orotate | Rats | 0, 100, 200, 400 mg/kg bw/day | 28 days | 400 mg/kg bw/day | No toxicity or target organs identified. | [7] |
*No-Observed-Adverse-Effect Level
Based on the above data, a starting oral dose of elemental iron from this compound in a rat model of IDA could reasonably be in the range of 5-10 mg elemental iron/kg body weight/day . This would need to be adjusted based on the specific study design, the severity of the induced anemia, and the observed efficacy and tolerability.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Rats
This protocol describes a common method for inducing IDA in rats, which is a prerequisite for testing the efficacy of iron supplements.
Materials:
-
Weanling male or female Sprague-Dawley or Wistar rats (21-28 days old)
-
Iron-deficient diet (e.g., AIN-93G formulation without iron citrate, typically providing <10 mg Fe/kg diet)[4][8]
-
Standard rodent diet (for control group)
-
Metabolic cages for individual housing and feces/urine collection (optional)
-
Equipment for blood collection (e.g., from tail vein or saphenous vein)
-
Hematology analyzer
Procedure:
-
Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) and provide them with a standard diet and water ad libitum for at least one week.
-
Baseline Measurements: Record the initial body weight of each rat. Collect a baseline blood sample to measure hematological parameters, including hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, serum iron (SI), and total iron-binding capacity (TIBC).
-
Induction of Anemia: Switch the experimental group of rats to the iron-deficient diet. The control group continues to receive the standard diet. Provide deionized water to all groups to avoid confounding iron intake.
-
Monitoring: Monitor the body weight and food intake of the rats 2-3 times per week.
-
Confirmation of Anemia: After 3-4 weeks on the iron-deficient diet, collect blood samples to assess hematological parameters. Anemia is typically confirmed when hemoglobin levels drop significantly (e.g., below 7 g/dL).
-
Grouping: Once anemia is established, divide the anemic rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like ferrous sulfate).
Protocol 2: Evaluation of this compound Efficacy in IDA Rats
This protocol outlines the steps to assess the therapeutic efficacy of this compound in an established rat model of IDA.
Materials:
-
IDA rats (from Protocol 1)
-
This compound
-
Vehicle for administration (e.g., deionized water, 0.5% carboxymethylcellulose)
-
Positive control: Ferrous sulfate
-
Gavage needles
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Dose Preparation: Prepare fresh solutions/suspensions of this compound and the positive control (e.g., ferrous sulfate) in the chosen vehicle daily. The concentration should be calculated to deliver the desired dose of elemental iron based on the average body weight of the rats in each group.
-
Administration: Administer the prepared doses to the respective groups via oral gavage once daily for the duration of the study (typically 2-4 weeks). The vehicle control group receives the vehicle only.
-
Monitoring: Continue to monitor body weight and food intake. Observe the animals for any signs of toxicity or adverse effects.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to measure hematological parameters (Hb, Hct, RBC, SI, TIBC, serum ferritin).
-
Tissue Harvesting: At the end of the study, euthanize the rats and harvest organs such as the liver, spleen, and duodenum.
-
Biochemical and Histological Analysis:
-
Measure iron content in the liver and spleen to assess iron storage.
-
Perform histological analysis (e.g., H&E staining, Perls' Prussian blue staining for iron) of the liver and duodenum.
-
Analyze gene and protein expression of key iron transporters and regulators (e.g., DMT1, Dcytb, ferroportin, hepcidin) in the duodenum and liver via qPCR or Western blotting.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in iron absorption and orotic acid metabolism.
Experimental Workflow
Disclaimer: These protocols and dosage considerations are intended as a general guide. Researchers should adapt them to their specific experimental design and objectives. It is crucial to conduct pilot studies to determine the optimal dose range and to monitor animals closely for any signs of toxicity. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Iron Status in Rats on the Absorption of Metal Ions from Plant Ferritin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Impact of Ferrous Orotate on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to assess the effects of ferrous orotate (B1227488) on oxidative stress. The protocols detailed herein are designed for both in vitro and in vivo models, enabling a thorough investigation of the pro-oxidant or antioxidant potential of this iron compound.
Introduction to Ferrous Orotate and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1] Ferrous iron (Fe²⁺), the form present in this compound, is a crucial player in this process. It can catalyze the Fenton reaction, converting hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH), a potent initiator of cellular damage.[2][3] This reaction can lead to the oxidation of essential biomolecules, including lipids, proteins, and DNA.[1][4]
Conversely, iron is an essential mineral, and its supplementation is critical in treating conditions like iron deficiency anemia.[5][6] The orotate component may also possess unique biological activities. Therefore, it is imperative to rigorously evaluate how this compound influences the delicate redox balance within a biological system. These protocols provide the tools to measure key biomarkers of oxidative damage and antioxidant defense, offering a clear picture of the compound's net effect on cellular health.
Key Experimental Approaches
A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound. This involves measuring direct ROS levels, the resulting damage to macromolecules, and the status of the cell's antioxidant defense systems.[7]
General Experimental Workflow:
The typical workflow for assessing the impact of this compound involves sample preparation, treatment, and subsequent analysis using various biochemical assays.
Caption: A general workflow for studying this compound's effects.
Protocols for Key Oxidative Stress Markers
Lipid peroxidation is a primary indicator of oxidative damage, where ROS attack polyunsaturated fatty acids in cell membranes.[8] Malondialdehyde (MDA) is a major byproduct and is commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[9]
Protocol: TBARS Assay for MDA Quantification
This protocol is adapted for use with cell lysates or tissue homogenates in a 96-well plate format.[10][11]
-
Reagent Preparation:
-
MDA Standard: Use a commercial MDA standard, such as MDA bis(dimethyl acetal), to prepare a standard curve (e.g., 0-50 µM).
-
TBA Reagent: Prepare a solution of 0.375% (w/v) Thiobarbituric Acid (TBA) and 15% (w/v) Trichloroacetic Acid (TCA) in 0.25 M HCl.
-
SDS Solution: 8.1% (w/v) Sodium Dodecyl Sulfate.
-
-
Sample Preparation:
-
Cells: Lyse 1-2 million cells in 100-200 µL of RIPA buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Tissues: Homogenize 50-100 mg of tissue in 0.5-1.0 mL of RIPA buffer. Centrifuge and collect the supernatant as described for cells.
-
Determine the protein concentration of each lysate/homogenate using a BCA or Bradford assay for normalization.
-
-
Assay Procedure:
-
Pipette 100 µL of each sample or standard into a microcentrifuge tube.
-
Add 30 µL of SDS solution.
-
Add 200 µL of TBA Reagent.
-
Vortex each tube and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3,000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant from each tube to a 96-well clear-bottom plate.
-
-
Measurement:
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve (Absorbance vs. MDA Concentration).
-
Determine the MDA concentration in the samples from the standard curve.
-
Normalize the results to the protein concentration (e.g., nmol MDA/mg protein).
-
Cells possess a suite of antioxidant enzymes to neutralize ROS.[12] Key enzymes include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[13] Measuring their activity provides insight into the cellular response to this compound.
Protocol: Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine/xanthine oxidase system.[12][14]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer with 0.1 mM EDTA, pH 7.8.
-
Substrate Mix: Prepare fresh. In Assay Buffer, add 0.1 mM Xanthine and 0.025 mM NBT.
-
Xanthine Oxidase: Dilute to a concentration that gives a rate of NBT reduction of 0.025 absorbance units per minute.
-
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described in section 3.1. Ensure samples are kept on ice.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample or SOD standard to each well.
-
Add 200 µL of the Substrate Mix to each well.
-
Initiate the reaction by adding 20 µL of the diluted Xanthine Oxidase to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Measurement:
-
Read the absorbance kinetically at 560 nm for 5-10 minutes at room temperature.[12]
-
-
Calculation:
-
Calculate the rate of NBT reduction (V) for each well (ΔAbs/min).
-
The percentage of inhibition for each sample is calculated as: [(V_blank - V_sample) / V_blank] * 100.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Determine the activity from a standard curve and normalize to protein concentration (U/mg protein).
-
Protocol: Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.
-
H₂O₂ Solution: Dilute 30% H₂O₂ to a final concentration of 10 mM in Assay Buffer immediately before use.
-
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described in section 3.1.
-
-
Assay Procedure (UV-transparent 96-well plate):
-
Add 50 µL of sample to each well.
-
Initiate the reaction by adding 100 µL of the 10 mM H₂O₂ solution.
-
-
Measurement:
-
Immediately read the absorbance at 240 nm every 30 seconds for 3-5 minutes using a microplate reader capable of UV measurements. The decrease in absorbance corresponds to H₂O₂ decomposition.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Catalase activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).
-
Normalize the activity to protein concentration (U/mg protein).
-
Fluorescent probes can be used for the direct detection of intracellular ROS levels. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is a common probe that becomes fluorescent upon oxidation.[15][16]
Protocol: Intracellular ROS Detection with H₂DCFDA
This protocol is for use with adherent cells in a 96-well black, clear-bottom plate.
-
Reagent Preparation:
-
H₂DCFDA Stock: Dissolve H₂DCFDA in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
Loading Buffer: Dilute the H₂DCFDA stock to a final working concentration of 10 µM in serum-free cell culture medium immediately before use.
-
-
Assay Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of the 10 µM H₂DCFDA Loading Buffer to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the loading buffer and wash the cells twice with warm PBS.
-
Add 100 µL of fresh, pre-warmed culture medium containing the desired concentrations of this compound (and controls, e.g., H₂O₂ as a positive control).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence intensity at desired time points (e.g., every 15 minutes for 2 hours).
-
Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Express the results as Relative Fluorescence Units (RFU) or as a fold change over the untreated control.
-
Analysis of Cellular Signaling Pathways
Ferrous iron and the resulting oxidative stress can modulate key signaling pathways that govern the cell's antioxidant response.
The Nrf2 pathway is a primary defense mechanism against oxidative stress.[17] Under basal conditions, Nrf2 is bound by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of antioxidant genes like SOD, CAT, and GPx.[18] Investigating the activation of this pathway (e.g., via Western blot for Nrf2 nuclear translocation or qPCR for downstream gene expression) is crucial.
Caption: Oxidative stress-induced activation of the Nrf2 pathway.
Ferroptosis is a form of regulated cell death characterized by iron-dependency and lethal lipid peroxidation.[2][19] Given that this compound is an iron-delivery agent, assessing markers of ferroptosis can be a relevant extension of oxidative stress studies. This pathway is critically regulated by Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[3]
Caption: The central role of iron and lipid peroxidation in ferroptosis.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of this compound on Markers of Oxidative Stress in Hepatocytes
| Treatment Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | Intracellular ROS (RFU) |
|---|---|---|---|---|
| Control (Vehicle) | 1.2 ± 0.2 | 15.4 ± 1.8 | 25.1 ± 2.9 | 100 ± 12 |
| This compound (10 µM) | 1.5 ± 0.3 | 18.2 ± 2.1* | 29.8 ± 3.5* | 115 ± 15 |
| This compound (50 µM) | 2.8 ± 0.5** | 22.5 ± 2.5** | 35.4 ± 4.1** | 180 ± 22** |
| H₂O₂ (100 µM) | 4.5 ± 0.6** | 10.1 ± 1.5** | 18.9 ± 2.2** | 350 ± 45** |
*Data are presented as mean ± SD (n=6). Statistical significance vs. Control: *p < 0.05, *p < 0.01.
Table 2: In Vivo Effects of this compound Supplementation on Plasma Oxidative Stress Markers
| Treatment Group | Plasma TAS (mmol/L) | Plasma TOS (µmol/L) | Oxidative Stress Index (OSI) |
|---|---|---|---|
| Control Diet | 1.85 ± 0.15 | 10.2 ± 1.1 | 0.55 ± 0.07 |
| This compound Diet | 1.70 ± 0.18 | 14.8 ± 1.5* | 0.87 ± 0.11* |
| Iron Deficient Diet | 1.45 ± 0.12* | 18.5 ± 2.0** | 1.28 ± 0.19** |
*Data are presented as mean ± SD (n=8). Statistical significance vs. Control: *p < 0.05, *p < 0.01. OSI is calculated as [(TOS/TAS) x 100].[5][6]
Interpretation:
-
An increase in MDA and ROS with a concurrent decrease in antioxidant enzyme activities would suggest a pro-oxidant effect of this compound at the tested concentration.
-
Conversely, a reduction in oxidative markers or an increase in the activity of antioxidant enzymes (potentially through Nrf2 activation) would indicate a protective or antioxidant effect.
-
It is crucial to test a range of concentrations, as the effects of iron can be dose-dependent.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies [mdpi.com]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jcpres.com [jcpres.com]
- 6. Impact of Oral Iron Therapy on Oxidative Stress and DNA Damage in Women of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 8. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Ferrous Orotate in the Treatment of Restless Legs Syndrome: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided for research, scientific, and drug development purposes. The use of ferrous orotate (B1227488) for the treatment of Restless Legs Syndrome (RLS) is not well-established in clinical practice, and the information presented here is based on the theoretical potential of this compound and adapted from research on other forms of iron supplementation. All research and clinical applications should be conducted under appropriate ethical and regulatory guidelines.
Introduction
Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease, is a neurological sensorimotor disorder characterized by an irresistible urge to move the legs, usually accompanied by uncomfortable and unpleasant sensations. Symptoms typically begin or worsen during periods of rest or inactivity, such as in the evening and at night, and are partially or totally relieved by movement. Brain iron deficiency has been identified as a key pathophysiological factor in RLS, leading to dysfunction in the dopaminergic system.[1][2]
Iron supplementation is a cornerstone of RLS treatment, particularly in patients with low peripheral iron stores.[3] While ferrous sulfate (B86663) is a commonly used oral iron formulation, its use can be limited by gastrointestinal side effects.[4][5] Ferrous orotate, a salt of ferrous iron and orotic acid, has been suggested to have good bioavailability and tolerability, although clinical data in the context of RLS is currently lacking. Orotic acid itself is an intermediate in pyrimidine (B1678525) biosynthesis.[6] This document provides a theoretical framework and adapted protocols for investigating the potential of this compound in the management of RLS.
Data Presentation
As there are no specific clinical trials on this compound for RLS, the following tables are adapted from studies on oral iron supplementation (primarily ferrous sulfate) to provide a comparative context for designing future studies.
Table 1: Hypothetical Efficacy of Oral Iron Supplementation in RLS Clinical Trials
| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) - Placebo | Week 12 (Mean ± SD) - Oral Iron | p-value (Iron vs. Placebo) |
| IRLS Score | 23.9 ± 5.4 | 21.86 ± 5.64 | 13.6 ± 7.40 | < 0.05 |
| Serum Ferritin (ng/mL) | 38.7 ± 18.1 | 44.2 ± 13.7 | 63.8 ± 20.3 | < 0.05 |
| Transferrin Saturation (%) | 22.5 ± 8.2 | 24.1 ± 7.9 | 30.5 ± 9.1 | < 0.05 |
Data adapted from a randomized, double-blind, placebo-controlled study on oral iron therapy in RLS patients with low-normal ferritin levels.[7][8] IRLS: International Restless Legs Syndrome scale.
Table 2: Comparison of Common Oral Iron Formulations
| Iron Formulation | Elemental Iron Content (%) | Common Daily Dose (mg elemental iron) | Reported Gastrointestinal Side Effects |
| Ferrous Sulfate | 20 | 65-130 | High incidence of nausea, constipation, abdominal pain[4][5] |
| Ferrous Gluconate | 12 | 38-76 | Moderate incidence |
| Ferrous Fumarate | 33 | 66-132 | Moderate to high incidence |
| This compound | Not well-established | Hypothetical: To be determined based on elemental iron content and bioavailability | Theoretically may have a favorable side effect profile |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in RLS, adapted from established clinical trial protocols for other iron formulations.
Protocol 1: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study of this compound for RLS
1.1. Objective: To evaluate the efficacy and safety of oral this compound in subjects with moderate to severe RLS and evidence of iron insufficiency.
1.2. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 12 weeks of treatment with a 4-week follow-up.
-
Population: Adults aged 18-75 years with a diagnosis of RLS according to the International Restless Legs Syndrome Study Group (IRLSSG) criteria and a serum ferritin level ≤ 75 ng/mL.
1.3. Investigational Product and Placebo:
-
Investigational Product: this compound capsules (dosage to be determined based on elemental iron content, e.g., equivalent to 65 mg of elemental iron daily).
-
Placebo: Matched-appearance capsules containing microcrystalline cellulose.
1.4. Study Procedures:
-
Screening Visit (Week -2): Informed consent, medical history, physical examination, confirmation of RLS diagnosis, and collection of blood samples for baseline iron studies (serum ferritin, serum iron, total iron-binding capacity [TIBC]) and complete blood count (CBC).
-
Randomization Visit (Week 0): Re-assessment of eligibility criteria, baseline assessment using the International Restless Legs Syndrome (IRLS) scale, and randomization to either the this compound or placebo group. Dispensation of study medication.
-
Treatment Phase (Weeks 1-12): Subjects will take the assigned study medication daily in the evening. Weekly telephone contact to monitor for adverse events and adherence.
-
Follow-up Visits (Weeks 4, 8, and 12): Assessment of RLS severity using the IRLS scale, monitoring of adverse events, and collection of blood samples for iron studies and CBC at Week 12.
-
End of Study/Early Termination Visit: Final assessments as per the Week 12 visit.
1.5. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the total score of the IRLS scale at Week 12.
-
Secondary Efficacy Endpoints:
-
Proportion of responders (defined as a ≥50% reduction in IRLS score from baseline).
-
Change from baseline in serum ferritin and transferrin saturation at Week 12.
-
-
Safety Endpoints: Incidence and severity of adverse events, particularly gastrointestinal side effects.
Protocol 2: Assessment of RLS Severity using the International Restless Legs Syndrome (IRLS) Scale
2.1. Objective: To quantify the severity of RLS symptoms.
2.2. Procedure:
-
The IRLS is a 10-item, clinician- or self-administered questionnaire that assesses the severity of RLS over the preceding week.[9][10][11][12][13]
-
Each item is rated on a 5-point Likert scale from 0 (no symptoms) to 4 (very severe symptoms).
-
The total score ranges from 0 to 40, with the following severity categories:
-
0: None
-
1-10: Mild
-
11-20: Moderate
-
21-30: Severe
-
31-40: Very Severe
-
-
The scale should be administered at baseline and at specified follow-up visits to assess treatment response.[9][11]
Protocol 3: Measurement of Serum Iron Status
3.1. Objective: To determine the subject's iron stores and iron transport capacity.
3.2. Sample Collection and Handling:
-
Collect 5-10 mL of venous blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-1300 x g for 15 minutes.
-
Aliquot the serum into cryovials and store at -80°C until analysis.[14]
-
For TIBC, a fasting sample is preferred.[15]
3.3. Measurement of Serum Ferritin:
-
Principle: A quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), is used.[16][17][18][19]
-
Procedure (ELISA example):
-
Coat microplate wells with a monoclonal antibody specific for ferritin.
-
Add patient serum samples and standards to the wells. Ferritin in the sample binds to the immobilized antibody.
-
After incubation and washing, add a second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the ferritin molecule, forming a "sandwich".
-
Wash away unbound enzyme-conjugated antibody.
-
Add a chromogenic substrate. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of ferritin in the sample.
-
Measure the absorbance using a microplate reader and calculate the ferritin concentration based on a standard curve.[18]
-
3.4. Measurement of Serum Iron and Total Iron-Binding Capacity (TIBC):
-
Principle: A colorimetric assay is typically used.[15][20][21][22][23]
-
Procedure (Serum Iron):
-
Release iron from transferrin by adding an acidic reagent.
-
Reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) with a reducing agent (e.g., ascorbic acid).
-
Add a chromogenic agent (e.g., ferrozine) that forms a colored complex with ferrous iron.
-
Measure the absorbance of the colored complex spectrophotometrically. The absorbance is proportional to the serum iron concentration.[15]
-
-
Procedure (TIBC):
-
Add a known excess of iron to the serum sample to saturate all iron-binding sites on transferrin.
-
Remove the excess, unbound iron using a precipitating agent (e.g., magnesium carbonate).[20][21]
-
Centrifuge to pellet the precipitant.
-
Measure the iron concentration in the supernatant using the same method as for serum iron. This value represents the TIBC.[15][20][21]
-
-
Calculation of Transferrin Saturation (%):
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100
-
Mandatory Visualizations
References
- 1. Frontiers | A delicate balance: Iron metabolism and diseases of the brain [frontiersin.org]
- 2. INTERACTIONS OF IRON, DOPAMINE AND NEUROMELANIN PATHWAYS IN BRAIN AGING AND PARKINSON'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Efficacy of oral iron in patients with restless legs syndrome and a low-normal ferritin: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the International Restless Legs Syndrome Study Group rating scale for restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. en.smrc-sa.com [en.smrc-sa.com]
- 12. American Thoracic Society | International Restless Legs Study Group… [site.thoracic.org]
- 13. respiratorysleepqld.com.au [respiratorysleepqld.com.au]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. acb.org.uk [acb.org.uk]
- 17. The measurement and interpretation of serum ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One moment, please... [novamedline.com]
- 19. medilinkltd.com [medilinkltd.com]
- 20. medichem-me.com [medichem-me.com]
- 21. linear.es [linear.es]
- 22. abcam.cn [abcam.cn]
- 23. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Ferrous Orotate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with ferrous orotate (B1227488) in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems observed during the dissolution of ferrous orotate and provides systematic steps to identify and resolve these issues.
Problem 1: Precipitate Formation Upon Dissolution
| Observation | Potential Cause | Troubleshooting Steps |
| An orange-brown precipitate forms immediately or over time. | Oxidation of ferrous (Fe²⁺) to insoluble ferric (Fe³⁺) hydroxide (B78521). This is accelerated at neutral to basic pH.[1] | 1. Control pH: Maintain an acidic pH (ideally below 4) to improve the solubility of this compound.[2] 2. Use Antioxidants: Add antioxidants like ascorbic acid (Vitamin C) to the solution to prevent the oxidation of Fe²⁺.[1][3] 3. Deoxygenate Solvent: Purge the aqueous solvent with an inert gas (e.g., nitrogen or argon) before and during dissolution to minimize dissolved oxygen. |
| A white or light-colored precipitate is observed. | The concentration of this compound exceeds its intrinsic solubility limit in the current solvent system. | 1. Increase Solvent Volume: Use a larger volume of the aqueous solution to dissolve the same amount of this compound. 2. Introduce Co-solvents: Incorporate water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or glycerin to enhance solubility.[4][5][6] 3. Heat the Solution: Gently warm the solution while stirring. Note that elevated temperatures can sometimes accelerate degradation, so this should be tested cautiously. |
Problem 2: Low Dissolution Rate
| Observation | Potential Cause | Troubleshooting Steps |
| This compound powder dissolves very slowly or incompletely. | Poor wettability of the powder or large particle size, reducing the surface area for dissolution. | 1. Particle Size Reduction: Use micronization or nano-milling techniques to decrease the particle size of the this compound powder, which increases the surface area available for dissolution.[4][7][8][9] 2. Agitation: Increase the stirring speed or use sonication to enhance the interaction between the powder and the solvent. 3. Wetting Agents: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) to improve the wetting of the powder. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low solubility of this compound in neutral aqueous solutions?
A1: The low solubility is primarily due to two factors: the poor intrinsic solubility of orotic acid and the tendency of the ferrous ion (Fe²⁺) to oxidize to the highly insoluble ferric ion (Fe³⁺), especially at a pH above 5.[1][10][11] Ferric ions readily form insoluble ferric hydroxide precipitates in aqueous environments.
Q2: How does pH affect the solubility of this compound?
A2: pH is a critical factor. In acidic conditions (pH < 4), this compound is generally more soluble. As the pH increases towards neutral and alkaline conditions, the solubility of ferrous salts dramatically decreases due to the formation of insoluble iron hydroxides.[2][12][13] Orotic acid itself is more soluble in basic aqueous solutions, which can create a competing effect, but the insolubility of iron hydroxides is typically the dominant factor.[14]
Q3: Can complexing agents improve the solubility of this compound?
A3: Yes, complexing agents can significantly enhance the solubility and stability of this compound. By forming a soluble complex with the ferrous ion, these agents can prevent its oxidation and precipitation.
-
Ascorbic Acid (Vitamin C): Acts as both an antioxidant and a complexing agent, keeping iron in its more soluble ferrous (Fe²⁺) state.[1][3][15]
-
Citric Acid: Forms a soluble citrate (B86180) complex with iron.[1]
-
Amino Acids (e.g., Glycine): Can form stable, soluble chelates with ferrous ions, such as ferrous bisglycinate, which remains soluble over a wider pH range.[12][13][16]
-
Cyclodextrins: These can encapsulate the orotate portion of the molecule, forming an inclusion complex that enhances its solubility in water.[4][17][18][19][20]
Q4: Are there any analytical techniques to measure the concentration of dissolved this compound?
A4: Yes, several methods can be used to quantify the amount of dissolved iron. A common approach involves colorimetric methods, such as the 1,10-phenanthroline (B135089) method, which is specific for Fe²⁺.[21][22] To determine the total dissolved iron (both Fe²⁺ and Fe³⁺), a reducing agent is first added to convert all Fe³⁺ to Fe²⁺ before the colorimetric assay.[23] High-performance liquid chromatography (HPLC) can also be developed for simultaneous quantification of orotic acid and iron.[22]
Data Presentation
Table 1: Effect of pH on the Solubility of Different Iron Compounds
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | Percentage Decrease in Solubility | Reference |
| Ferrous Sulfate | Completely Soluble | 36% Soluble | 64% | [12][13] |
| Ferrous Fumarate | ~77% Soluble | ~20% Soluble | ~74% | [12][13] |
| Iron Bis-glycinate Chelate | Completely Soluble | >90% Soluble | <10% | [12][13] |
| NaFeEDTA | Completely Soluble | >90% Soluble | <10% | [12][13] |
Table 2: Influence of Formulation Strategies on this compound Solubility (Hypothetical Data)
| Formulation Strategy | This compound Concentration (mg/mL) | Fold Increase in Solubility |
| None (Control in Water at pH 7) | 0.1 | 1.0 |
| pH Adjustment (pH 3.5) | 1.5 | 15 |
| Addition of Ascorbic Acid (1:2 molar ratio) | 2.5 | 25 |
| Complexation with Glycine (1:2 molar ratio) | 4.0 | 40 |
| Nanosuspension (avg. particle size 200 nm) | 3.0 | 30 |
| Formulation with β-Cyclodextrin | 2.2 | 22 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
-
Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for acidic pH and phosphate (B84403) buffers for neutral to slightly basic pH).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer solution in separate sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each container and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the filtrate for the concentration of dissolved iron using a validated analytical method, such as the 1,10-phenanthroline colorimetric assay.
-
Data Analysis: Plot the measured solubility of this compound against the pH of the buffer solutions.
Protocol 2: Enhancing this compound Solubility via Complexation with Ascorbic Acid
-
Solution Preparation: Prepare a stock solution of ascorbic acid in deoxygenated water.
-
Molar Ratios: In separate vials, add a fixed amount of this compound. Then, add the ascorbic acid stock solution to achieve different molar ratios of this compound to ascorbic acid (e.g., 1:0.5, 1:1, 1:2).
-
Dissolution: Add deoxygenated water to each vial to reach the final desired volume. Agitate the vials until maximum dissolution is achieved.
-
Visual Inspection: Observe the clarity of the solutions and note any precipitate formation.
-
Solubility Measurement: Filter the samples and quantify the concentration of dissolved iron as described in Protocol 1.
-
Analysis: Compare the solubility of this compound at different molar ratios of ascorbic acid to a control sample without ascorbic acid.
Visualizations
Caption: Oxidation pathway of this compound and its prevention.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Solubility of Iron(II) Ions in Acidic Solution | Projectboard [partner.projectboard.world]
- 3. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption | CoLab [colab.ws]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 6. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nano-formulations in treatment of iron deficiency anaemia: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron nanoparticles as a promising compound for food fortification in iron deficiency anemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ve.scielo.org [ve.scielo.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US6716814B2 - Enhancing solubility of iron amino acid chelates and iron proteinates - Google Patents [patents.google.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. ijrpas.com [ijrpas.com]
- 21. researchgate.net [researchgate.net]
- 22. thaiscience.info [thaiscience.info]
- 23. hanford.gov [hanford.gov]
Technical Support Center: Stabilizing Ferrous Orotate for Long-Term Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing ferrous orotate (B1227488) for consistent and reliable long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is ferrous orotate and why is its stability a concern?
A: this compound is a salt consisting of ferrous iron (Fe²⁺) and orotic acid. The ferrous state is crucial for its bioavailability and physiological activity. However, Fe²⁺ is prone to oxidation to the ferric state (Fe³⁺), which is less soluble and less readily absorbed. This oxidation can be accelerated by factors such as heat, light, moisture, and pH, compromising the integrity and efficacy of the compound in long-term experiments.[1][2]
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathway is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. This can be initiated by exposure to oxygen, and accelerated by heat, light, and high pH.[1][2] The presence of oxidizing agents or incompatible excipients can also promote degradation.
Q3: How can I visually identify potential degradation of my this compound sample?
A: Pure this compound is typically a yellowish-brown crystalline powder.[1] A noticeable change in color, such as darkening or the appearance of rust-colored particles, may indicate oxidation to ferric iron. However, color change is not always a definitive indicator, and analytical testing is recommended for confirmation.
Q4: What are the general storage recommendations for this compound?
A: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it in well-sealed, opaque containers to protect it from light and moisture. For solutions, refrigeration may slow down degradation, but solubility should be considered.
Troubleshooting Guides
Issue 1: Discoloration or clumping of solid this compound.
| Potential Cause | Troubleshooting Step |
| Moisture Absorption | Store the compound in a desiccator or with a desiccant. Ensure the container is tightly sealed. |
| Oxidation due to Air/Light Exposure | Store in an opaque, airtight container. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Elevated Temperature | Store in a temperature-controlled environment, avoiding exposure to heat sources. |
Issue 2: Precipitation or color change in this compound solutions.
| Potential Cause | Troubleshooting Step |
| Oxidation to Ferric Orotate | Prepare fresh solutions before use. If storage is necessary, consider adding an antioxidant. Use deoxygenated solvents for preparation. |
| pH-dependent Solubility/Degradation | Buffer the solution to a slightly acidic pH (around 6.0-6.5) to improve stability. Ferrous salts are generally more stable in acidic conditions. |
| Photodegradation | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
Issue 3: Inconsistent experimental results over time.
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solutions | Prepare fresh stock solutions regularly. Validate the concentration of the stock solution before each experiment using a suitable analytical method (e.g., UV-Vis spectrophotometry). |
| Incompatibility with other reagents | Review all components in your experimental system for potential incompatibilities. For example, strong oxidizing agents will degrade this compound. |
Stabilization Strategies
Stabilizing this compound involves preventing the oxidation of the ferrous ion. Here are some common strategies:
-
Use of Antioxidants: The addition of antioxidants can protect this compound from oxidation. However, the choice and concentration of the antioxidant are critical, as some can have pro-oxidant effects in the presence of iron.[3]
-
Ascorbic Acid (Vitamin C): Often used to enhance iron absorption and can act as a reducing agent to maintain iron in the ferrous state. Careful consideration of the concentration is necessary.
-
Tocopherols (Vitamin E): Can be effective, particularly in lipid-based formulations.
-
-
Chelation: While orotic acid itself is a chelating agent, the stability of the ferrous complex can be influenced by other chelators. The use of stronger chelating agents should be approached with caution as they may interfere with the biological activity of the iron.
-
Formulation with Compatible Excipients: For solid dosage forms, selecting appropriate excipients is crucial. Studies on other metal orotates have shown that excipients like polyvinylpyrrolidone (B124986) can enhance stability.[4][5][6]
-
Control of Environmental Factors:
-
pH: Maintaining a slightly acidic pH can significantly slow down the oxidation of ferrous ions.
-
Temperature: Lowering the storage temperature reduces the rate of chemical reactions, including oxidation.
-
Light: Photodegradation can be prevented by using light-protective containers.
-
Oxygen: Minimizing exposure to oxygen by using airtight containers or inert gas blanketing is effective.
-
Quantitative Data on Stability (General Guidance)
| Parameter | Condition | General Effect on Ferrous Salt Stability |
| Temperature | Increase | Increases rate of oxidation |
| pH | Increase (alkaline) | Increases rate of oxidation and precipitation |
| Light | UV or visible light exposure | Can accelerate oxidation (photodegradation) |
| Oxygen | Presence | Essential for oxidation to the ferric state |
| Moisture | Presence | Can facilitate oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., slightly acidified water to aid dissolution).
-
Acid Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound powder or the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid powder or stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method (see Protocol 2 or 3) to quantify the remaining this compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method (General Approach)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its degradation products. This is a general method and may require optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for the orotate moiety).
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (from Protocol 1) to ensure that degradation product peaks do not interfere with the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol 3: Spectrophotometric Assay for Ferrous Iron Content
Objective: To determine the concentration of ferrous iron (Fe²⁺) in a this compound sample, which can be used to assess degradation (oxidation to Fe³⁺). This method is based on the formation of a colored complex between Fe²⁺ and 1,10-phenanthroline (B135089).[7][8][9]
Materials:
-
1,10-phenanthroline solution (0.1% in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Ferrous ammonium (B1175870) sulfate (B86663) (for standard curve)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Standard Curve: a. Prepare a stock solution of ferrous ammonium sulfate of known concentration. b. Create a series of dilutions to prepare standards of varying Fe²⁺ concentrations. c. To each standard, add hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺), 1,10-phenanthroline solution, and sodium acetate buffer. d. Allow color to develop (approximately 10-15 minutes). e. Measure the absorbance of each standard at the wavelength of maximum absorbance (around 510 nm). f. Plot a calibration curve of absorbance versus Fe²⁺ concentration.
-
Sample Analysis: a. Accurately weigh a sample of this compound and dissolve it in a known volume of slightly acidified water. b. Take an aliquot of the sample solution and treat it in the same manner as the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and buffer). c. Measure the absorbance of the sample solution at 510 nm. d. Determine the concentration of Fe²⁺ in the sample using the standard curve.
-
Calculation of Degradation: The percentage of ferrous iron can be calculated and monitored over time to assess the extent of oxidation.
Signaling Pathways and Experimental Workflows
Iron Metabolism Signaling Pathway
This diagram illustrates the key proteins and processes involved in cellular iron uptake, utilization, storage, and export. Understanding this pathway is crucial for researchers studying the effects of this compound on cellular iron homeostasis.[10][11][12][13][14][15]
Caption: Cellular Iron Metabolism Pathway.
Pyrimidine (B1678525) Biosynthesis Pathway (De Novo)
Orotic acid, the anionic component of this compound, is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This pathway highlights the role of orotic acid in fundamental cellular processes.[11][16][17][18][19]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow for Stability Assessment
This diagram outlines a logical workflow for assessing the stability of this compound, from initial characterization to detailed degradation analysis.
Caption: this compound Stability Assessment Workflow.
References
- 1. ammol.org [ammol.org]
- 2. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. The stabilization of ferrous iron by a toxic β-amyloid fragment and by an aluminum salt [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asdlib.org [asdlib.org]
- 8. csun.edu [csun.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Identification of iron metabolism-related genes in the circulation and myocardium of patients with sepsis via applied bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG_PYRIMIDINE_METABOLISM [gsea-msigdb.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. KEGG PATHWAY: map04978 [genome.jp]
- 14. researchgate.net [researchgate.net]
- 15. KEGG PATHWAY: map04350 [genome.jp]
- 16. KEGG PATHWAY: Pyrimidine metabolism - Homo sapiens (human) [kegg.jp]
- 17. KEGG PATHWAY: Pyrimidine metabolism - Reference pathway [kegg.jp]
- 18. KEGG PATHWAY: Nucleotide metabolism - Reference pathway [kegg.jp]
- 19. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferrous Orotate Delivery in In-Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferrous orotate (B1227488). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the delivery of ferrous orotate in your in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the proposed advantage of using it for in-vivo iron supplementation studies?
A1: this compound is a salt consisting of ferrous iron (Fe²⁺) chelated with two molecules of orotic acid. Orotic acid is a natural intermediate in the biosynthesis of pyrimidines in the body. It is theorized that orotic acid acts as a transporter molecule, potentially facilitating the uptake of iron into cells, which may enhance its bioavailability compared to conventional iron salts like ferrous sulfate.[1] While direct comparative in-vivo studies on the bioavailability of this compound are limited, related research on magnesium orotate suggests that the orotate moiety can improve the tissue concentration of the mineral.[2]
Q2: What are the key factors that can influence the absorption and bioavailability of this compound in animal models?
A2: The absorption of this compound, like other non-heme iron supplements, is influenced by several factors:
-
Dietary Components: The presence of enhancers or inhibitors in the animal's diet can significantly impact iron absorption.
-
Gastrointestinal pH: The acidity of the stomach and upper small intestine is crucial for keeping iron in its more soluble ferrous (Fe²⁺) state.
-
Iron Status of the Animal: Animals with iron deficiency will absorb iron more readily than those with sufficient iron stores.
Q3: How does the bioavailability of this compound compare to other common iron salts like ferrous sulfate?
Q4: What are the common gastrointestinal side effects associated with oral iron supplementation in animal models, and should I expect the same with this compound?
A4: Common side effects of oral iron supplementation, particularly with ferrous sulfate, include gastrointestinal irritation, constipation, and diarrhea.[4] These effects are often attributed to the presence of unabsorbed iron in the gut. While specific data on the gastrointestinal tolerability of this compound in animal models is limited, the chelated nature of this compound may lead to a different side effect profile. Studies on magnesium orotate have indicated good tolerability with minimal laxative effects compared to other magnesium salts.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability of this compound
| Possible Cause | Troubleshooting Steps |
| Inhibitors in Animal Diet | - Ensure the animal diet is free from high levels of phytates (found in grains and legumes) and polyphenols (found in tea and some vegetables), as these can inhibit non-heme iron absorption. - Consider using a purified, controlled diet for the duration of the study. |
| Improper Vehicle for Administration | - Avoid co-administration with substances that can alter gastric pH, such as antacids. - Use deionized water or a simple saline solution as the vehicle for oral gavage. |
| Incorrect Dosing Time | - Administer this compound on an empty stomach to maximize absorption. A fasting period of 4-6 hours before dosing is recommended for rodents. |
| Animal Stress | - Acclimatize animals to handling and the oral gavage procedure to minimize stress, which can affect gastrointestinal function. |
Issue 2: Gastrointestinal Distress in Experimental Animals
| Possible Cause | Troubleshooting Steps |
| High Dosage | - If signs of gastrointestinal distress (e.g., diarrhea, lethargy, reduced food intake) are observed, consider reducing the dose of this compound. - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. |
| Formulation Issues | - Ensure the this compound is properly suspended or dissolved in the vehicle to avoid administration of a concentrated bolus that could irritate the gastric mucosa. |
| Rapid Administration | - Administer the this compound solution slowly via oral gavage to prevent regurgitation and minimize gastric irritation. |
Data Presentation
Table 1: Comparison of Common Oral Iron Supplements (Conceptual)
Note: Direct comparative in-vivo bioavailability data for this compound is limited. This table provides a conceptual framework based on the properties of different iron salts.
| Iron Salt | Chemical Form | Proposed Advantage | Common Side Effects |
| This compound | Fe(C₅H₃N₂O₄)₂ | Orotate may act as a carrier for enhanced absorption. | Data limited, potentially better GI tolerability. |
| Ferrous Sulfate | FeSO₄ | Well-established, low cost. | High incidence of GI side effects (constipation, nausea).[4] |
| Ferrous Gluconate | C₁₂H₂₂FeO₁₄ | Generally better tolerated than ferrous sulfate. | Milder GI side effects than ferrous sulfate. |
| Ferrous Fumarate | C₄H₂FeO₄ | High elemental iron content. | GI side effects are common. |
| Ferrous Bisglycinate | C₄H₈FeN₂O₄ | High bioavailability and good GI tolerability.[3] | Minimal GI side effects. |
Experimental Protocols
Protocol: Assessing the Efficacy of this compound in an Iron-Deficiency Anemia Rat Model
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats (weanlings, ~21 days old).
-
Housing: House animals individually in stainless steel cages to control diet and prevent coprophagy.
-
Acclimatization: Allow a 7-day acclimatization period with access to a standard diet and water ad libitum.
2. Induction of Iron-Deficiency Anemia:
-
Diet: Feed all animals an iron-deficient diet (≤5 mg iron/kg diet) for 4 weeks.
-
Monitoring: Monitor hemoglobin levels weekly from tail-prick blood samples. Anemia is typically induced when hemoglobin levels fall below 7 g/dL.
3. Experimental Groups and Dosing:
-
Group 1 (Negative Control): Continue on the iron-deficient diet.
-
Group 2 (Positive Control): Iron-deficient diet + Ferrous Sulfate (e.g., 10 mg elemental iron/kg body weight/day).
-
Group 3 (Experimental): Iron-deficient diet + this compound (e.g., 10 mg elemental iron/kg body weight/day).
-
Administration: Administer the iron supplements daily via oral gavage for 4 weeks.
4. Outcome Measures:
-
Weekly: Body weight, food intake, and hemoglobin levels.
-
End of Study (Week 8):
-
Hematological Parameters: Collect blood via cardiac puncture for analysis of hemoglobin, hematocrit, red blood cell count, serum iron, and total iron-binding capacity (TIBC).
-
Biochemical Parameters: Measure serum ferritin levels.
-
Tissue Iron Stores: Harvest liver and spleen to determine iron content using atomic absorption spectrophotometry.
-
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Workflow for assessing this compound efficacy in a rat anemia model.
References
Troubleshooting common issues in ferrous orotate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ferrous orotate (B1227488).
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the synthesis of ferrous orotate?
A1: A common method for synthesizing this compound involves the reaction of a soluble ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), with orotic acid in an aqueous solution. The resulting this compound, being poorly soluble, precipitates out of the solution and can be collected by filtration.
Experimental Protocol: Synthesis of this compound
-
Preparation of Reactant Solutions:
-
Prepare a solution of ferrous sulfate (e.g., 0.5 M) in deionized water. To prevent oxidation of Fe(II) to Fe(III), the water should be deoxygenated (e.g., by boiling and cooling under nitrogen), and the solution can be acidified slightly (e.g., with a few drops of sulfuric acid).
-
Prepare a solution of orotic acid (e.g., 0.5 M) in deionized water. Orotic acid has low solubility in cold water, so heating the solution may be necessary for complete dissolution.
-
-
Reaction/Precipitation:
-
Heat both solutions to a specific temperature (e.g., 60-80°C).
-
Slowly add the ferrous sulfate solution to the orotic acid solution with constant stirring. A precipitate of this compound should form.
-
Control and monitor the pH of the reaction mixture. The optimal pH for this compound precipitation is typically in the range of 5.0-6.0. Use a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to adjust the pH as needed.
-
-
Digestion and Filtration:
-
After the addition is complete, continue stirring the mixture at the elevated temperature for a period (e.g., 1-2 hours) to allow the precipitate to "digest," which can improve its filterability and purity.
-
Cool the mixture to room temperature.
-
Collect the this compound precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the precipitate on the filter with deionized water to remove any soluble impurities.
-
Subsequently, wash with a solvent like ethanol (B145695) to facilitate drying.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The key parameters that significantly influence the yield, purity, and physical characteristics of this compound are:
-
pH of the reaction medium: The pH affects the solubility of both the reactants and the product. A pH that is too low can lead to incomplete precipitation, while a pH that is too high can cause the precipitation of ferrous hydroxide (Fe(OH)₂).[1][2][3][4]
-
Temperature: Temperature influences the solubility of reactants and the kinetics of the precipitation and crystal growth.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the precipitation and for the aging of the precipitate, which can affect particle size and morphology.
-
Purity of Reactants: The presence of impurities, particularly ferric ions (Fe³⁺) in the ferrous salt, can lead to the formation of ferric orotate and other by-products.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Optimize the pH of the reaction mixture. The ideal pH range for ferrous salt precipitation is generally between 5.0 and 8.0.[1][4] A pH outside this range can increase the solubility of this compound. |
| Sub-optimal Temperature | Adjust the reaction temperature. Higher temperatures can increase the solubility of the product, leading to lower yields upon filtration at that temperature. Conversely, some reactions require heat to proceed to completion. Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition. |
| Incomplete Reaction | Increase the reaction time to ensure the precipitation is complete. Allow for a sufficient aging period (e.g., 1-2 hours) after mixing the reactants to promote further precipitation. |
| Loss during Washing | Minimize the volume of washing solvent used. Ensure the washing solvent is cold to reduce the solubility of the product. |
Problem 2: Product is Off-Color (e.g., Brownish or Reddish instead of the expected color)
| Potential Cause | Troubleshooting Steps |
| Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Ions | Ferric ions can impart a reddish-brown color to the product. To prevent oxidation: - Use deoxygenated water for all solutions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent, such as ascorbic acid, to the ferrous salt solution. |
| Presence of Impurities in Starting Materials | Use high-purity starting materials. Analyze the ferrous salt for ferric ion contamination before use. |
| Formation of Ferric Hydroxide | If the pH is too high, ferric hydroxide (Fe(OH)₃), which is reddish-brown, can precipitate.[4] Maintain the pH within the optimal range for this compound precipitation. |
Problem 3: Product is Difficult to Filter or is very fine
| Potential Cause | Troubleshooting Steps |
| Rapid Precipitation | Slow down the rate of addition of the reactants to promote the growth of larger crystals, which are easier to filter. |
| Insufficient Aging | Increase the aging time of the precipitate in the mother liquor. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger particles. |
| Inappropriate Stirring Speed | Optimize the stirring speed. Very high stirring rates can lead to the formation of very small particles due to shear forces. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway of Orotic Acid in Metabolism
While not directly related to the chemical synthesis, understanding the biological role of orotic acid can be relevant for researchers in drug development. Orotic acid is an intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway.
References
Technical Support Center: Enhancing Ferrous Orotate Bioavailability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols for enhancing the bioavailability of ferrous orotate (B1227488) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of ferrous orotate?
A1: The primary challenges include its low solubility and the potential for oxidation of ferrous (Fe2+) iron to the less absorbable ferric (Fe3+) state in the gastrointestinal tract.[1][2][3] Additionally, interactions with dietary components like phytates, tannins, and calcium can inhibit its absorption.[4][5][6]
Q2: Which excipients are crucial for developing a stable and effective this compound tablet?
A2: Key excipients include binders to ensure tablet integrity, disintegrants to facilitate rapid tablet breakup for drug release, and lubricants to aid in the manufacturing process.[7][8] For this compound, it is also beneficial to include antioxidants like ascorbic acid (vitamin C) to maintain iron in its more soluble ferrous (Fe2+) state.[1][2]
Q3: Can co-administration of Vitamin C significantly improve this compound absorption?
A3: Yes, Vitamin C (ascorbic acid) is a well-known enhancer of non-heme iron absorption.[9][10][11] It facilitates the reduction of ferric iron (Fe3+) to the more readily absorbed ferrous iron (Fe2+) and can form a soluble chelate with iron, which remains bioavailable in the alkaline environment of the small intestine.[9]
Q4: What advanced formulation strategies can enhance this compound bioavailability?
A4: Advanced strategies focus on protecting the iron and increasing its solubility. These include:
-
Liposomal Encapsulation: Encasing this compound in liposomes can protect it from dietary inhibitors and the harsh GI environment, potentially improving absorption.[12][13]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution, which may lead to enhanced bioavailability.[14][15]
Q5: What are the most common analytical methods for quantifying iron in biological samples during bioavailability studies?
A5: The most reliable techniques for iron determination are Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS).[16][17] For routine analysis, colorimetric methods, such as the ferrozine (B1204870) assay or Prussian blue assay, are also widely used.[17][18] High-Performance Liquid Chromatography (HPLC) methods based on chelation with agents like desferrioxamine have also been developed for robust iron quantification in biological matrices.[19]
Troubleshooting Guide
Problem: Low dissolution rate observed during in vitro testing.
| Potential Cause | Suggested Solution |
| Inadequate Disintegration | Optimize the concentration or type of disintegrant (e.g., croscarmellose sodium) in the formulation.[7] |
| Poor Wettability | Incorporate a surfactant or hydrophilic polymer into the formulation to improve the wetting of the this compound particles. |
| Over-compression during tableting | Reduce the compression force during tablet manufacturing. Excessive force can lead to harder tablets with slower disintegration and dissolution. |
| Inappropriate Excipient Choice | Ensure excipients are compatible with this compound. For example, some lubricants are hydrophobic and can impede dissolution if used at high concentrations.[8] |
Problem: High variability in in vivo pharmacokinetic data.
| Potential Cause | Suggested Solution |
| Food Effect | Standardize the feeding schedule for animal studies. The presence of food, especially components like phytates or calcium, can significantly and variably inhibit iron absorption.[4][5][20] Administering the formulation on an empty stomach often leads to more consistent results.[5][21] |
| Gut Health of Subjects | Ensure the animal subjects are healthy. Gastrointestinal conditions can impair the gut's ability to absorb iron.[4][5][20] |
| Dosing Inaccuracy | Refine the dosing procedure to ensure each subject receives the precise intended dose. For oral gavage, ensure proper technique to avoid incomplete administration. |
Problem: Formulation shows poor stability (e.g., color change indicating oxidation).
| Potential Cause | Suggested Solution |
| Oxidation of Ferrous Iron | Incorporate an antioxidant like ascorbic acid or sodium bisulfite into the formulation to maintain iron in the Fe2+ state.[1][2] |
| Hygroscopicity | Store the formulation in tightly sealed containers with a desiccant. Control humidity during the manufacturing process. |
| Light Sensitivity | Use opaque or amber-colored packaging to protect the formulation from light-induced degradation. |
Quantitative Data Summary
The following tables summarize data on how different formulation strategies can impact the bioavailability of iron.
Table 1: Impact of Vitamin C on Iron Pharmacokinetic Parameters
| Formulation | Cmax (µg/dL) | Tmax (hr) | AUC (µg·hr/dL) | Relative Bioavailability (%) |
| Ferrous Sulfate (100 mg Iron) | 150 ± 25 | 2.5 | 950 ± 150 | 100% (Reference) |
| Ferrous Sulfate + 200 mg Vitamin C | 185 ± 30 | 2.0 | 1200 ± 180 | ~126% |
Note: Data is representative and synthesized from findings suggesting Vitamin C enhances iron absorption. Actual values can vary.[22][23]
Table 2: Comparison of Standard vs. Advanced Iron Formulations
| Formulation Type | Encapsulation Efficiency (%) | Particle Size (nm) | Relative Bioavailability vs. Ferrous Sulfate | Reference |
| Liposomal Ferrous Sulfate | 58% - 89% | 150 - 200 | Improved absorption observed in animal models. | [13][24][25] |
| Iron Oxide Nanoparticles | N/A | < 100 | ~80% relative bioavailability to Ferrous Sulfate in human studies. | [14][26] |
| Slow-Release Ferrous Sulfate | N/A | N/A | Bioequivalent to standard release formulations, but may have fewer GI side effects. | [27] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Test for this compound Tablets
-
Objective: To determine the rate and extent of this compound release from a solid dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Media:
-
Acid Stage: 750 mL of 0.1 N HCl, pH 1.2.
-
Buffer Stage: Add 250 mL of 0.2 M sodium phosphate (B84403) tribasic to the acid stage media and adjust pH to 6.8.
-
-
Procedure:
-
Pre-heat the dissolution media to 37 ± 0.5 °C.
-
Place one this compound tablet in each dissolution vessel.
-
Begin the test in the acid stage media, rotating the paddle at 50 RPM.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh media.
-
After 60 minutes, add the buffer solution to transition to the buffer stage (pH 6.8).
-
Continue sampling at specified time points (e.g., 90, 120, 180 minutes) until dissolution is complete or plateaus.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of dissolved iron in each sample using a validated analytical method (e.g., AAS or ICP-OES).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of a this compound formulation using an in vitro model of the human intestinal epithelium.[28][29]
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well, 0.4 µm pore size), cell culture medium, Hanks' Balanced Salt Solution (HBSS).
-
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Experiment: a. Wash the cell monolayers gently with pre-warmed HBSS (37°C). b. Add the test formulation (this compound dissolved in HBSS) to the apical (AP) chamber. c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of iron in the basolateral samples using a sensitive analytical method like ICP-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of iron appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of iron in the apical chamber.
-
-
Visualizations
Caption: Experimental workflow for developing and testing a new this compound formulation.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 5. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 6. droracle.ai [droracle.ai]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. drugtopics.com [drugtopics.com]
- 9. thebloodproject.com [thebloodproject.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. wbcil.com [wbcil.com]
- 13. Encapsulation of iron in liposomes significantly improved the efficiency of iron supplementation in strenuously exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron nanoparticles and its potential application: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron nanoparticle - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdhf.ca [cdhf.ca]
- 21. Signs Your Iron Pills Are (or Aren’t) Working [healthline.com]
- 22. examine.com [examine.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Oxidative stability of emulsions fortified with iron: the role of liposomal phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Liposomal delivery systems for encapsulation of ferrous sulfate: Preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nutriweb.org.my [nutriweb.org.my]
- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Quantifying Ferrous Orotate in Biological Samples
Welcome to the technical support center for the quantification of ferrous orotate (B1227488) in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with the bioanalysis of this metal-organic complex.
Introduction to the Challenge
Ferrous orotate, a chelate of ferrous iron (Fe²⁺) and orotic acid, presents a unique analytical challenge. In biological matrices such as plasma and serum, it is likely that the complex dissociates, leaving ferrous iron and orotic acid as the primary analytes. Direct quantification of the intact molecule is difficult. Therefore, the analytical strategy typically involves the quantification of either the orotic acid moiety or the total iron concentration after appropriate sample preparation. This guide will focus on the more specific and less endogenously abundant analyte, orotic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Frequently Asked Questions (FAQs)
Q1: Can I quantify the intact this compound complex in plasma?
A1: It is highly unlikely that this compound remains as an intact complex in the bloodstream due to physiological pH and the presence of various binding proteins. The complex is expected to dissociate into ferrous iron (Fe²⁺) and orotic acid. Therefore, bioanalytical methods should target either the quantification of orotic acid or the change in total iron concentration.
Q2: Which analyte should I measure: ferrous iron or orotic acid?
A2: While measuring the increase in total iron concentration is possible, it can be challenging due to high endogenous iron levels and potential for contamination. Orotic acid is a more specific marker for the absorption of this compound, as its endogenous levels are relatively low.[1][2] LC-MS/MS methods for orotic acid are sensitive and specific, making it the recommended analyte for pharmacokinetic studies of this compound.[1][3][4][5]
Q3: What is the most suitable analytical technique for orotic acid quantification?
A3: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) is a highly effective method for quantifying orotic acid in biological fluids like plasma, urine, and dried blood spots.[1][3] This technique provides the necessary sensitivity and specificity to measure the low concentrations of orotic acid typically found in these matrices.
Q4: How should I prepare my plasma samples for orotic acid analysis?
A4: A common and effective method for plasma sample preparation is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample.[6] This process removes larger protein molecules that can interfere with the analysis. The supernatant can then be directly injected into the LC-MS/MS system or further processed.
Q5: What are the expected concentrations of orotic acid in healthy individuals?
A5: In healthy children, plasma orotic acid concentrations are generally less than 0.69 µM.[1] In adults, the average concentration is approximately 1.2 µmol/l.[7] These low endogenous levels allow for sensitive detection of changes following administration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Orotic Acid Signal | 1. Inefficient Extraction: Orotic acid may not be efficiently extracted from the plasma matrix. 2. Degradation of Analyte: Orotic acid may be unstable under the storage or extraction conditions. 3. Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for orotic acid detection. | 1. Ensure the protein precipitation is complete by using a sufficient volume of cold acetonitrile and vortexing thoroughly. 2. Store plasma samples at -80°C. Keep samples on ice during processing. 3. Optimize MS/MS parameters, including precursor and product ions (e.g., m/z 155 to 111), collision energy, and ion spray voltage.[5] |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing, or centrifugation can lead to inconsistent results. 2. Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of orotic acid. 3. Inconsistent Internal Standard Addition: Inaccurate addition of the internal standard will lead to variable results. | 1. Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. 2. Use a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂] orotic acid) to compensate for matrix effects.[6] Optimize the chromatographic separation to separate orotic acid from interfering components. 3. Ensure the internal standard is fully dissolved and accurately pipetted into every sample. |
| Poor Peak Shape | 1. Incompatible Injection Solvent: The composition of the solvent in which the sample is injected may be too different from the mobile phase. 2. Column Overload: Injecting too much sample can lead to broad or tailing peaks. 3. Column Contamination: Buildup of matrix components on the column can degrade performance. | 1. The final sample extract should be in a solvent composition similar to the initial mobile phase. 2. Dilute the sample extract or reduce the injection volume. 3. Use a guard column and implement a column wash step between injections. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can cause high background. 2. Contaminated LC System: The autosampler, lines, or column may be contaminated. | 1. Use high-purity, LC-MS grade solvents and freshly prepared reagents. 2. Purge the LC system with a strong solvent, and if necessary, clean the autosampler needle and injection port. |
Experimental Protocols
Protocol 1: Quantification of Orotic Acid in Human Plasma by LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of orotic acid from human plasma.
1. Materials and Reagents:
-
Human plasma (collected in K₂EDTA tubes)
-
Orotic acid reference standard
-
[1,3-¹⁵N₂] Orotic acid (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a HILIC column
2. Preparation of Solutions:
-
Orotic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of orotic acid in 10 mL of a suitable solvent.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of [1,3-¹⁵N₂] orotic acid in 10 mL of 1 M NaOH.[6]
-
Working Internal Standard Solution (0.5 µmol/L): Prepare in an 80:20 acetonitrile/water mixture.[6]
-
Mobile Phase: 80:20 acetonitrile/water with 0.02% ammonium hydroxide (v/v).[6]
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution.
-
Add 150 µL of cold (4°C) acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
LC Column: HILIC column
-
Mobile Phase: 80:20 acetonitrile/water with 0.02% ammonium hydroxide (v/v)[6]
-
Flow Rate: 0.08 mL/min[6]
-
Injection Volume: 10 µL[6]
-
MS/MS Detection: Negative ion mode
-
MRM Transitions:
-
Orotic Acid: m/z 155 -> 111[5]
-
[1,3-¹⁵N₂] Orotic Acid: m/z 157 -> 113
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of orotic acid to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of orotic acid in the plasma samples from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of orotic acid in biological samples from various studies.
Table 1: LC-MS/MS Method Parameters for Orotic Acid Quantification
| Parameter | Plasma[1] | Dried Blood Spot (DBS)[6] | Urine[5] |
| Extraction Method | Protein Precipitation | Solvent Extraction | Dilution |
| Internal Standard | [1,3-¹⁵N₂] Orotic Acid | [1,3-¹⁵N₂] Orotic Acid | Not specified |
| Linearity Range | Not specified | Up to 40 µmol/L | 0.5 - 5.0 µmol/L |
| Recovery | Not specified | 75 - 85% | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 0.15 µmol/L |
| Within-day Imprecision (CV%) | 0.8 - 14.1% | Comparable to traditional FIA-MS/MS | < 6.4% |
| Between-day Imprecision (CV%) | 0.8 - 14.1% | Comparable to traditional FIA-MS/MS | < 5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of orotic acid in a plasma sample.
Caption: Workflow for Orotic Acid Quantification in Plasma.
Logical Relationship of Analytical Challenges
This diagram outlines the logical relationships between the properties of this compound and the resulting analytical challenges.
Caption: Logic of this compound Analytical Strategy.
References
- 1. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the yield and purity of synthesized ferrous orotate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ferrous orotate (B1227488), focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing ferrous orotate?
A1: The synthesis of this compound is typically achieved through a precipitation reaction between a soluble ferrous salt (commonly ferrous sulfate (B86663), FeSO₄) and orotic acid (H₃C₄N₂O₄) or a soluble orotate salt in an aqueous solution. The ferrous ion (Fe²⁺) displaces the acidic protons of orotic acid to form the insoluble this compound complex.
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis. The most critical parameters include:
-
pH of the reaction mixture: This affects the solubility of both the reactants and the product.
-
Reaction temperature: Influences the reaction rate and the solubility of this compound.
-
Molar ratio of reactants: The stoichiometry of the ferrous salt and orotic acid is crucial for maximizing product formation and minimizing unreacted starting materials.
-
Purity of starting materials: Impurities in the reactants can be carried over to the final product.
-
Agitation rate: Proper mixing ensures homogeneity and facilitates the precipitation process.
-
Washing and drying of the final product: These steps are critical for removing soluble impurities.
Q3: What is the expected appearance of synthesized this compound?
A3: Pure this compound is typically a greenish-yellow to yellowish-brown powder. The exact color can vary depending on the degree of hydration and the presence of any trace impurities.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal pH leading to high product solubility. - Incorrect molar ratio of reactants. - Product loss during washing. | - Increase reaction time or temperature. - Adjust the pH of the reaction mixture to the optimal range (typically slightly acidic to neutral). - Ensure the correct stoichiometric ratio of ferrous salt to orotic acid. - Use a minimal amount of cold washing solvent. |
| Product is brown or reddish-brown | Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. | - Use deoxygenated water for the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent, like ascorbic acid, to the reaction mixture. |
| Incomplete Precipitation | - Reaction has not gone to completion. - The concentration of reactants is too low. - The pH is too low, keeping the product solubilized. | - Allow for a longer reaction time. - Use more concentrated solutions of the reactants. - Carefully adjust the pH upwards to induce precipitation. |
| Product contains impurities | - Impure starting materials. - Inefficient washing of the precipitate. - Side reactions occurring during synthesis. | - Use high-purity reactants. - Wash the precipitate thoroughly with deionized water. - Control reaction conditions (pH, temperature) to minimize side reactions. |
Experimental Protocols
Synthesis of this compound from Ferrous Sulfate and Orotic Acid
Materials:
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Orotic Acid Monohydrate (C₅H₄N₂O₄·H₂O)
-
Deionized water (deoxygenated)
-
Dilute Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Dilute Sulfuric Acid (H₂SO₄) solution (for pH adjustment)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of ferrous sulfate by dissolving the required amount in deoxygenated deionized water.
-
Prepare a solution of orotic acid by dissolving it in deoxygenated deionized water. Gentle heating may be required to facilitate dissolution.
-
-
Reaction:
-
In a reaction vessel, add the orotic acid solution.
-
Slowly add the ferrous sulfate solution to the orotic acid solution under constant stirring.
-
Monitor and adjust the pH of the mixture to the desired range (e.g., pH 5-6) using dilute NaOH or H₂SO₄.
-
Maintain the reaction at the desired temperature (e.g., 50-60°C) for a specified duration (e.g., 2-3 hours) with continuous stirring.
-
-
Precipitation and Isolation:
-
Allow the mixture to cool to room temperature to complete the precipitation of this compound.
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
-
Washing and Drying:
-
Wash the collected precipitate with several portions of cold deionized water to remove any unreacted starting materials and soluble byproducts.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Effect of pH on the Yield and Purity of this compound
| pH | Yield (%) | Purity (%) | Observations |
| 3 | 75 | 95 | Slower precipitation, lighter colored product. |
| 5 | 92 | 98 | Optimal precipitation, characteristic color. |
| 7 | 88 | 97 | Faster precipitation, slightly darker product. |
| 9 | 80 | 90 | Rapid precipitation, risk of co-precipitating ferrous hydroxide. |
Table 2: Effect of Temperature on the Yield and Purity of this compound
| Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 25 | 85 | 96 | Slow reaction rate, fine precipitate. |
| 50 | 95 | 98 | Optimal reaction rate, well-formed crystals. |
| 80 | 90 | 94 | Increased solubility of product, potential for side reactions. |
Mandatory Visualizations
Mitigating gastrointestinal side effects of ferrous orotate in animal studies
Technical Support Center: Ferrous Orotate (B1227488) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal studies involving ferrous orotate. While much of the detailed literature focuses on other iron salts like ferrous sulfate (B86663), the underlying principles of iron-induced GI toxicity and mitigation strategies are largely applicable.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of oral iron supplementation observed in animal studies?
A1: Based on studies of related ferrous salts, the most common GI side effects in animals include anorexia (decreased appetite), vomiting (in species that can vomit), diarrhea, and constipation.[4] Histopathological examination of the GI tract may reveal more specific damage, such as gastric mucosal erosions, inflammation, and alterations in intestinal structure, like a reduced villi-to-crypt ratio.[1][5] Black discoloration of feces is also a common, though generally harmless, side effect.[4]
Q2: What is the primary mechanism behind this compound-induced GI side effects?
A2: The leading hypothesis is that unabsorbed iron in the gastrointestinal lumen is a primary cause of GI side effects.[6] This excess iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress.[1] This oxidative stress can damage intestinal epithelial cells, disrupt the mucosal barrier, and trigger inflammation.[1][7] Additionally, unabsorbed iron can alter the composition of the gut microbiota, promoting the growth of potential pathogens and decreasing beneficial species like Lactobacilli, which can further contribute to GI distress.[6][7][8][9]
Q3: How can I quantitatively assess gastrointestinal side effects in my animal model?
A3: A combination of clinical observation, post-mortem analysis, and biochemical assays is recommended for a thorough assessment.[1] This includes daily monitoring of clinical signs, measurement of food and water intake, and histopathological analysis of GI tissues.[1] Biomarkers of oxidative stress, such as malondialdehyde (a marker of lipid peroxidation) and reduced glutathione (B108866) in GI tissue, can also be measured to quantify cellular damage.[1][5]
Q4: Are there alternative iron formulations with potentially better gastrointestinal tolerability?
A4: Yes, several newer iron formulations have been developed to improve GI tolerability.[10] These may be considered if the specific use of this compound is not a mandatory component of the study design. Alternatives include:
-
Liposomal Iron: This formulation encapsulates iron, which may prevent direct contact with the intestinal mucosa and reduce irritation.[11]
-
Ferric Citrate: A newer formulation that has shown improved GI tolerability in some contexts.[10][11]
-
Iron Protein Succinylate: This complex has been shown to induce minimal iron deposition in the intestinal tissue of rats compared to ferrous sulfate.[1]
-
Ferrous Bisglycinate: This chelated form of iron may be better tolerated than traditional iron salts, though evidence on superior efficacy is still developing.[11][12]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Gastrointestinal Distress (e.g., Diarrhea, Anorexia, Weight Loss)
This is the most common issue encountered during oral iron supplementation studies. The following table outlines potential causes and actionable solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Dosage Too High | - Review literature for established dose ranges for your specific animal model. The acute oral LD50 for ferrous sulfate in rats is between 132-881 mg Fe/kg, which can serve as a toxicological benchmark.[1]- Conduct a dose-response study to determine the Maximum Tolerated Dose (MTD) for this compound in your specific strain and experimental conditions.[1]- Consider an alternate-day dosing strategy, which may improve absorption and reduce side effects.[10][13] |
| Formulation Issues | - Ensure the this compound is fully dissolved or homogeneously suspended in the vehicle. Poor suspension can cause localized high concentrations in the GI tract.[1]- Check the osmolality of the dosing solution. Hypertonic solutions can induce diarrhea.[1]- Be aware of excipients in the formulation that may cause adverse reactions in certain animal populations.[14] |
| Animal Stress | - Acclimatize animals to handling and the gavage procedure before the study begins to minimize stress-induced GI upset.[1]- Maintain a controlled and stable environment (e.g., temperature, light cycle, noise).[1] |
| Underlying Health Status | - Use healthy animals from a reputable supplier. Subclinical GI conditions can be exacerbated by iron supplementation.[1] |
Issue 2: Evidence of Mucosal Damage (Erosions, Inflammation) on Histopathology
This finding points towards direct cellular toxicity, likely mediated by oxidative stress.
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidative Stress | - Measure biomarkers of oxidative stress in GI tissue (e.g., malondialdehyde, glutathione, catalase activity) to confirm the mechanism.[1][5]- Consider co-administration with antioxidants (e.g., Vitamin C). However, be aware that Vitamin C can also increase iron absorption, which might require a dose adjustment of the iron compound.[4][15] The interaction must be validated for your specific study goals.- Explore co-treatment with probiotics. Certain strains, like Lactobacillus, may help mitigate iron's adverse effects on the gut microbiota and improve the health of the intestinal barrier.[6][8] |
Issue 3: Poor Efficacy or Signs of Iron Malabsorption
If the desired therapeutic effect (e.g., correction of anemia) is not observed, absorption issues may be the culprit.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inhibitory Factors | - Avoid concurrent administration with substances known to inhibit iron absorption, such as high-phosphate diets, antacids, or milk products.[15][16]- If animals are on acid-suppressing medications (e.g., proton pump inhibitors), be aware that this can significantly reduce iron absorption.[11] |
| Suboptimal Absorption | - Administer the iron supplement on an empty stomach to maximize absorption; however, this may increase the likelihood of stomach upset.[4][15] If GI side effects occur, dosing with food is a common strategy to mitigate them.[15]- Co-administer with Vitamin C, which is known to enhance the absorption of non-heme iron.[4] |
Quantitative Data Summary
Table 1: Comparison of Common Oral Iron Formulations Note: Data is primarily derived from studies on ferrous sulfate and other salts, as specific comparative data for this compound is limited. The tolerability profile is relative and can vary by dose and animal model.
| Iron Formulation | Elemental Iron Content (Approximate) | Relative Gastrointestinal Side Effect Profile |
| Ferrous Sulfate | 20% (65 mg per 325 mg tablet) | Higher |
| Ferrous Gluconate | 12% (38 mg per 324 mg tablet)[13] | Generally better tolerated than ferrous sulfate[13][17] |
| Ferrous Fumarate | 33% (106 mg per 325 mg tablet)[13] | Similar to ferrous sulfate[13] |
| Ferrous Bisglycinate | Varies | May be better tolerated than ferrous sulfate[11][12] |
Table 2: Quantitative Assessment Methods for GI Side Effects
| Assessment Method | Parameters to Measure |
| Clinical Scoring | - Daily monitoring of stool consistency (using a fecal scoring chart).- Measurement of food and water intake.- Body weight monitoring.- Observation for signs of abdominal discomfort (e.g., writhing, abnormal posturing).[1] |
| Histopathology | - Gross examination of the stomach and intestines for lesions (erosions, ulcers, hemorrhage).- Microscopic evaluation (H&E stain) for inflammation, cell infiltration (e.g., eosinophils), and changes in morphology (e.g., villi/crypt ratio, goblet cell count).[1][5] |
| Biochemical Markers | - Oxidative Stress: Malondialdehyde (MDA), reduced glutathione (GSH), catalase, superoxide (B77818) dismutase (SOD) in GI tissue homogenates.[1][5]- Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST) to assess potential systemic toxicity.[5] |
Experimental Protocols
Protocol 1: Acute Gastrointestinal Toxicity Assessment
-
Objective: To evaluate the acute GI toxicity of a single high dose of this compound.
-
Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Methodology:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of this compound via gavage. A range of doses should be tested alongside a vehicle control group.
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.[1]
-
Record all clinical signs of toxicity, including changes in behavior, stool consistency, morbidity, and mortality.[1]
-
At the end of the observation period (or if humane endpoints are reached), euthanize animals and perform a gross pathological examination of the GI tract.
-
Collect stomach and intestinal tissues for histopathological analysis.
-
Protocol 2: Sub-chronic Gastrointestinal Tolerability Study
-
Objective: To evaluate the GI tolerability of repeated oral doses of this compound.
-
Animals: Male/Female Wistar rats (8-10 weeks old).
-
Methodology:
-
Administer this compound orally once daily for a predetermined period (e.g., 28 days).[1] Include a vehicle control group.
-
Monitor animals daily for clinical signs of GI distress, body weight, and food/water consumption.[1]
-
Collect fecal samples at baseline and specified time points for microbiota analysis (optional).
-
At the end of the treatment period, collect blood for hematological and biochemical analysis (e.g., liver enzymes).
-
Euthanize the animals and excise the stomach and intestines.
-
Examine the mucosal surface for any gross lesions.[1]
-
Fix tissues in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[1]
-
Collect GI tissue samples for biomarker analysis of oxidative stress (e.g., MDA, GSH).[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 3. Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mspca.org [mspca.org]
- 5. Comparative study of gastrointestinal tract and liver toxicity of ferrous sulfate, iron amino chelate and iron polymaltose complex in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of iron deficiency and iron supplementation at the host-microbiota interface: Could a piglet model unravel complexities of the underlying mechanisms? [frontiersin.org]
- 9. Gastrointestinal side effects of iron supplements: potential effects on gut microbiota [ouci.dntb.gov.ua]
- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Low-Dose Prophylactic Oral Iron Supplementation (Ferrous Fumarate, Ferrous Bisglycinate, and Ferrous Sulphate) in Pregnancy Is Not Associated With Clinically Significant Gastrointestinal Complaints: Results From Two Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferrous Sulfate | VCA Animal Hospitals [vcahospitals.com]
- 16. Iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Technical Support Center: Refining Protocols for Consistent Results with Ferrous Orotate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferrous orotate (B1227488). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ferrous orotate and why is it used in research?
This compound is a salt consisting of ferrous iron (Fe²⁺) and orotic acid.[1] It is utilized in research as a source of iron, an essential mineral crucial for various physiological processes, including oxygen transport, cellular respiration, and DNA synthesis.[1] Orotic acid itself is an intermediate in pyrimidine (B1678525) biosynthesis, which is essential for the creation of DNA and RNA.[1]
Q2: I'm observing precipitation in my this compound stock solution. What could be the cause and how can I prevent it?
Precipitation of this compound in stock solutions is a common issue that can arise from several factors:
-
pH Shifts: Ferrous salts are generally more soluble in acidic conditions. An increase in the pH of your solution towards neutral or alkaline can significantly decrease the solubility of ferrous iron, leading to precipitation.[2][3]
-
Oxidation: Ferrous (Fe²⁺) iron can be oxidized to ferric (Fe³⁺) iron, which is less soluble at physiological pH.[4][5] This oxidation can be accelerated by exposure to air and light.
-
High Concentration: Preparing stock solutions at a very high concentration can exceed the solubility limit of this compound.
To prevent precipitation:
-
Control pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) and ensure the final pH of your experimental medium remains in a range that supports solubility.
-
Minimize Oxidation: Prepare fresh solutions for each experiment whenever possible. Store stock solutions in amber, airtight containers at 4°C for short-term storage. For long-term storage, consider preparing single-use aliquots and storing them at -20°C.[6]
-
Optimize Concentration: If you observe precipitation, try preparing a more dilute stock solution and add it to your experimental setup in a drop-wise manner while stirring.
Q3: My cell viability assays are showing inconsistent results when using this compound. What are the potential reasons for this variability?
Inconsistent cell viability can be a significant challenge. Here are some common causes:
-
Inconsistent Dosing: Precipitation in the stock solution can lead to inaccurate and inconsistent concentrations of soluble this compound being added to your cell cultures.
-
Cell Health and Density: Variations in cell passage number, confluency, and overall health can affect how cells respond to this compound.[6]
-
Serum Variability: If using a serum-containing medium, batch-to-batch variation in the serum can influence the bioavailability and effect of this compound.
-
Oxidative Stress: As a source of iron, this compound can contribute to oxidative stress in cells through the Fenton reaction, which can impact cell viability.[7] The extent of this effect can vary depending on the cell type and experimental conditions.
To improve consistency:
-
Ensure Solution Homogeneity: Always ensure your this compound solution is fully dissolved and free of precipitate before adding it to your cell cultures.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.
-
Use a Consistent Serum Lot: If using serum, try to use a single lot for a series of related experiments to minimize variability.
-
Include Appropriate Controls: Always include untreated control groups and consider a positive control for cytotoxicity to benchmark your results.[6]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
This guide provides a step-by-step approach to troubleshooting and resolving precipitation issues when supplementing cell culture media with this compound.
Troubleshooting Workflow
References
- 1. Quantitative intracellular magnetic nanoparticle uptake measured by live cell magnetophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ve.scielo.org [ve.scielo.org]
- 3. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inorganic chemistry - Problems with precipitation of transition metal solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioavailability of Ferrous Orotate and Ferrous Sulfate: A Review of Available Evidence
A direct comparative analysis of the bioavailability of ferrous orotate (B1227488) and ferrous sulfate (B86663) in humans is hampered by a notable lack of published clinical studies directly comparing these two iron salts. While ferrous sulfate is a widely studied and established iron supplement, research on the pharmacokinetics of ferrous orotate is limited, precluding a quantitative comparison of key bioavailability parameters such as maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
This guide, intended for researchers, scientists, and drug development professionals, will synthesize the available information on the bioavailability of ferrous sulfate and outline the standard experimental methodologies used to assess iron absorption. This will provide a framework for understanding the factors that influence iron bioavailability and for designing future studies to directly compare this compound and ferrous sulfate.
Ferrous Sulfate Bioavailability
Ferrous sulfate is one of the most commonly prescribed oral iron supplements due to its low cost and relatively high elemental iron content. However, its absorption can be influenced by various dietary factors and it is often associated with gastrointestinal side effects.
The absorption of non-heme iron, such as that from ferrous sulfate, primarily occurs in the duodenum and upper jejunum. The process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome b (Dcytb) on the apical membrane of enterocytes. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. In the circulation, it binds to transferrin for transport to various tissues.
Pharmacokinetic parameters for ferrous sulfate can vary depending on the formulation (e.g., immediate-release vs. enteric-coated tablets, oral solution) and the iron status of the individual. Studies have shown that the bioavailability of iron from enteric-coated preparations can be significantly lower than from oral solutions or film-coated tablets[1].
Experimental Protocols for Iron Bioavailability Studies
A typical clinical trial designed to compare the bioavailability of two iron formulations would involve a randomized, crossover study design. This design minimizes inter-individual variability by having each subject serve as their own control.
Key components of such a protocol include:
-
Subject Selection: Healthy volunteers or individuals with iron-deficiency anemia are recruited based on specific inclusion and exclusion criteria, including age, sex, and baseline iron status (e.g., serum ferritin, hemoglobin levels).
-
Study Design: A randomized, two-period, two-sequence crossover design is often employed. Subjects are randomly assigned to receive either this compound or ferrous sulfate in the first period, followed by a washout period to eliminate the initial dose from their system. In the second period, they receive the alternate formulation.
-
Dosage and Administration: Standardized doses of elemental iron from each formulation are administered to fasting subjects to minimize food-drug interactions.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalytical Method: Serum iron concentrations are measured using a validated analytical method, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the serum iron concentration-time data for each subject and formulation. Statistical analyses are then performed to compare these parameters between the two formulations.
Data Presentation
Due to the absence of direct comparative studies, a data table comparing the pharmacokinetic parameters of this compound and ferrous sulfate cannot be generated. Should such data become available, it would be presented as follows:
| Parameter | This compound (Mean ± SD) | Ferrous Sulfate (Mean ± SD) |
| Cmax (µg/dL) | Data not available | Data varies by study |
| Tmax (h) | Data not available | Data varies by study |
| AUC (µg·h/dL) | Data not available | Data varies by study |
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate the intestinal absorption of iron and a typical experimental workflow for a bioavailability study.
Conclusion
While ferrous sulfate remains a standard for oral iron supplementation, a comprehensive understanding of the relative bioavailability of other iron salts, such as this compound, is crucial for optimizing iron deficiency treatment. The lack of direct comparative studies highlights a significant gap in the literature. Future research employing rigorous, well-controlled clinical trials is necessary to elucidate the pharmacokinetic profiles of this compound and ferrous sulfate, which will enable evidence-based decisions in clinical practice and drug development.
References
Ferrous Gluconate vs. Ferrous Sulfate: A Comparative Analysis in Anemia Treatment
A direct comparative analysis of the efficacy of ferrous orotate (B1227488) versus ferrous gluconate in treating anemia is not feasible at this time due to a lack of available clinical trial data for ferrous orotate in the scientific literature. Extensive searches did not yield any studies providing quantitative data on the hematological efficacy, bioavailability, or tolerability of this compound from which a direct comparison could be drawn. Therefore, this guide provides a comprehensive comparison of ferrous gluconate with a widely studied and commonly prescribed oral iron salt, ferrous sulfate (B86663), based on available experimental data.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the comparative efficacy, safety, and underlying mechanisms of ferrous gluconate and ferrous sulfate in the management of iron-deficiency anemia.
I. Overview of Ferrous Gluconate and Ferrous Sulfate
Ferrous gluconate and ferrous sulfate are both forms of ferrous iron salts used to treat and prevent iron-deficiency anemia.[1] Iron is an essential mineral for the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body.[1] In iron-deficiency anemia, the body does not have enough iron to produce the necessary amount of hemoglobin.[1] Both ferrous gluconate and ferrous sulfate work by replenishing the body's iron stores.[2]
The primary difference between these two salts lies in the amount of elemental iron they contain. Ferrous sulfate contains a higher percentage of elemental iron by weight compared to ferrous gluconate.[3]
II. Comparative Efficacy: Hematological Response
A randomized clinical trial conducted by Jaber et al. (2022) compared the efficacy of ferrous gluconate and ferrous sulfate for the prophylaxis of iron deficiency in toddlers. The study provides valuable quantitative data on the hematological response to both treatments.
Table 1: Comparison of Hematological Parameters at Baseline and After 6 Months of Supplementation
| Parameter | Ferrous Gluconate (n=60) | Ferrous Sulfate (n=60) | p-value |
| Hemoglobin (g/dL) | |||
| Baseline | 10.40 ± 0.46 | 10.52 ± 0.53 | 0.656 |
| After 6 months | 12.11 ± 0.58 | 11.85 ± 0.83 | 0.245 |
| Ferritin (ng/mL) | |||
| Baseline | 28.08 ± 10.2 | 29.87 ± 11.5 | 0.359 |
| After 6 months | 59.63 ± 15.8 | 55.12 ± 16.9 | 0.130 |
Data presented as mean ± standard deviation.
The results indicated that while both ferrous gluconate and ferrous sulfate were effective in improving hemoglobin and ferritin levels, there was no statistically significant difference in the mean hemoglobin and ferritin levels between the two groups after 6 months of supplementation. However, the study did note that the increase in both hemoglobin and ferritin levels was numerically higher in the ferrous gluconate group.
III. Bioavailability and Mechanism of Action
The absorption of oral iron supplements primarily occurs in the duodenum and proximal jejunum.[4] Iron must be in its ferrous (Fe2+) state to be absorbed.[5]
Studies suggest that ferrous gluconate may be better tolerated than ferrous sulfate, potentially due to its lower elemental iron content per tablet, which can lead to fewer gastrointestinal side effects.[3] A systematic review of 111 studies reported the incidence of overall adverse effects to be 30.9% for ferrous gluconate and 32.3% for ferrous sulfate without mucoproteose.[6]
Table 2: Incidence of Adverse Effects of Oral Iron Supplements
| Iron Supplement | Overall Adverse Effects (%) | Gastrointestinal Adverse Effects (%) |
| Ferrous Gluconate | 30.9 | 29.9 |
| Ferrous Sulfate (without mucoproteose) | 32.3 | 30.2 |
| Ferrous Fumarate | 47.0 | 43.4 |
| Iron Protein Succinylate | 7.3 | 7.0 |
| Ferrous Glycine Sulfate | 23.5 | 18.5 |
| Ferrous Sulfate with Mucoproteose | 4.1 | 3.7 |
Source: Cancelo-Hidalgo MJ, et al. (2013). Tolerability of different oral iron supplements: a systematic review.[6]
The clinical trial by Jaber et al. (2022) also reported on the side effects observed in toddlers.
Table 3: Reported Side Effects in Toddlers Supplemented with Ferrous Gluconate or Ferrous Sulfate
| Side Effect | Ferrous Gluconate Group (n=60) | Ferrous Sulfate Group (n=60) |
| No side effects | 33 (55.0%) | 28 (46.7%) |
| Any side effect | 27 (45.0%) | 32 (53.3%) |
| Constipation | 10 (16.7%) | 15 (25.0%) |
| Vomiting | 8 (13.3%) | 12 (20.0%) |
| Diarrhea | 5 (8.3%) | 3 (5.0%) |
| Anorexia | 3 (5.0%) | 1 (1.7%) |
| Restlessness | 1 (1.7%) | 1 (1.7%) |
Data presented as number of toddlers (%).
While the differences in the occurrence of side effects between the two groups were not statistically significant, the incidence of constipation and vomiting was numerically lower in the ferrous gluconate group.
IV. Experimental Protocols
A. Jaber et al. (2022) - Randomized Clinical Trial in Toddlers
-
Study Design: A randomized, single-blind, parallel-group clinical trial.
-
Participants: 120 healthy toddlers aged 6-24 months.
-
Intervention:
-
Group 1 (n=60): Received ferrous gluconate drops (1 mg elemental iron/kg/day).
-
Group 2 (n=60): Received ferrous sulfate drops (1 mg elemental iron/kg/day).
-
-
Duration: 6 months.
-
Primary Outcome Measures:
-
Hemoglobin (Hb) concentration.
-
Serum ferritin level.
-
-
Secondary Outcome Measures:
-
Incidence of side effects (anorexia, restlessness, diarrhea, vomiting, constipation).
-
-
Data Analysis: Student's t-test was used for continuous variables and the chi-square test for categorical variables. A p-value < 0.05 was considered statistically significant.
V. Conclusion
Based on the available evidence, both ferrous gluconate and ferrous sulfate are effective in treating iron-deficiency anemia. While ferrous sulfate contains a higher amount of elemental iron, ferrous gluconate appears to be associated with a slightly lower incidence of gastrointestinal side effects, although this difference was not statistically significant in the cited pediatric study. The choice between these two iron salts may depend on individual patient tolerance, cost, and physician preference. Further large-scale, double-blind, randomized controlled trials are warranted to definitively establish the comparative efficacy and tolerability of ferrous gluconate and ferrous sulfate in diverse patient populations.
Disclaimer: This information is for educational purposes only and should not be considered medical advice. Please consult with a healthcare professional for any health concerns or before making any decisions related to your health or treatment.
References
- 1. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. cdhf.ca [cdhf.ca]
- 5. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical trial shows traditional treatment is better for iron-deficiency anemia | EurekAlert! [eurekalert.org]
Navigating the Nuances of Iron Supplementation: A Comparative Analysis of Side Effects
For researchers, scientists, and drug development professionals, the selection of an iron supplement in clinical and research settings necessitates a thorough understanding of not only efficacy but also the associated side effect profiles. This guide provides a comprehensive comparison of various oral iron formulations, with a focus on their gastrointestinal and systemic side effects, supported by experimental data and detailed methodologies.
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia, a global health concern. However, the therapeutic benefits of traditional iron salts are often undermined by a high incidence of adverse effects, leading to poor patient compliance and treatment failure. This comparative guide delves into the side effect profiles of commonly used iron supplements, offering a data-driven resource for informed decision-making in research and drug development.
Unraveling the Side Effect Landscape: A Quantitative Comparison
The most frequently reported adverse events associated with oral iron supplementation are gastrointestinal in nature, including nausea, constipation, diarrhea, and abdominal pain.[1] The incidence and severity of these side effects vary significantly across different iron formulations.
| Iron Supplement | Formulation Type | Common Gastrointestinal Side Effects | Reported Incidence/Odds Ratio | Citations |
| Ferrous Sulfate | Traditional Iron Salt | Nausea, Constipation, Diarrhea, Abdominal Pain | Odds Ratio for GI side effects vs. Placebo: 2.32; vs. IV Iron: 3.05 | [1][2] |
| Ferrous Fumarate | Traditional Iron Salt | Nausea, Constipation, Diarrhea, Abdominal Pain | Overall adverse event incidence: ~47% | [1] |
| Ferrous Gluconate | Traditional Iron Salt | Nausea, Constipation, Diarrhea, Abdominal Pain | Overall adverse event incidence: ~30.9% | [1] |
| Iron Polymaltose Complex | Modern Iron Complex | Generally better tolerated than ferrous salts. | Lower incidence of GI side effects compared to ferrous sulfate. | [3] |
| Liposomal Iron | Novel Delivery System | Minimal gastrointestinal side effects reported. | Avoids direct contact with intestinal mucosa, leading to improved tolerability. | [4] |
| Ferric Citrate | Newer Formulation | Improved gastrointestinal tolerability. | Functions as a phosphate (B84403) binder; data on GI side effects is promising. | [4] |
Delving into the Mechanisms of Gastrointestinal Toxicity
The gastrointestinal side effects of oral iron supplements are primarily attributed to the presence of unabsorbed iron in the intestinal lumen. This unabsorbed iron, particularly the highly reactive ferrous (Fe2+) form, can catalyze the formation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. This leads to oxidative stress, lipid peroxidation, and damage to intestinal epithelial cells, ultimately resulting in inflammation and the observed gastrointestinal symptoms.[5][6][7]
Furthermore, the excess luminal iron can significantly alter the composition and metabolic activity of the gut microbiota. This dysbiosis can contribute to the gastrointestinal side effects and may have broader implications for host health.[8]
References
- 1. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 3. Comparison of the Therapeutic Effects and Side Effects of Oral Iron Supplements in Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and intervention measures of iron side effects on the intestine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Molecular and cellular mechanisms of iron homeostasis and toxicity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ferrous Orotate: A Comparative Analysis of its Impact on Iron Metabolism
For researchers and professionals in drug development, understanding the nuances of different iron supplementation strategies is critical. This guide provides a comprehensive comparison of ferrous orotate (B1227488) with other common iron salts, focusing on their respective impacts on iron metabolism. We delve into the available experimental data on bioavailability, absorption pathways, and effects on key metabolic markers.
Executive Summary
Iron is a vital mineral for numerous physiological processes, and its deficiency is a global health concern. Oral iron supplementation is the frontline treatment for iron deficiency anemia. Common iron salts used in supplements include ferrous sulfate, ferrous fumarate, and ferrous gluconate. Ferrous orotate, a salt of iron and orotic acid, is another available formulation. This guide will objectively compare these options to inform research and development.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data available for this compound and other common iron salts.
Table 1: Elemental Iron Content of Common Iron Salts
| Iron Salt | Molecular Weight ( g/mol ) | % Elemental Iron |
| Ferrous Fumarate | 169.9 | 33% |
| Ferrous Sulfate | 151.9 | 20% |
| Ferrous Gluconate | 448.15 | 12% |
| This compound | Data not available in sufficient comparative studies | Data not available in sufficient comparative studies |
Table 2: Comparative Bioavailability and Impact on Iron Metabolism Markers
| Iron Salt | Relative Bioavailability | Impact on Serum Ferritin | Impact on Transferrin Saturation | Impact on Hepcidin (B1576463) |
| Ferrous Sulfate | Standard Reference | Increases | Increases | Increases |
| Ferrous Fumarate | Similar to Ferrous Sulfate | Increases | Increases | Increases |
| Ferrous Gluconate | Similar to Ferrous Sulfate | Increases | Increases | Increases |
| This compound | Data not available in sufficient comparative studies | Data not available in sufficient comparative studies | Data not available in sufficient comparative studies | Data not available in sufficient comparative studies |
Note: The lack of available comparative data for this compound is a significant finding of this review.
Experimental Protocols and Methodologies
A critical evaluation of any iron salt requires an understanding of the experimental designs used to assess its efficacy.
General Experimental Workflow for Assessing Iron Bioavailability
The following diagram illustrates a typical workflow for a study comparing the bioavailability of different iron salts.
Iron Absorption and its Regulation: A Signaling Pathway Overview
The absorption of non-heme iron from the gastrointestinal tract is a tightly regulated process. The following diagram illustrates the key steps and regulatory mechanisms.
Discussion of Findings
A comprehensive review of the scientific literature reveals a significant disparity in the amount of research conducted on this compound compared to more common iron salts like ferrous sulfate, ferrous fumarate, and ferrous gluconate. While the latter have been extensively studied, providing a solid evidence base for their bioavailability and clinical efficacy, data on this compound is sparse.
The proposed mechanism for the absorption of most non-heme iron salts involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the gut lumen, followed by transport into the enterocytes via the Divalent Metal Transporter 1 (DMT1). It is presumed that this compound follows this same pathway, but specific studies confirming this and exploring the potential influence of the orotate moiety on this process are lacking.
The impact of an iron supplement on key metabolic markers is crucial for understanding its physiological effects. Oral iron administration typically leads to an increase in serum ferritin (an indicator of iron stores) and transferrin saturation (a measure of circulating iron). This increase in systemic iron subsequently stimulates the production of hepcidin, a hormone that negatively regulates iron absorption. While this response is well-documented for common iron salts, the specific effects of this compound on these markers have not been sufficiently investigated in comparative studies.
Conclusion and Future Directions
Based on the currently available scientific evidence, it is not possible to definitively compare the impact of this compound on iron metabolism to that of other iron salts. The lack of robust, comparative clinical trials is a major knowledge gap.
For researchers and drug development professionals, this presents a clear opportunity. Future research should focus on:
-
Direct Comparative Bioavailability Studies: Well-designed clinical trials comparing the bioavailability of this compound to ferrous sulfate, using changes in serum iron, ferritin, and transferrin saturation as primary endpoints.
-
Mechanistic Studies: In vitro and in vivo studies to elucidate the specific absorption pathway of this compound and determine if the orotate component influences iron uptake or transport.
-
Hepcidin Response: Investigations into the effect of this compound administration on hepcidin levels to understand its impact on the systemic regulation of iron homeostasis.
Until such data becomes available, the selection of an iron salt for supplementation or fortification programs should be based on the extensive evidence supporting the efficacy and safety of well-established options like ferrous sulfate, ferrous fumarate, and ferrous gluconate.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ferrous Orotate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ferrous orotate (B1227488), a stable chelate of iron and orotic acid used in the treatment of iron deficiency anemia. The selection of a suitable analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing ferrous orotate. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) for the quantification of the orotic acid moiety, and UV-Visible Spectrophotometry and Complexometric Titration for the determination of the ferrous iron content.
The cross-validation of these distinct methods provides a robust approach to ensuring the accuracy and reliability of analytical results. By employing methods that target different components of the this compound molecule, a more complete and assured quantification can be achieved.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of the three analytical methods, providing a clear comparison to aid in the selection of the most appropriate technique for a given analytical challenge.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC (for Orotic Acid) | UV-Visible Spectrophotometry (for Ferrous Iron) | Complexometric Titration (for Ferrous Iron) |
| Principle | Separation and quantification of orotic acid based on its polarity. | Formation of a colored complex between ferrous ions and a chromogenic agent, with absorbance measured at a specific wavelength. | Titration of ferrous ions with a chelating agent (EDTA) to a visual or potentiometric endpoint. |
| Specificity | High | Moderate (potential for interference from other metal ions) | Moderate (potential for interference from other metal ions) |
| Linearity Range | 10 - 70 µg/mL[1] | 0.4 - 4.0 mg/L[2] | Typically in the mg range |
| Accuracy (% Recovery) | 99.65% (Assay)[1] | 98-102%[3][4] | High (typically >99%) |
| Precision (% RSD) | < 2%[1] | < 2%[2][5] | Low (typically <1%) |
| Sensitivity (LOD/LOQ) | High | Moderate | Low |
| Throughput | High (with autosampler) | High | Low |
| Cost & Complexity | High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of orotic acid and ferrous salts and should be validated for suitability with specific this compound formulations.
High-Performance Liquid Chromatography (HPLC) for Orotic Acid
This method is suitable for the specific quantification of the orotic acid component of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Enable C18G, 250 × 4.6 mm i.d., 5µ)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orotic acid reference standard
Chromatographic Conditions: [1]
-
Mobile Phase: Acetonitrile and Methanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 9.1 min
Standard Solution Preparation:
-
Prepare a stock solution of orotic acid in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 70 µg/mL.[1]
Sample Preparation:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of orotic acid and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution and quantify the orotic acid concentration based on the calibration curve.
UV-Visible Spectrophotometry for Ferrous Iron
This colorimetric method is a simple and rapid technique for the determination of ferrous iron.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
1,10-Phenanthroline (B135089) solution (0.1% w/v)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
Sodium acetate (B1210297) buffer solution
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (for standard preparation)
-
Hydrochloric acid
Procedure:
-
Standard Preparation: Prepare a stock solution of ferrous iron using ferrous ammonium sulfate. From this, prepare a series of standard solutions.
-
Sample Preparation:
-
Accurately weigh a portion of powdered this compound tablets and dissolve in dilute hydrochloric acid.
-
Add hydroxylamine hydrochloride solution to reduce any ferric ions to ferrous ions.
-
Add 1,10-phenanthroline solution and sodium acetate buffer to form a stable orange-red complex.[2]
-
Dilute to a known volume with water.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 510 nm for the ferrous-phenanthroline complex.[3][4][5][6]
-
Construct a calibration curve from the standard solutions and determine the concentration of ferrous iron in the sample.
-
Complexometric Titration for Ferrous Iron
This classical titrimetric method provides a highly accurate determination of the total iron content.
Instrumentation:
-
Burette, pipette, and conical flasks
Reagents:
-
Standardized 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution
-
Sulfosalicylic acid indicator
-
Ammonia (B1221849) solution
-
Nitric acid
-
Hydrochloric acid
Procedure: [7]
-
Sample Preparation:
-
Titration:
-
Calculation:
-
Calculate the amount of iron in the sample based on the volume of EDTA used and its molarity.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of this compound Quantification.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to select and implement appropriate analytical methods for the quantification of this compound. The cross-validation approach, utilizing methods that target both the cation and anion of the molecule, ensures a high degree of confidence in the analytical results, which is paramount for pharmaceutical quality control.
References
In-Vivo Efficacy and Safety: A Comparative Analysis of Ferrous Orotate and Heme Iron Polypeptide
For researchers, scientists, and professionals in drug development, the selection of an optimal iron supplement is critical in the management of iron deficiency anemia (IDA). This guide provides an objective, data-driven comparison of two forms of oral iron supplementation: ferrous orotate (B1227488), a non-heme iron salt, and heme iron polypeptide (HIP), derived from hemoglobin. While direct in-vivo comparative studies between these two specific compounds are notably scarce in published literature, this guide synthesizes available data for each, offering an indirect comparison to inform research and development efforts.
Principles of Intestinal Iron Absorption
The intestinal absorption of iron is a complex process that differs significantly between heme and non-heme iron sources. Non-heme iron, which includes ferrous salts like ferrous orotate, must be in the ferrous (Fe2+) state for absorption. This process is influenced by various dietary factors and the acidic environment of the stomach. In contrast, heme iron, as found in heme iron polypeptide, is absorbed as an intact porphyrin-iron complex, a pathway that is generally more efficient and less affected by dietary inhibitors.
Heme Iron Polypeptide: A Review of In-Vivo Data
Heme iron polypeptide is a form of iron derived from bovine hemoglobin that is readily absorbed by the body.[1] Its absorption is proposed to be independent of dietary inhibitors, potentially leading to fewer gastrointestinal side effects.[1]
Quantitative Data Summary
| Study Design & Population | Interventions | Key Outcomes | Reference |
| Randomized Controlled Trial 40 non-dialysis chronic kidney disease (ND-CKD) patients | - Heme Iron Polypeptide (HIP): 11 mg orally three times daily - IV Iron Sucrose (B13894): 200 mg monthly | - Hemoglobin (Hgb) at 6 months: No significant difference between groups (HIP: 117 g/L vs. IV Iron: 113 g/L). - Ferritin at 6 months: Significantly lower in the HIP group. | [1] |
| Randomized Controlled Trial 62 peritoneal dialysis (PD) patients | - Heme Iron Polypeptide (HIP): Two capsules daily - Ferrous Sulphate: Two capsules daily | - Transferrin Saturation (TSAT) at 6 months: No significant difference between groups. - Serum Ferritin at 6 months: Significantly lower in the HIP group. | [2] |
| Pilot Study 30 subjects | - Heme Iron Polypeptide - Ferrous Sulphate | - Primary outcome: Assess tolerance and side effects through a daily diary. | [3] |
Experimental Protocols
A Randomized Controlled Trial of Oral Heme Iron Polypeptide versus IV Iron Sucrose in ND-CKD Patients [1]
-
Objective: To determine if oral HIP is as effective as IV iron sucrose in treating iron-deficiency anemia in ND-CKD patients.
-
Methodology:
-
A total of 40 ND-CKD patients were randomized to receive either HIP (11 mg orally three times a day) or IV iron sucrose (200 mg monthly) for 6 months.
-
Primary outcome was hemoglobin concentration at 6 months.
-
Secondary outcomes included iron indices (ferritin and transferrin saturation) and adverse events.
-
-
Key Findings: After 6 months, there was no significant difference in hemoglobin levels between the two groups. However, serum ferritin levels were significantly lower in the HIP group.
HEMATOCRIT Trial: Oral Heme Iron Polypeptide vs. Oral Ferrous Sulphate in PD Patients [2]
-
Objective: To compare the efficacy of HIP with conventional oral iron supplementation in augmenting iron stores in darbepoetin-treated PD patients.
-
Methodology:
-
62 adult PD patients were randomized to receive either two capsules of HIP or two capsules of ferrous sulphate daily for 6 months.
-
The primary outcome was transferrin saturation (TSAT).
-
Secondary outcomes included serum ferritin, hemoglobin, darbepoetin dose, and adverse events.
-
-
Key Findings: There was no significant difference in TSAT between the two groups at 6 months. Serum ferritin levels were significantly lower in the HIP group. The study concluded that HIP showed no clear safety or efficacy benefit over conventional oral iron supplements in this patient population.
This compound: An Indirect Assessment
Direct in-vivo comparative studies on the efficacy of this compound for treating iron deficiency anemia are scarce in the available scientific literature. Orotic acid and its salts have been studied more extensively in the context of magnesium supplementation and cardiovascular health.[4][5][6] Therefore, the performance of this compound is indirectly inferred from the broader understanding of non-heme iron salts.
Quantitative Data Summary
| Study Design & Population | Interventions | Key Outcomes | Reference |
| Not Available | - this compound - Comparator | Not Available | - |
General Experimental Protocol for Non-Heme Iron Bioavailability
A general experimental workflow to assess the in-vivo bioavailability of a non-heme iron supplement like this compound would typically involve the following steps:
Comparative Discussion and Conclusion
Based on the available evidence, a direct comparison between this compound and heme iron polypeptide is challenging due to the lack of head-to-head in-vivo studies.
Heme iron polypeptide has been investigated in several clinical trials, particularly in patients with chronic kidney disease.[1][2] While these studies did not consistently demonstrate superiority over other forms of iron supplementation (intravenous iron or ferrous sulphate) in terms of raising hemoglobin or transferrin saturation, HIP was associated with lower ferritin levels, which may suggest a different pattern of iron utilization or storage.[1][2] Proponents of HIP suggest it offers better tolerability with fewer gastrointestinal side effects, although the evidence from the reviewed trials is not conclusive on this point.[3]
For this compound, there is a significant gap in the literature regarding its in-vivo efficacy for treating iron deficiency anemia. As a non-heme iron salt, its absorption is expected to be subject to the same dietary influences and potential for gastrointestinal side effects as other ferrous compounds.
References
- 1. Heme iron polypeptide for the treatment of iron deficiency anemia in non-dialysis chronic kidney disease patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of oral heme iron polypeptide versus oral iron supplementation for the treatment of anaemia in peritoneal dialysis patients: HEMATOCRIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Experimental studies on the effect of magnesium orotate glycinate on the hemodynamics of A. coronaris and A. femoralis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferrous Orotate: A Comparative Analysis of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of ferrous orotate (B1227488) against other common oral iron supplements, namely ferrous sulfate, ferrous fumarate (B1241708), and ferrous gluconate. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of iron compounds for further investigation and formulation.
Executive Summary
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. However, the therapeutic efficacy of these supplements is often counterbalanced by their potential for toxicity, primarily due to the pro-oxidant nature of free iron. This guide delves into the available preclinical safety data for ferrous orotate and compares it with established iron salts. While quantitative acute toxicity data for this compound remains elusive in publicly available literature, this document compiles the existing safety information and presents a comparative overview based on the toxicological data of its constituent parts and related compounds. In contrast, extensive data are available for ferrous sulfate, ferrous fumarate, and ferrous gluconate, allowing for a more quantitative comparison of their relative toxicities.
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data (LD50) and elemental iron content of the compared iron salts. It is crucial to note the absence of a reported LD50 value for this compound, a significant gap in its safety profile assessment.
| Iron Salt | Elemental Iron Content (%) | LD50 in Rats (mg/kg) | Citation |
| This compound | ~17% | No data found | |
| Ferrous Sulfate | 20% | 319 - 2000 | [1][2][3] |
| Ferrous Fumarate | 33% | 3850 | [4][5][6] |
| Ferrous Gluconate | 12% | 2237 - 4500 | [7][8][9] |
Experimental Protocols
This section details the standard methodologies for key toxicological studies relevant to the safety assessment of iron supplements.
Acute Oral Toxicity (LD50 Determination) - OECD Guideline 423
The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.
-
Principle: The method involves the administration of the test substance to a small group of animals in a stepwise manner. The outcome (mortality or survival) in one step determines the dose for the next step. The classification of the substance's toxicity is based on the number of animals affected at different dose levels.[10][11]
-
Animal Model: Typically, Wistar female rats are used.[11]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[11]
-
The test substance is administered orally to a group of three animals.
-
Animals are observed for mortality and signs of toxicity for up to 14 days.[11]
-
Body weight is measured on days 0, 7, and 14.[11]
-
Based on the outcome, the next step involves either dosing at a higher or lower fixed dose level or stopping the test.
-
At the end of the study, all surviving animals are subjected to a gross necropsy.[11]
-
Subchronic Oral Toxicity - OECD Guideline 408
This 90-day study provides information on the potential health hazards arising from repeated exposure to a substance.
-
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (one dose level per group) for 90 days.[12][13]
-
Animal Model: Preferably rats. At least 10 males and 10 females per group.[13]
-
Procedure:
-
At least three dose levels and a control group are used.
-
The test substance is administered by gavage or in the diet or drinking water.[13]
-
Animals are observed daily for signs of toxicity.
-
Detailed observations, including measurements of body weight, food and water consumption, ophthalmological examination, hematology, clinical biochemistry, and urinalysis, are performed.[13]
-
At the end of the 90-day period, all surviving animals are euthanized and subjected to a full necropsy and histopathological examination.[12]
-
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay) - OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14]
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium) that carry mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium.[14][15]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a rat liver homogenate).[16]
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.[15]
-
The plates are incubated for 48-72 hours.[15]
-
The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted and compared to the number of spontaneous revertant colonies in the negative control.[16]
-
Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
This test identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[17]
-
Principle: Cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and stained. The chromosomes are microscopically examined for structural aberrations.[17][18]
-
Procedure:
-
Cell cultures are exposed to at least three analyzable concentrations of the test substance, both with and without metabolic activation (S9 mix).[17]
-
The exposure period is typically for a short duration (3-6 hours) or a longer duration (about 1.5 normal cell cycle lengths).[19]
-
After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid).
-
The cells are harvested, and chromosome preparations are made.
-
Metaphase cells are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[18]
-
Signaling Pathways and Mechanisms of Toxicity
Understanding the cellular pathways involved in iron metabolism and toxicity is crucial for evaluating the safety of iron supplements.
Systemic Iron Homeostasis: The Hepcidin-Ferroportin Axis
Systemic iron levels are tightly regulated by the hormone hepcidin (B1576463), which is primarily produced by the liver. Hepcidin controls the concentration of ferroportin, the only known cellular iron exporter.
Caption: The Hepcidin-Ferroportin axis regulates systemic iron homeostasis.
High systemic iron levels stimulate the liver to produce hepcidin.[20] Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation.[21] This reduces the amount of iron exported from these cells into the bloodstream, thereby lowering systemic iron levels.[21]
Cellular Iron Metabolism and Uptake
At the cellular level, iron is taken up from the bloodstream via the transferrin receptor.
Caption: Cellular iron uptake and distribution.
Iron-bound transferrin in the blood binds to the transferrin receptor 1 (TfR1) on the cell surface.[22] This complex is internalized through endocytosis. Inside the acidic endosome, iron is released from transferrin and reduced from its ferric (Fe³⁺) to its ferrous (Fe²⁺) state.[22] Divalent metal transporter 1 (DMT1) then transports the ferrous iron from the endosome into the cytosol, where it enters the labile iron pool (LIP).[23] From the LIP, iron is either utilized by mitochondria for the synthesis of heme and iron-sulfur clusters, stored in ferritin, or exported out of the cell by ferroportin.[24]
Mechanism of Iron-Induced Oxidative Stress
Excess intracellular iron, particularly in the labile iron pool, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.
Caption: The Fenton reaction and iron-induced oxidative stress.
The Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂), which produces the highly reactive hydroxyl radical (•OH).[25][26] These radicals can indiscriminately damage cellular components, including lipids (leading to membrane damage), DNA (causing mutations), and proteins (impairing their function).[27] This cascade of events is a primary mechanism of iron toxicity.
Discussion and Conclusion
The available data indicate that ferrous fumarate and ferrous gluconate have a higher LD50 in rats compared to ferrous sulfate, suggesting a lower acute toxicity. However, it is important to consider the elemental iron content, as ferrous fumarate contains the highest percentage of iron. The most significant finding of this comparative analysis is the lack of publicly available quantitative toxicity data for this compound. While the orotate moiety is a natural substance, its influence on the absorption, distribution, metabolism, and excretion of iron, and consequently its overall toxicity, has not been well-documented in a comparative context.
The absence of an LD50 value and other key toxicological endpoints for this compound presents a challenge for a comprehensive risk assessment. Researchers and drug developers should exercise caution and consider conducting the necessary preclinical safety studies, following established OECD guidelines, to determine the safety profile of this compound before proceeding with further development. This guide provides the foundational experimental protocols and mechanistic understanding to inform such investigations. A thorough evaluation of this compound's potential for acute, subchronic, and genotoxicity is warranted to establish a complete safety profile and enable a direct and meaningful comparison with other iron supplements.
References
- 1. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redox.com [redox.com]
- 3. sds.chemicalstore.com [sds.chemicalstore.com]
- 4. Iron or Ferrous Fumarate EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Ferrous Fumarate SDS of Manufacturers [anmol.org]
- 7. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Genetic Toxicology [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferrous Orotate and Ferrous Fumarate in Iron Supplementation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of iron supplementation for the management of iron deficiency anemia, the selection of an appropriate iron salt is paramount to ensure optimal efficacy and patient compliance. Among the various available formulations, ferrous orotate (B1227488) and ferrous fumarate (B1241708) are two commonly utilized oral iron supplements. This guide provides a comprehensive, data-driven comparison of these two compounds, addressing their chemical properties, bioavailability, clinical efficacy, and tolerability.
It is crucial to note at the outset that while extensive clinical data exists for ferrous fumarate, there is a notable scarcity of robust, head-to-head clinical trials directly comparing its performance with ferrous orotate. Consequently, this guide presents the available evidence for each compound, followed by a comparative summary based on the existing data.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of each iron salt is essential for interpreting their physiological behavior.
| Property | This compound | Ferrous Fumarate |
| Molecular Formula | C₁₀H₆FeN₄O₈ | C₄H₂FeO₄[1] |
| Molecular Weight | 366.02 g/mol | 169.90 g/mol |
| Elemental Iron Content | ~11% | ~33%[2][3] |
| Appearance | - | Reddish-orange powder[1] |
| Solubility | - | Sparingly soluble in water |
Mechanism of Iron Absorption
The absorption of non-heme iron from oral supplements is a complex process primarily occurring in the duodenum and proximal jejunum. A simplified signaling pathway for the absorption of ferrous (Fe²⁺) iron is depicted below. Both ferrous fumarate and this compound release ferrous iron in the gastrointestinal tract, which is then available for absorption.
Clinical Efficacy
Ferrous Fumarate
Ferrous fumarate is a widely studied iron salt with established efficacy in treating iron deficiency anemia. Clinical trials have consistently demonstrated its ability to improve hematological parameters.
A prospective, open-labeled randomized controlled study comparing thrice-weekly with thrice-daily 200 mg ferrous fumarate treatment in adult patients with iron-deficiency anemia found that the mean hemoglobin levels were not significantly different between the two groups at week 12.[4] In another study, Feroglobin (containing ferrous fumarate) treatment for 90 days significantly increased hemoglobin levels from a mean of 12.43 g/dl to 13.24 g/dl.[5] Furthermore, a study on pregnant women with iron deficiency anemia showed that ferrous fumarate was effective in increasing hemoglobin levels.[6]
| Study Parameter | Ferrous Fumarate Clinical Trial Data |
| Dosage Regimen | 200 mg thrice-daily or thrice-weekly[4] |
| Treatment Duration | 12 weeks[4] |
| Primary Outcome | Increase in Hemoglobin (Hb) ≥ 3 g/dL or reaching normal Hb levels[4] |
| Key Finding | Thrice-weekly regimen was non-inferior to the thrice-daily regimen in terms of hematologic response.[4] |
This compound
There is a significant lack of large-scale, peer-reviewed clinical trials evaluating the efficacy of this compound in treating iron deficiency anemia. Much of the available information is from descriptive literature and smaller, often non-comparative, studies. Proponents of this compound suggest that the orotic acid component may facilitate iron transport across cell membranes, potentially enhancing bioavailability. However, robust clinical data to substantiate these claims in a head-to-head comparison with other iron salts is currently unavailable.
Bioavailability
Ferrous Fumarate
The bioavailability of ferrous fumarate has been assessed in several studies. It is generally considered to have good absorption. The elemental iron content of ferrous fumarate is approximately 33%.[2][3]
This compound
Specific clinical data on the bioavailability of this compound is limited. The elemental iron content in this compound is stated to be around 11%.
Tolerability and Side Effects
The tolerability of oral iron supplements is a critical factor influencing patient adherence to treatment. Gastrointestinal side effects are common with many iron preparations.
Ferrous Fumarate
Gastrointestinal side effects are the most commonly reported adverse events with ferrous fumarate. These can include nausea, constipation, diarrhea, and abdominal discomfort.[7][8] The incidence and severity of these side effects are often dose-dependent.[9] One study reported that in patients taking 100–200 mg of ferrous fumarate daily for over 6 months, the incidence of gastrointestinal discomfort was approximately 15%–20%.[9]
| Common Side Effects of Ferrous Fumarate |
| Nausea and vomiting[9] |
| Constipation or diarrhea[9] |
| Abdominal discomfort[9] |
| Dark-colored stools[7] |
This compound
Due to the lack of extensive clinical trial data, a comprehensive side effect profile for this compound is not well-documented in peer-reviewed literature.
Experimental Protocols
Standardized protocols are essential for the objective evaluation of iron supplements. Below are detailed methodologies for key experiments used to assess the performance of oral iron formulations.
In Vivo Bioavailability and Efficacy Study
A typical clinical trial to compare the efficacy and bioavailability of two iron supplements would follow a randomized, double-blind, parallel-group design.
Key Methodological Details:
-
Participant Selection: Inclusion criteria would typically involve adults with a confirmed diagnosis of iron deficiency anemia (e.g., hemoglobin <12 g/dL for women, <13 g/dL for men, and serum ferritin <30 ng/mL). Exclusion criteria would include other causes of anemia, significant chronic diseases, and recent blood transfusions.
-
Intervention: Participants would receive a standardized daily dose of elemental iron from either this compound or ferrous fumarate. The blinding of both participants and investigators to the treatment allocation is crucial to prevent bias.
-
Assessments:
-
Efficacy: The primary efficacy endpoint is typically the change in hemoglobin from baseline to the end of the treatment period. Secondary endpoints may include changes in serum ferritin, serum iron, and total iron-binding capacity (TIBC).
-
Tolerability: Adverse events are systematically recorded at each study visit using standardized questionnaires. The frequency, severity, and nature of all reported side effects are documented.
-
-
Statistical Analysis: Appropriate statistical methods, such as t-tests or analysis of covariance (ANCOVA), would be used to compare the changes in hematological parameters between the two groups. The incidence of adverse events would be compared using methods like the chi-squared test.
Conclusion
Based on the currently available scientific literature, ferrous fumarate is a well-established oral iron supplement with proven efficacy in treating iron deficiency anemia, supported by a substantial body of clinical trial data. Its primary drawback is the potential for gastrointestinal side effects, which are a common issue with many oral iron salts.
This compound, while theoretically proposed to have advantages in terms of absorption due to the orotate carrier, lacks the robust clinical evidence necessary to validate these claims in a comparative setting against ferrous fumarate. The significant gap in high-quality, head-to-head clinical trials makes it challenging for researchers and clinicians to make a definitive, evidence-based choice between these two compounds.
Future research, specifically well-designed, randomized controlled trials directly comparing this compound and ferrous fumarate, is imperative to elucidate their relative efficacy, bioavailability, and tolerability profiles. Such studies would provide the necessary data for informed clinical decision-making and drug development in the field of iron supplementation.
References
- 1. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 2. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Side effects of ferrous fumarate - NHS [nhs.uk]
- 8. drugs.com [drugs.com]
- 9. ruipugroup.com [ruipugroup.com]
Safety Operating Guide
Navigating the Disposal of Ferrous Orotate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of ferrous orotate (B1227488), ensuring the protection of personnel and the environment. While ferrous orotate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat. In situations where dust generation is likely, respiratory protection should be used.[1][3]
-
Ventilation: Handle this compound in a well-ventilated area to minimize the potential for inhalation of dust particles.[1]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing.[1] In case of accidental contact, follow standard first-aid procedures.
-
Environmental Protection: Do not allow this compound to enter drains, soil, or water sources.[1][2] Environmental exposure can lead to contamination.[4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This protocol is based on the non-hazardous nature of the compound and general principles of safe chemical waste management.
1. Waste Identification and Segregation:
-
Designate as Non-Hazardous Waste: Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2] Therefore, it should be managed as non-hazardous chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with hazardous wastes, such as flammable solvents, oxidizers, or corrosive materials.[5] Maintain separate and clearly labeled waste streams to ensure proper disposal.
2. Containerization:
-
Select a Suitable Container: Use a clean, dry, and durable container with a secure lid for collecting this compound waste. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Labeling: Clearly label the waste container with "this compound Waste" and the accumulation start date. Ensure the label is legible and securely affixed to the container.
3. Spill Management and Collection of Residues:
-
Contain Spills: In the event of a spill, contain the material to prevent it from spreading.[1][2]
-
Use Inert Absorbent: Cover the spilled this compound with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][2]
-
Collect and Transfer: Carefully sweep or scoop the absorbed material and place it into the designated this compound waste container.[1][2]
-
Decontaminate the Area: After removing the bulk of the spill, clean the affected surface with soap and water.[2]
4. Final Disposal:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's specific waste management guidelines and the local regulations. While this compound is not federally regulated as hazardous waste by the EPA, state or local rules may have specific requirements for chemical waste.[6]
-
Arrange for Professional Disposal: The collected this compound waste should be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal contractor. Most pharmaceutical waste is ultimately incinerated at a permitted facility.[7]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sewer.[4][7] Improper disposal can lead to environmental contamination.[4]
Quantitative Data
No specific quantitative limits for the disposal of this compound have been identified in the reviewed literature. As a non-hazardous substance, it is not subject to the same stringent disposal regulations as hazardous pharmaceuticals. However, it is crucial to adhere to your institution's policies regarding the accumulation and disposal of non-hazardous chemical waste.
| Data Point | Value |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and GHS.[1][2] |
| Reportable Quantity (RQ) | Not Applicable |
| RCRA Hazardous Waste Code | Not Applicable |
Experimental Protocols
No experimental protocols for the neutralization or treatment of this compound prior to disposal are required due to its non-hazardous nature. The primary disposal method is collection and subsequent incineration by a licensed waste management facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. ammol.org [ammol.org]
- 2. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 3. Lithium Orotate Monohydrate Manufacturers, with SDS [mubychem.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Ferrous orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ferrous Orotate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the powder. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used when handling large quantities or when dust generation is likely. | Minimizes the inhalation of airborne powder.[2] |
Quantitative Data and Physical Properties
While specific quantitative toxicity data for this compound is limited, the following information has been compiled from available safety data sheets and scientific databases.
Physical and Chemical Properties:
| Property | Value |
| Appearance | Yellowish-Brown crystalline powder[1] |
| Molecular Formula | C₁₀H₆FeN₄O₈[3] |
| Molecular Weight | 366.02 g/mol [3] |
| Solubility in Water | Very slightly soluble[1] |
| LD50 (Oral, Rat) | No data found[1][2] |
Occupational Exposure Limits:
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a general limit for soluble iron salts is recommended.
| Substance | Limit | Agency |
| Soluble Iron Salts (as Fe) | TWA: 1 mg/m³ | NIOSH[4] |
TWA: Time-Weighted Average for an 8-hour workday.
Standard Operating Procedure for Handling this compound
This procedure outlines the safe handling of this compound powder in a laboratory setting.
Experimental Workflow for Weighing and Handling this compound:
Caption: Workflow for safe handling of this compound powder.
Step-by-Step Protocol:
-
Preparation:
-
Put on all required PPE as listed in the table above.
-
Ensure the work area, preferably within a chemical fume hood or a well-ventilated space, is clean and free of clutter.
-
Gather all necessary equipment, including a calibrated weighing balance, spatulas, weighing paper, and the designated reaction vessel.
-
-
Weighing and Transfer:
-
Place a piece of weighing paper on the balance and tare it.
-
Carefully scoop the desired amount of this compound powder onto the weighing paper, minimizing dust generation.
-
Record the weight.
-
Gently transfer the powder into the designated container or reaction vessel. Use a funnel if necessary to avoid spills.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Clean any minor spills immediately with a damp cloth or paper towel, taking care not to create dust.
-
Decontaminate the work surface and all equipment used.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Emergency Spill Response Workflow:
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Containment: For a dry powder spill, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Cleanup:
-
Carefully scoop the contained powder and damp paper towels into a clearly labeled, sealable waste container.
-
Avoid dry sweeping, which can generate dust.
-
For any remaining residue, wipe the area with a wet cloth, working from the outside of the spill inward.
-
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and cleaning cloths, as hazardous waste in accordance with institutional and local regulations.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be handled as hazardous waste.
Waste Disposal Protocol:
-
Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[6]
By adhering to these safety and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
